7-Hydroxy Fluphenazine-d8
Beschreibung
Eigenschaften
CAS-Nummer |
1285980-02-0 |
|---|---|
Molekularformel |
C22H26F3N3O2S |
Molekulargewicht |
461.573 |
IUPAC-Name |
10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2/i8D2,9D2,10D2,11D2 |
InChI-Schlüssel |
XVCSDQAFEIGVBC-JNJBWJDISA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonyme |
10-[3-[4-(2-Hydroxyethyl)-1-(piperazinyl]-d8)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol; 4-[3-[7-Hydroxy-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-_x000B_1-(piperazine-d8)ethanol; SQ 11426-d8; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Monograph: Chemical Properties & Bioanalytical Applications of 7-Hydroxy Fluphenazine-d8
Executive Summary
7-Hydroxy Fluphenazine-d8 is a stable isotope-labeled metabolite of the potent phenothiazine antipsychotic, fluphenazine. As the deuterated analog of the primary active metabolite (7-hydroxy fluphenazine), this compound serves as the "gold standard" Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility lies in its ability to mirror the physicochemical behavior, extraction recovery, and ionization efficiency of the target analyte while providing mass-resolved differentiation, thereby nullifying matrix effects in complex biological matrices like plasma and urine.
Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature and Identification
-
Chemical Name: this compound
-
Synonyms: 4-[3-[7-Hydroxy-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1-(piperazine-d8)ethanol
-
CAS Number: 1285980-02-0 (salt forms may vary)
-
Molecular Formula: C₂₂H₁₈D₈F₃N₃O₂S
-
Molecular Weight: 461.57 g/mol (Free Base)
Structural Configuration
The molecule retains the core tricyclic phenothiazine structure with a trifluoromethyl group at position 2 and a hydroxy group at position 7. The deuterium labeling is typically located on the piperazine ring (positions 2,2,3,3,5,5,6,6-d8), ensuring the label is retained in the primary mass spectral fragment used for quantification.
| Property | Value | Causality/Relevance |
| pKa (Basic) | ~7.9 (Piperazine N) | Dictates retention in Cation Exchange (MCX) SPE and pH adjustments in mobile phases. |
| LogP | ~3.8 - 4.0 | High lipophilicity requires high organic content for elution in Reverse Phase LC. |
| Solubility | DMSO, Methanol | Poor water solubility; stock solutions must be prepared in organic solvents. |
| Appearance | Pale Yellow Solid | Typical of phenothiazines; darkening indicates oxidation. |
Metabolic Context & Synthesis
Understanding the biological origin of the analyte is crucial for designing relevant assays. 7-Hydroxy Fluphenazine is formed via hepatic oxidation primarily mediated by CYP2D6 .
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation of Fluphenazine, highlighting the specific role of CYP2D6 in generating the 7-hydroxy metabolite.
Figure 1: Hepatic biotransformation pathway of Fluphenazine to its 7-hydroxy metabolite via CYP2D6.
Analytical Methodology: LC-MS/MS Protocol[4][5][6][7]
Mass Spectrometry Parameters
The detection relies on Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.[1] The fragmentation pattern is driven by the cleavage of the piperazine side chain.
Mechanism of Fragmentation:
-
Precursor Ion: Protonation occurs at the piperazine nitrogen [M+H]⁺.
-
Product Ion: Collision Induced Dissociation (CID) cleaves the propyl chain, releasing the piperazine-ethanol moiety.
-
7-OH-Fluphenazine: Precursor 454
Fragment 171 (Side chain). -
7-OH-Fluphenazine-d8: Precursor 462
Fragment 179 (Deuterated side chain).
-
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| 7-OH Fluphenazine | 454.2 | 171.1 | 35 | 28 | Target |
| 7-OH Fluphenazine-d8 | 462.2 | 179.1 | 35 | 28 | Internal Standard |
| Fluphenazine (Parent) | 438.2 | 171.1 | 35 | 25 | Reference |
Chromatographic Conditions
Phenothiazines are notorious for peak tailing due to interactions with residual silanols on silica columns.
-
Column: C18 with embedded polar groups or high-coverage end-capping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl).
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water (Buffer stabilizes ionization).
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and different selectivity).
-
Gradient: Steep gradient (e.g., 10% B to 90% B over 3 minutes) is required to elute the lipophilic 7-OH metabolite.
Sample Preparation Workflow
A self-validating extraction protocol is essential to remove phospholipids which cause matrix suppression.
Figure 2: High-throughput protein precipitation workflow for plasma analysis.
Stability & Handling Protocols
Phenothiazines are chemically fragile. Strict adherence to these protocols is required to prevent degradation (sulfoxidation) which invalidates the isotope dilution.
-
Light Protection: All stock solutions must be stored in amber glass vials. Laboratory handling should occur under yellow light or low-light conditions to prevent photolytic degradation.
-
Antioxidant Stabilization: Aqueous working solutions should contain 0.1% Ascorbic Acid . This acts as a sacrificial antioxidant, preventing the oxidation of the phenothiazine sulfur.
-
Temperature: Store neat solid at -20°C. Solutions are stable at -80°C for 6 months but degrade rapidly at room temperature if not protected from light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved from [Link]
-
Whelpton, R., & Curry, S. H. (1976). Methods for study of fluphenazine kinetics in man. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Pharmaffiliates. this compound Product Data. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 7-Hydroxy Fluphenazine-d8: Properties and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Hydroxy Fluphenazine-d8, focusing on its core physicochemical properties and its critical role in the quantitative bioanalysis of its non-labeled counterpart, 7-Hydroxy Fluphenazine. As the landscape of pharmaceutical development increasingly demands precision and accuracy in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards has become the gold standard. This document will delve into the rationale behind this methodology, providing both theoretical grounding and practical, field-proven insights.
Introduction: The Significance of Fluphenazine Metabolism and the Role of 7-Hydroxy Fluphenazine
Fluphenazine is a potent, first-generation antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is governed by its complex pharmacokinetic profile, which includes extensive hepatic metabolism. One of its major metabolites is 7-Hydroxy Fluphenazine.[2][3] Understanding the in vivo concentrations of this metabolite is crucial for comprehensive pharmacokinetic modeling, dose-response relationship studies, and ensuring patient safety and therapeutic efficacy.
To accurately quantify 7-Hydroxy Fluphenazine in complex biological matrices such as plasma or serum, a robust and reliable analytical method is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high sensitivity and specificity.[4] A cornerstone of a valid LC-MS/MS bioanalytical method is the use of an appropriate internal standard, with stable isotope-labeled (SIL) compounds, such as this compound, being the ideal choice.
Core Physicochemical Properties of this compound
The defining characteristics of this compound are summarized below. The incorporation of eight deuterium atoms results in a distinct mass shift from the parent molecule, which is the fundamental principle enabling its use as an internal standard in mass spectrometry.
| Property | Value | Source |
| Chemical Name | 10-[3-[4-(2-Hydroxyethyl)-1-(piperazinyl]-d8)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol | Internal Compilation |
| Molecular Formula | C₂₂H₁₈D₈F₃N₃O₂S | [4] |
| Molecular Weight | 461.57 g/mol | [4] |
| Isotopic Purity | Typically >98% | General Vendor Specification |
| Appearance | Solid | General Vendor Specification |
The Rationale for Using Deuterated Internal Standards in LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is a critical element of a robust bioanalytical method, a principle supported by regulatory bodies like the FDA and EMA.[5][6]
Expertise in Practice: The core principle is that a deuterated standard will behave almost identically to the non-labeled analyte throughout the entire analytical process—from sample extraction to chromatographic separation and ionization. However, it is distinguishable by the mass spectrometer due to its higher mass.
Causality of Experimental Choice:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to variability in the analyte's signal. Since the deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects.[7] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to more accurate and precise quantification.[4]
-
Compensation for Sample Preparation Variability: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), there can be minor, unavoidable losses of the analyte. The deuterated standard, being structurally and chemically similar, will be lost at a proportional rate. The use of the peak area ratio effectively cancels out this variability.
-
Improved Method Robustness and Reproducibility: By accounting for variations in instrument performance, injection volume, and sample handling, the deuterated internal standard ensures the reliability and reproducibility of the analytical method over time and across different laboratory environments.[7]
Experimental Protocol: Quantitative Analysis of 7-Hydroxy Fluphenazine in Human Plasma
The following is a detailed, step-by-step methodology for the quantification of 7-Hydroxy Fluphenazine in human plasma using this compound as an internal standard via UPLC-MS/MS. This protocol is a representative method based on established practices for similar analytes and serves as a self-validating system through the inclusion of calibration standards and quality control samples.
4.1. Materials and Reagents
-
7-Hydroxy Fluphenazine (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with K₂EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
4.2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 7-Hydroxy Fluphenazine and this compound and dissolve in methanol to a final volume of 1 mL.
-
Working Standard Solutions: Serially dilute the 7-Hydroxy Fluphenazine primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
4.3. Sample Preparation: Liquid-Liquid Extraction (LLE) This LLE protocol is designed to efficiently extract the analyte and internal standard from the plasma matrix while minimizing interferences.
-
Aliquot 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to all samples except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample. Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A (see section 4.4).
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
4.4. UPLC-MS/MS Conditions These conditions are a starting point and may require optimization based on the specific instrumentation used.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0.0 - 0.5 min: 95% A
-
0.5 - 2.5 min: Linear gradient to 5% A
-
2.5 - 3.0 min: Hold at 5% A
-
3.0 - 3.1 min: Return to 95% A
-
3.1 - 4.0 min: Re-equilibration at 95% A
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP or Waters Xevo TQ)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-Hydroxy Fluphenazine: Precursor Ion (Q1) m/z 454.2 → Product Ion (Q3) m/z 143.1 (Quantifier)
-
This compound: Precursor Ion (Q1) m/z 462.2 → Product Ion (Q3) m/z 151.1 (Quantifier) (Note: These are representative transitions and must be empirically optimized on the specific mass spectrometer.)
-
Data Analysis and Interpretation
The concentration of 7-Hydroxy Fluphenazine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis with a weighting factor of 1/x² is typically applied. The concentrations of the unknown samples are then interpolated from this calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the bioanalytical process, from sample receipt to final data output.
Caption: Bioanalytical workflow for 7-Hydroxy Fluphenazine quantification.
References
-
CRO Splendid Lab Pvt. Ltd. This compound. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]
- Ahiwe, E. C., & Obayuwana, A. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 10(9), 4085-4091.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
- Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 57-65). Humana Press, New York, NY.
-
Phenomenex. LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites. Available from: [Link]
- Luo, H., & Hubbard, J. W. (1997). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection.
- Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235-247.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
- Walash, M. I., & Wahba, M. E. K. (2014). A validated liquid chromatographic method for the determination of Fluphenazine hydrochloride in the presence of its degradation products: application to degradation kinetics. Analytical Methods, 6(16), 6435-6444.
- Marder, S. R., Van Putten, T., Aravagiri, M., Midha, K. K., & Wirshing, W. C. (1990). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology bulletin, 26(2), 245-249.
- Eley, W. F., & Salmon, J. R. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate.
-
National Referral Laboratory at ICAR-NRC for Grapes. The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals. Available from: [Link]
-
Biotage. Clinical Applications - Compendium. Available from: [Link]
- Jo-anne, O., & Oseloka, E. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Acta Pharmaceutica Sciencia, 60(3), 273-280.
-
Wikipedia. (2023). Fluphenazine. Available from: [Link]
- Sial, A. A., & Khan, S. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-309.
- Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection.
- Zhang, Y., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology, 14, 1189604.
-
Taylor, D. M. (2021). Fluphenazine. In StatPearls. StatPearls Publishing. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics [frontiersin.org]
- 7. europeanreview.org [europeanreview.org]
Fluphenazine and its 7-Hydroxy Metabolite: A Comparative Analysis for Drug Development Professionals
Abstract
Fluphenazine, a high-potency, first-generation antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Its clinical efficacy is intrinsically linked to its potent antagonism of central dopamine receptors. However, like most xenobiotics, fluphenazine undergoes extensive hepatic biotransformation, yielding a spectrum of metabolites. Among these, 7-hydroxyfluphenazine is a principal product of Phase I metabolism.[2] This technical guide provides an in-depth comparative analysis of fluphenazine and its 7-hydroxyfluphenazine metabolite, focusing on the critical differences in chemical structure, metabolic pathways, pharmacodynamics, and pharmacokinetics. This document is intended to serve as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind their distinct pharmacological profiles and providing a robust analytical framework for their simultaneous quantification.
Introduction: The Clinical Context of Fluphenazine
Fluphenazine exerts its therapeutic effects primarily through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][4] It is valued for its high potency, allowing for lower milligram doses compared to low-potency antipsychotics like chlorpromazine.[2] Available in oral formulations and as long-acting injectable esters (decanoate and enanthate), it offers versatile treatment strategies, particularly for ensuring medication adherence in patients with chronic schizophrenia.[5] The drug's clinical profile, however, is a composite of the parent compound's activity and, to a lesser extent, its metabolites. Understanding the distinct properties of these metabolites is paramount for a comprehensive grasp of its overall pharmacology, potential for drug-drug interactions, and the interpretation of therapeutic drug monitoring (TDM) data. This guide focuses specifically on the 7-hydroxy metabolite, a significant product of its metabolic cascade.
Molecular and Structural Differentiation
The fundamental difference between fluphenazine and its 7-hydroxy metabolite lies in a single, yet impactful, structural modification. Fluphenazine is a tricyclic phenothiazine derivative characterized by a trifluoromethyl group at the C-2 position of the phenothiazine ring and a hydroxyethylpiperazine side chain at the N-10 position.[2] The metabolic conversion to 7-hydroxyfluphenazine involves the enzymatic introduction of a hydroxyl (-OH) group at the C-7 position of the phenothiazine nucleus.
-
Fluphenazine: 2-[4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol
-
7-Hydroxyfluphenazine: 10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazin-7-ol
This addition of a polar hydroxyl group significantly alters the molecule's physicochemical properties, primarily increasing its hydrophilicity. This structural change is the root cause of the observed differences in its biological activity and pharmacokinetic behavior.
Metabolic Bioactivation: The Cytochrome P450 Pathway
Fluphenazine undergoes extensive Phase I metabolism in the liver, where it is converted into more polar, water-soluble compounds to facilitate excretion.[6] These reactions are primarily oxidative and are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6]
The formation of 7-hydroxyfluphenazine is a classic aromatic hydroxylation reaction. While multiple CYP isoforms can contribute to phenothiazine metabolism, CYP2D6 is the principal enzyme implicated in the metabolism of fluphenazine and related compounds.[7][8] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in fluphenazine plasma concentrations, influencing both efficacy and the risk of adverse effects. Patients who are "poor metabolizers" due to non-functional CYP2D6 alleles may have elevated plasma levels of the parent drug and a different metabolite profile compared to "extensive metabolizers."
Following this primary hydroxylation, 7-hydroxyfluphenazine can undergo further Phase II metabolism, such as glucuronidation, to form even more water-soluble conjugates that are readily eliminated via urine and feces.
Caption: Metabolic pathway of fluphenazine to 7-hydroxyfluphenazine.
Comparative Pharmacodynamics: A Tale of Diminished Affinity
The antipsychotic activity of fluphenazine is critically dependent on its high-affinity binding to dopamine D2 receptors. The structural modification in the 7-hydroxy metabolite markedly reduces its affinity for key central nervous system receptors.
A study evaluating the distribution and receptor affinity of fluphenazine and its metabolites found that 7-hydroxyfluphenazine possessed only 20% of the D2 receptor affinity and 5% of the D1 receptor affinity of the parent fluphenazine molecule.[9] This five-fold reduction in affinity for the primary therapeutic target means that 7-hydroxyfluphenazine is substantially less potent as an antipsychotic agent.
| Receptor Target | Fluphenazine (Ki, nM) | 7-Hydroxyfluphenazine (Relative Affinity vs. Fluphenazine) |
| Dopamine D1 | 2.3[10] | ~5%[9] |
| Dopamine D2 | 0.4[10] | ~20%[9] |
| Dopamine D3 | 1.4[10] | Not reported |
| Dopamine D4 | 7.1[10] | Not reported |
| Dopamine D5 | 25[10] | Not reported |
| Table 1: Comparative Dopamine Receptor Binding Affinities. Ki (inhibition constant) is the concentration of a drug that is required to occupy 50% of the receptors in vitro; a lower Ki value indicates higher binding affinity. |
Causality and Field Insights: The addition of the hydroxyl group at the C-7 position likely alters the electronic distribution and conformation of the phenothiazine ring system. This change can disrupt the precise hydrophobic and electronic interactions required for high-affinity binding within the dopamine receptor's ligand-binding pocket.
Comparative Pharmacokinetics: The First-Pass Effect
The most striking difference in the pharmacokinetic profiles of fluphenazine and its 7-hydroxy metabolite is dictated by the route of administration.
-
Oral Administration: When fluphenazine is administered orally, it is subject to extensive first-pass metabolism in the liver before reaching systemic circulation. This results in low bioavailability of the parent drug and significantly higher plasma concentrations of metabolites, including 7-hydroxyfluphenazine, relative to the parent drug.
-
Depot Intramuscular Administration: The long-acting injectable decanoate ester of fluphenazine is administered intramuscularly. The ester is slowly hydrolyzed in situ to release the active fluphenazine, which is then absorbed directly into the systemic circulation. This route effectively bypasses hepatic first-pass metabolism. Consequently, patients receiving depot injections have substantially higher plasma concentrations of the parent fluphenazine and much lower levels of its metabolites compared to those on oral therapy.
This pharmacokinetic distinction is a critical consideration in clinical practice and in the design of bioequivalence studies. It underscores that a simple measurement of total drug-related material in plasma can be misleading; the pharmacological activity is driven by the parent compound, and its ratio to metabolites is route-dependent.
Analytical Methodology: Simultaneous Quantification by UPLC-MS/MS
For research, clinical trials, and specialized therapeutic drug monitoring, a robust and sensitive analytical method capable of simultaneously measuring both fluphenazine and 7-hydroxyfluphenazine is essential. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard technique due to its superior selectivity and sensitivity.[11]
Caption: UPLC-MS/MS workflow for fluphenazine and metabolite analysis.
Protocol: UPLC-MS/MS Quantification in Human Plasma
This protocol is a self-validating system, grounded in established methodologies for antipsychotic drug analysis, and adapted for the specific analytes of interest.[11]
1. Objective: To simultaneously quantify the concentration of fluphenazine and 7-hydroxyfluphenazine in human plasma.
2. Materials & Reagents:
-
Analytes: Fluphenazine and 7-Hydroxyfluphenazine reference standards.
-
Internal Standard (IS): A structurally similar but isotopically labeled compound (e.g., Fluphenazine-d8) is ideal. Alternatively, another antipsychotic like Imipramine-D3 can be used.[11]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade).
-
Mobile Phase: Formic Acid (LC-MS grade), Ultrapure Water.
-
Plasma: Blank human plasma (K2-EDTA).
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluphenazine, 7-hydroxyfluphenazine, and the IS in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards and quality control (QC) samples by spiking into blank plasma. A typical calibration range for fluphenazine is 0.2 to 12.0 ng/mL.[11]
-
Protein Precipitation Solution: A mixture of Acetonitrile:Methanol (50:50, v/v) containing the IS at a fixed concentration (e.g., 0.1 ng/µL).
4. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the cold Protein Precipitation Solution (containing IS). The 3:1 ratio of organic solvent to plasma ensures efficient protein crashing.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
5. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or equivalent reverse-phase column.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting at ~95% A, ramping to ~95% B, followed by a wash and re-equilibration. Total run time should be < 5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
6. MRM Transition Optimization (Self-Validating Step):
-
Rationale: This is the most critical step for ensuring specificity. Each compound has a unique fragmentation pattern.
-
Procedure: Infuse a dilute solution of each pure standard (fluphenazine, 7-hydroxyfluphenazine, IS) into the mass spectrometer.
-
Q1 Scan: Identify the protonated molecular ion [M+H]⁺. This will be the precursor ion.
-
Fluphenazine: m/z 438.3
-
7-Hydroxyfluphenazine: m/z 454.3
-
-
Product Ion Scan: Fragment the precursor ion in the collision cell (Q2) and scan for the most stable and abundant product ions in Q3.
-
Known transitions for Fluphenazine are m/z 438.3 → 171.1 and 438.3 → 143.1.[11]
-
The transitions for 7-hydroxyfluphenazine must be empirically determined but will be distinct from the parent drug.
-
-
-
Final Method: The final analytical method will monitor at least two specific precursor → product ion transitions for each analyte and the IS. The ratio of these two transitions must be consistent between standards and unknown samples, providing an unequivocal identity check.
Conclusion and Future Directions
The distinction between fluphenazine and its 7-hydroxy metabolite is clear and significant. Structurally, the addition of a hydroxyl group diminishes pharmacodynamic activity, reducing dopamine D2 receptor affinity by approximately 80%.[9] Pharmacokinetically, this metabolite is a product of extensive first-pass metabolism, making its plasma concentration highly dependent on the route of administration. For drug development professionals, this underscores several key principles:
-
Metabolite Profiling is Crucial: Early identification and pharmacological characterization of major metabolites are essential to determine if they contribute to efficacy or toxicity.
-
The Parent Compound is Key: For fluphenazine, the parent drug is the primary active moiety, and its concentration in plasma and, more importantly, at the target site in the brain, is the key driver of its antipsychotic effect.
-
Analytical Specificity is Non-Negotiable: Analytical methods must be able to distinguish between the parent drug and its metabolites to avoid misinterpretation of pharmacokinetic and pharmacodynamic data, especially when comparing different formulations or routes of administration.
Future research could focus on leveraging advanced mass spectrometry techniques to explore the tissue-specific distribution of fluphenazine and its metabolites, further elucidating the exposure-response relationship at the target organ level.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3372, Fluphenazine. National Library of Medicine. Accessed February 7, 2026. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Fluphenazine. [Updated 2018 Feb 2]. Accessed February 7, 2026. [Link]
-
Stroup, T. S., & Gray, N. Fluphenazine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan-. Accessed February 7, 2026. [Link]
-
Al Deeb, T., Al-Hussain, F., & Al-Zahid, G. (2025). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Accessed February 7, 2026. [Link]
-
Ono Pharmaceutical Co., Ltd. (2022). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Data from a study by Ono Pharmaceutical. Accessed February 7, 2026. [Link]
- Rifkin, A., Quitkin, F., & Rabiner, C. J. (1977). Fluphenazine Decanoate vs Oral Antipsychotics: A Comparison of Their Effectiveness in the Treatment of Schizophrenia as Measured by a Reduction in Hospital Readmissions.
- Samara, M. T., Dold, M., Gianatsi, M., Nikolakopoulou, A., Helfer, B., Salanti, G., & Leucht, S. (2014). Fluphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia.
- Das, S., & Jann, M. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinical Biochemistry, 46(18), 1845.
- Otręba, M., & Otręba, M. (2022). Oxidation of Antipsychotics. International Journal of Molecular Sciences, 23(10), 5634.
- Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235-247.
-
Aphale, P., et al. (2025). Comment on “Comparative receptor pharmacology of antipsychotic drugs based on normalized binding affinity data and breadth of interaction”. ResearchGate. Accessed February 7, 2026. [Link]
- Chen, J. F., & Weiss, B. (1994). Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases glutamic acid decarboxylase mRNA in rat striatum. Journal of Neurochemistry, 63(3), 968-975.
- Alsayari, A., et al. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry, 3(1), 1-10.
- Shin, J. G., Soukhova, N., & Flockhart, D. A. (1999). Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6. Drug Metabolism and Disposition, 27(9), 1078-1084.
-
Waters Corporation. (2021). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Application Note. Accessed February 7, 2026. [Link]
- Lauer, B., Tuschl, G., & Kling, M. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis.
- Al-Awad, A., & Al-Bawab, A. Q. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Current Drug Metabolism, 24(9), 677-697.
-
Kailasam, S. (2013). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies Application Note. Accessed February 7, 2026. [Link]
- Lako, I., et al. (2013). Cortical Dopamine D2/D3 Receptors Are a Common Site of Action for Antipsychotic Drugs—An Original Patient Data Meta-analysis of the SPECT and PET In Vivo Receptor Imaging Literature. Schizophrenia Bulletin, 39(6), 1237-1248.
- Jerling, M., et al. (1996). Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. British Journal of Clinical Pharmacology, 42(1), 87-92.
-
Zhang, Y., et al. (2020). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. ResearchGate. Accessed February 7, 2026. [Link]
- Croom, E., et al. (2017). Expression of cytochrome P450 isozyme transcripts and activities in human livers. Journal of Pharmacology and Toxicology Methods, 88(Pt 2), 100-109.
Sources
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jmedchem.com [jmedchem.com]
- 5. Fluphenazine decanoate vs oral antipsychotics: a comparison of their effectiveness in the treatment of schizophrenia as measured by a reduction in hospital readmissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
- 11. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics of Deuterated Fluphenazine Metabolites in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core principles and methodologies relevant to the study of deuterated fluphenazine and its metabolites. Fluphenazine, a potent typical antipsychotic, undergoes extensive metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, presents a promising avenue to modulate the pharmacokinetic profile of fluphenazine, potentially leading to improved therapeutic outcomes. This guide delves into the rationale behind deuteration, the metabolic pathways of fluphenazine, and the analytical techniques essential for the precise quantification of the parent drug and its deuterated metabolites. While specific pharmacokinetic data for deuterated fluphenazine metabolites are not yet extensively published, this guide draws upon established principles of kinetic isotope effects and analogous data from other deuterated psychotropic agents to provide a robust framework for researchers in this field.
Introduction: The Rationale for Deuterating Fluphenazine
Fluphenazine is a phenothiazine-class antipsychotic agent effective in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is primarily attributed to the antagonism of dopamine D2 receptors in the brain.[2] However, fluphenazine's clinical utility can be complicated by its extensive hepatic metabolism, leading to significant inter-individual variability in plasma concentrations and a relatively short half-life for the oral formulation, necessitating frequent dosing.[1][2]
The primary metabolic pathways of fluphenazine include sulfoxidation and hydroxylation, with the latter being predominantly catalyzed by CYP2D6.[2] The activity of CYP2D6 is highly variable across the population due to genetic polymorphisms, which can lead to unpredictable drug exposure and response.
Deuteration offers a strategic approach to mitigate these metabolic liabilities. The substitution of hydrogen with deuterium at a site of metabolic attack can significantly slow the rate of bond cleavage by metabolic enzymes, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[3] This can lead to:
-
Reduced metabolic clearance: A slower rate of metabolism can increase the half-life of the drug and its active metabolites.
-
Increased systemic exposure (AUC): A longer residence time in the body can lead to greater overall drug exposure.
-
Reduced peak plasma concentrations (Cmax): Slower metabolism can lead to a more gradual absorption and distribution profile, potentially reducing peak-related side effects.
-
Altered metabolite profiles: Deuteration can shift metabolism away from certain pathways, potentially reducing the formation of toxic or inactive metabolites.
By strategically deuterating fluphenazine at known sites of metabolism, it is hypothesized that a more favorable pharmacokinetic profile can be achieved, leading to more consistent therapeutic effects and an improved safety margin.
Fluphenazine Metabolism: Pathways and Key Metabolites
Fluphenazine undergoes extensive metabolism in the liver, resulting in several metabolites. The two primary metabolites of clinical interest are:
-
Fluphenazine Sulfoxide: Formed through the oxidation of the sulfur atom in the phenothiazine ring.
-
7-Hydroxyfluphenazine: Formed through aromatic hydroxylation, a reaction primarily mediated by CYP2D6.[2]
Other minor metabolites have also been identified. The relative abundance of these metabolites can vary significantly between individuals, largely due to the genetic polymorphism of CYP2D6.[2]
Caption: Major metabolic pathways of fluphenazine.
Analytical Methodology: Quantification of Deuterated Fluphenazine and its Metabolites
The accurate and precise quantification of deuterated fluphenazine and its metabolites in biological matrices is paramount for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and specificity.[4][5]
Sample Preparation
The choice of sample preparation technique is critical to remove interfering substances from the biological matrix (e.g., plasma, serum, urine) and to concentrate the analytes of interest. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analytes from the sample matrix.
The selection of the appropriate method depends on the specific characteristics of the analytes and the complexity of the matrix.
LC-MS/MS Instrumentation and Parameters
A typical LC-MS/MS system for the analysis of deuterated fluphenazine would consist of a high-performance liquid chromatograph (HPLC) or an ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of antipsychotic drugs.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: Dependent on the column dimensions and particle size.
-
Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of fluphenazine and its metabolites.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the parent drug, its deuterated analog (internal standard), and its metabolites need to be optimized. For example, a potential MRM transition for fluphenazine is m/z 438.2 -> 143.1.[6] For a deuterated internal standard like fluphenazine-d8, the precursor ion would be shifted by +8 Da.[7]
Internal Standard Selection
The use of a stable isotope-labeled internal standard (SIL-IS), such as fluphenazine-d8, is highly recommended for quantitative bioanalysis.[7] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for any variations in these steps and improving the accuracy and precision of the assay.
Method Validation
A bioanalytical method for the quantification of deuterated fluphenazine and its metabolites must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Pharmacokinetic Profile of Deuterated Fluphenazine Metabolites: A Predictive Framework
While specific, publicly available pharmacokinetic data for deuterated fluphenazine metabolites are currently limited, we can infer the likely effects of deuteration based on studies of other deuterated drugs, particularly those metabolized by CYP2D6.
A prime example is deutetrabenazine , the deuterated analog of tetrabenazine, another antipsychotic agent metabolized by CYP2D6. Studies have shown that deuteration of tetrabenazine leads to:
-
A significant increase in the half-life of its active metabolites.
-
A reduction in the Cmax of its active metabolites.
-
An overall increase in the systemic exposure (AUC) of its active metabolites.
These changes are attributed to the kinetic isotope effect slowing the CYP2D6-mediated metabolism of the deuterated compounds.
Based on these findings, it is reasonable to predict that deuteration of fluphenazine at the 7-position would lead to a similar alteration in the pharmacokinetic profile of 7-hydroxyfluphenazine.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of 7-Hydroxyfluphenazine and its Deuterated Analog
| Parameter | 7-Hydroxyfluphenazine (Hypothetical) | Deuterated 7-Hydroxyfluphenazine (Predicted) | Predicted Change |
| Cmax (ng/mL) | X | < X | Decrease |
| Tmax (h) | Y | > Y | Increase |
| AUC (ng*h/mL) | Z | > Z | Increase |
| t1/2 (h) | W | > W | Increase |
Note: This table is predictive and not based on experimental data for deuterated fluphenazine. It serves to illustrate the expected impact of deuteration based on established principles.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of deuterated fluphenazine in comparison to its non-deuterated counterpart.
Materials:
-
Deuterated and non-deuterated fluphenazine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In separate tubes, combine HLMs, phosphate buffer, and either deuterated or non-deuterated fluphenazine.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to each tube to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a basic design for a comparative pharmacokinetic study of deuterated and non-deuterated fluphenazine in rats.
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Drug Administration:
-
Administer a single oral or intravenous dose of either deuterated or non-deuterated fluphenazine to separate groups of rats.
Blood Sampling:
-
Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
Sample Analysis:
-
Analyze the plasma samples for the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical tests.
Sources
- 1. Fluphenazine Toxicosis | Veterian Key [veteriankey.com]
- 2. jmedchem.com [jmedchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. phenomenex.com [phenomenex.com]
- 5. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility and Handling of 7-Hydroxy Fluphenazine-d8 for Analytical Applications
Abstract
This technical guide provides a comprehensive framework for understanding and utilizing 7-Hydroxy Fluphenazine-d8, a critical deuterated internal standard for the quantitative analysis of its parent drug, Fluphenazine. As the accuracy of analytical data is fundamentally dependent on the precise preparation of reference standards, this document details the core physicochemical properties, solubility profiles, and field-proven protocols for the dissolution and handling of this compound. The methodologies described herein are designed to ensure the integrity, accuracy, and reproducibility of experimental results for researchers, analytical scientists, and drug development professionals.
Introduction: The Critical Role of a Deuterated Internal Standard
7-Hydroxy Fluphenazine is a major active metabolite of Fluphenazine, a potent phenothiazine antipsychotic agent used in the management of schizophrenia.[1][2][3] In pharmacokinetic and metabolic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate quantification. This compound, with its eight deuterium atoms, serves this purpose by mimicking the chromatographic behavior and ionization efficiency of the non-labeled analyte while being distinguishable by its mass-to-charge ratio.
The efficacy of this internal standard is entirely contingent on the precise preparation of a stock solution of known concentration.[4] Incomplete dissolution is a primary source of analytical error, leading to underestimation of the standard's concentration and, consequently, overestimation of the analyte in unknown samples. This guide provides the foundational knowledge to mitigate such errors.
Physicochemical Properties: The "Why" Behind Solubility
Understanding the molecular characteristics of this compound is essential to predict its behavior in various solvents. While specific experimental data for the d8 variant is limited, the properties of the non-deuterated parent compound provide an excellent and reliable proxy, as deuterium substitution has a negligible impact on solubility.
Table 1: Key Physicochemical Properties of 7-Hydroxy Fluphenazine
| Property | Value/Description | Source | Significance for Solubility |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₆F₃N₃O₂S | [5][6] | Indicates a complex structure with multiple functional groups affecting polarity. |
| Molecular Weight | 453.52 g/mol | [5][6] | High molecular weight can sometimes hinder solubility. |
| Structure | Phenothiazine core with hydroxy, trifluoromethyl, and hydroxyethylpiperazinylpropyl groups. | [6][7] | The combination of a large, nonpolar phenothiazine ring with polar hydroxyl and amine groups results in amphiphilic character. |
| pKa (Fluphenazine) | 7.90 | [1] | The piperazine nitrogen is basic. At pH < 7.9, it becomes protonated (cationic), which can increase aqueous solubility. |
| logP (Fluphenazine) | 4.36 |[1] | A high logP value indicates significant lipophilicity (preference for nonpolar environments), predicting poor solubility in water but good solubility in organic solvents. |
The molecular structure is the primary determinant of solubility. The large, fused-ring phenothiazine system is hydrophobic, while the piperazine and hydroxyl groups introduce polarity and sites for hydrogen bonding. This dual nature explains its limited aqueous solubility and preference for organic solvents.
Solubility Profile of Fluphenazine Analogs
Direct, quantitative solubility data for this compound is not widely published. However, data from closely related fluphenazine analogs provides a robust and authoritative basis for solvent selection.
Table 2: Solubility of Fluphenazine Analogs in Common Laboratory Solvents
| Solvent | Compound | Solubility | Source |
|---|---|---|---|
| DMSO (Dimethyl Sulfoxide) | Fluphenazine-N-2-chloroethane | ~10 mg/mL | [8] |
| DMF (Dimethylformamide) | Fluphenazine-N-2-chloroethane | ~10 mg/mL | [8] |
| Ethanol | Fluphenazine-N-2-chloroethane | ~1 mg/mL | [8] |
| Methanol | Fluphenazine Decanoate | Very Soluble | [1] |
| Aqueous Solutions | Fluphenazine-N-2-chloroethane | Sparingly Soluble |[8] |
Expert Interpretation:
-
Polar Aprotic Solvents (DMSO, DMF): These are the solvents of choice for preparing high-concentration stock solutions. Their ability to accept hydrogen bonds and their high polarity effectively solvate the complex this compound molecule.
-
Polar Protic Solvents (Methanol, Ethanol): These solvents are also effective, though they may offer slightly lower solubility compared to DMSO or DMF.[9][10] They are excellent choices for intermediate dilutions.
-
Aqueous Solutions: As predicted by its high logP, the compound is sparingly soluble in neutral aqueous buffers. To create aqueous working solutions, a "solvent-first" approach is mandatory, where the standard is first dissolved in an organic solvent before being diluted into the aqueous phase.[8]
Experimental Protocols: From Solid to Solution
Adherence to a validated protocol is crucial for the preparation of accurate and reproducible standards.[11][12] The following step-by-step methods are grounded in standard laboratory practices.[4][13]
Protocol 4.1: Preparation of a High-Concentration Organic Stock Solution (e.g., 1 mg/mL in DMSO)
This protocol details the foundational step of creating a concentrated stock solution that can be stored and used for subsequent dilutions.
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for preparing a high-concentration stock solution.
Step-by-Step Methodology:
-
Equilibration: Allow the vial containing the solid this compound standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of the standard (e.g., 1.0 mg) into a suitable weighing vessel.[11]
-
Transfer: Quantitatively transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., 1.0 mL). Ensure all powder is transferred by rinsing the weighing vessel with small volumes of the solvent (DMSO) and adding the rinse to the flask.
-
Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.
-
Mixing: Cap the flask and vortex thoroughly. If necessary, use a bath sonicator for 5-10 minutes to facilitate complete dissolution. The energy from sonication helps overcome the crystal lattice energy of the solid. Visually inspect the solution against a bright light to ensure no particulate matter remains.
-
Dilution to Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add DMSO until the bottom of the meniscus touches the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the final solution is homogeneous.
-
Storage: Transfer the solution into smaller, clearly labeled amber glass vials for storage at -20°C or -80°C to protect it from light and prevent degradation.[14]
Protocol 4.2: Preparation of an Aqueous Working Solution
This protocol describes the critical dilution step from an organic stock to a final working solution compatible with aqueous analytical systems like LC-MS mobile phases.
Decision & Dilution Workflow
Caption: Decision workflow for preparing aqueous working solutions.
Step-by-Step Methodology:
-
Retrieve Stock: Remove an aliquot of the organic stock solution from the freezer and allow it to thaw completely and equilibrate to room temperature.
-
Calculate Volume: Calculate the volume of the stock solution required to achieve the desired final concentration in the working solution.
-
Pipetting: Using a calibrated pipette, transfer the calculated volume of the stock solution into a Class A volumetric flask.
-
Dilution: Dilute to the final volume using the desired aqueous matrix (e.g., mobile phase, buffer, or reagent water).
-
Expert Causality: It is critical to add the organic stock solution to the flask before adding the bulk of the aqueous solvent. This technique, known as "drowning out," can cause the compound to precipitate if the initial concentration in the mixed solvent system is too high. To avoid this, ensure the final concentration of the organic solvent in the working solution is sufficient to maintain solubility (typically >10%, but must be empirically determined).
-
Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution.
-
Usage: Use the freshly prepared working solution promptly. It is not recommended to store dilute aqueous solutions for more than one day, as the compound may be less stable or prone to adsorption onto container walls.[8]
Conclusion
The reliable quantification of 7-Hydroxy Fluphenazine is critically dependent on the meticulous preparation of its deuterated internal standard, this compound. By understanding its fundamental physicochemical properties and adhering to the validated protocols outlined in this guide, researchers can ensure the integrity of their stock and working solutions. The recommended use of polar aprotic solvents like DMSO for primary stock solutions and careful, stepwise dilution into aqueous media are field-proven methods to prevent precipitation and maintain concentration accuracy. These practices form the bedrock of trustworthy and reproducible analytical results in drug metabolism and pharmacokinetic studies.
References
-
Cleanchem. 7-Hydroxy Fluphenazine | CAS No: 33098-48-5. [Link]
-
MDPI. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. [Link]
-
PubChem - NIH. Fluphenazine | C22H26F3N3OS | CID 3372. [Link]
-
Alentris Research Pvt. Ltd. 7-Hydroxy Fluphenazine - API Impurities. [Link]
-
Blogs - News. Standard Solution Preparation: A Comprehensive Guide. [Link]
-
The Chemistry Blog. How To Make A Standard Solution. [Link]
-
Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. [Link]
-
DailyMed. Label: FLUPHENAZINE HYDROCHLORIDE tablet, film coated. [Link]
-
U.S. Food and Drug Administration. FLUPHENAZINE DECANOATE. [Link]
-
LiverTox - NCBI Bookshelf - NIH. Fluphenazine. [Link]
-
Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]
-
ResearchGate. Measurement and correlation of the solubility of 1-hydroxyphenazine in different solvents at temperature from 278.5 to 333.5K | Request PDF. [Link]
-
AA PHARMA INC. PRESCRIBING INFORMATION PrFLUPHENAZINE Fluphenazine Hydrochloride Tablets USP 1 mg, 2 mg, and 5 mg Antipsychotic. [Link]
-
MARLAP Manual. Volume II: Chapter 12, Laboratory Sample Preparation. [Link]
-
ResearchGate. Solubility of fluphenazine decanoate in aqueous mixtures of polyethylene glycols 400 and 600 at various temperatures | Request PDF. [Link]
Sources
- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - FLUPHENAZINE HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 3. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 5. 7-Hydroxy Fluphenazine - Opulent Pharma [opulentpharma.com]
- 6. alentris.org [alentris.org]
- 7. 7-Hydroxy Fluphenazine | CAS No- 33098-48-5 [chemicea.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. Fluphenazine HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]
identification of active fluphenazine metabolites in human plasma
An In-Depth Technical Guide to the Identification of Active Fluphenazine Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluphenazine, a potent typical antipsychotic of the phenothiazine class, undergoes extensive hepatic metabolism, resulting in the formation of several metabolites.[1][2] The identification and quantification of its active metabolites in human plasma are crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development and therapeutic drug monitoring. This guide provides a detailed technical overview of the methodologies for identifying and characterizing active fluphenazine metabolites in human plasma, with a primary focus on leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind experimental choices, present detailed protocols, and discuss the interpretation of results, thereby providing a self-validating framework for researchers in the field.
Introduction: The Metabolic Landscape of Fluphenazine
Fluphenazine's therapeutic action is primarily mediated through its antagonism of dopamine D2 receptors in the brain.[1][3] However, its journey through the body is complex, involving significant first-pass metabolism in the liver, primarily orchestrated by the cytochrome P450 enzyme CYP2D6.[1][4] This metabolic conversion gives rise to a profile of metabolites, some of which retain pharmacological activity. Understanding this metabolic profile is paramount for a complete picture of the drug's in vivo behavior.
The principal identified metabolites of fluphenazine in human plasma, urine, and feces are fluphenazine sulfoxide (FS), 7-hydroxyfluphenazine (7OHFLU), and fluphenazine N-oxide (FLUNO).[5][6] Among these, 7-hydroxyfluphenazine and fluphenazine-N-oxide are considered to be active metabolites.[7] While their contribution to the overall clinical effect is debated due to lower brain penetration and receptor affinity compared to the parent drug, their identification and quantification remain a key aspect of thorough pharmacological assessment.[8] A study in rats indicated that 7-OH-FLU possesses approximately 20% of the D2 receptor affinity of fluphenazine, whereas fluphenazine sulfoxide and N-oxide exhibit minimal affinity (1-3%).[8]
This guide will focus on the analytical workflows designed to isolate, detect, and quantify these key metabolites from a complex biological matrix like human plasma.
The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and specific detection of fluphenazine and its metabolites in biological fluids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the gold standard.[1][9][10][11][12] Its high selectivity and sensitivity enable the accurate quantification of low-concentration analytes in complex matrices, making it ideal for pharmacokinetic studies.[1]
The Causality behind Choosing LC-MS/MS
The preference for LC-MS/MS is rooted in its ability to provide two layers of specificity. First, the liquid chromatography (LC) component separates the parent drug and its metabolites based on their physicochemical properties (e.g., polarity, size). This temporal separation is crucial to prevent ion suppression and allows for individual analysis of each compound. Second, the tandem mass spectrometry (MS/MS) component provides structural confirmation and quantification through specific precursor-to-product ion transitions. This dual-layered specificity ensures that the detected signal is unequivocally from the analyte of interest, thereby building trustworthiness into the analytical protocol.
Experimental Workflow: A Step-by-Step Guide
The identification and quantification of fluphenazine metabolites in human plasma involves a multi-step process, from sample collection to data analysis.
Caption: Experimental workflow for fluphenazine metabolite identification.
Plasma Sample Preparation: Isolating the Analytes
The initial and critical step is the extraction of fluphenazine and its metabolites from the plasma matrix, which is rich in proteins and other potentially interfering substances.
Protocol: Protein Precipitation
-
Aliquot Plasma: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Add Internal Standard: Spike the plasma with a known concentration of a suitable internal standard (e.g., a deuterated analog of fluphenazine) to account for matrix effects and extraction efficiency.
-
Precipitate Proteins: Add 600 µL of ice-cold acetonitrile. This high ratio of organic solvent to plasma effectively denatures and precipitates the plasma proteins.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analytes of interest, to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection into the LC-MS/MS system.
Self-Validation Check: The use of an internal standard is a key self-validating component of this protocol. Consistent recovery of the internal standard across samples provides confidence in the extraction efficiency and the accuracy of the final quantitative results.
Liquid Chromatography: Separating the Compounds
The reconstituted sample extract is then injected into an HPLC or UPLC system for chromatographic separation.
Table 1: Illustrative LC Parameters
| Parameter | Value | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of moderately nonpolar compounds like fluphenazine and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes, enhancing ionization efficiency in the mass spectrometer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component of the mobile phase used to elute the analytes from the C18 column. |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 5 minutes | A gradient elution is necessary to effectively separate the parent drug and its metabolites, which will have different polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between separation efficiency and run time. |
| Column Temperature | 40°C | Maintaining a constant and elevated column temperature ensures reproducible retention times and can improve peak shape. |
Tandem Mass Spectrometry: Detection and Quantification
The eluent from the LC column is directed into the mass spectrometer for detection. Positive ion electrospray ionization (ESI) is typically used for the analysis of fluphenazine and its metabolites.[11]
Table 2: Key Fluphenazine Metabolites and their Mass Transitions
| Compound | Molecular Weight | Precursor Ion (m/z) | Product Ion (m/z) |
| Fluphenazine | 437.5 g/mol | 438.3 | 171.1, 143.1[10] |
| Fluphenazine Sulfoxide | 453.5 g/mol | 454.3 | To be determined |
| 7-Hydroxyfluphenazine | 453.5 g/mol | 454.3 | To be determined |
| Fluphenazine N-oxide | 453.5 g/mol | 454.3 | To be determined |
Note: The specific product ions for the metabolites would need to be determined experimentally through infusion of standards or by using in-silico fragmentation prediction tools and subsequent confirmation.
Protocol: MS/MS Method Development
-
Tune the Mass Spectrometer: Infuse a standard solution of fluphenazine directly into the mass spectrometer to optimize the ionization source parameters (e.g., capillary voltage, source temperature) and to determine the most abundant precursor ion.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions.
-
Selected Reaction Monitoring (SRM): Create an SRM method that monitors the transition of the precursor ion to one or two of the most intense product ions for both fluphenazine and its expected metabolites. Monitoring two transitions per analyte enhances the specificity of the assay.[11]
-
Method Validation: Validate the analytical method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity. The analytical measurement range for fluphenazine has been reported to be from 0.2 to 12.0 ng/mL.[10]
Data Analysis and Interpretation
The data acquired from the LC-MS/MS analysis is processed to identify and quantify the fluphenazine metabolites.
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Fluphenazine - Wikipedia [en.wikipedia.org]
- 3. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluphenazine and Fluphenazine Decanoate (Chapter 8) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 8. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 7-Hydroxy Fluphenazine-d8 in Therapeutic Drug Monitoring
Abstract
This technical guide provides an in-depth analysis of the critical role of 7-Hydroxy Fluphenazine-d8 as an internal standard in the therapeutic drug monitoring (TDM) of fluphenazine. Fluphenazine, a potent antipsychotic agent, exhibits significant inter-individual pharmacokinetic variability, necessitating precise monitoring to optimize therapeutic outcomes and minimize toxicity. This document elucidates the metabolic pathway of fluphenazine to its major active metabolite, 7-hydroxyfluphenazine, and establishes the rationale for monitoring both compounds. The core of this guide is the detailed examination of why a stable isotope-labeled internal standard, specifically this compound, is indispensable for accurate and reliable quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the principles of bioanalytical method validation, provide a comprehensive experimental protocol, and discuss the causality behind key procedural steps, thereby offering a self-validating framework for researchers and clinicians in the field.
Introduction: The Clinical Imperative for Fluphenazine Therapeutic Drug Monitoring
Fluphenazine is a first-generation antipsychotic of the phenothiazine class, primarily indicated for the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] Despite its clinical utility, fluphenazine therapy is complicated by a narrow therapeutic window and substantial variability in patient response and side effects.[3]
Therapeutic drug monitoring (TDM) has emerged as a vital tool to personalize antipsychotic therapy.[4] By measuring plasma concentrations of the parent drug and its active metabolites, clinicians can better tailor dosages to achieve optimal efficacy while mitigating the risk of adverse drug reactions, such as extrapyramidal symptoms and tardive dyskinesia.[4][5] TDM is particularly crucial for antipsychotics like fluphenazine, where clinical response does not always correlate directly with the prescribed dose.[6][7] It aids in assessing patient adherence, identifying potential drug interactions, and understanding cases of non-response.[4]
Fluphenazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[8][9] This process generates several metabolites, with 7-hydroxyfluphenazine being one of the most significant.[2][10] The monitoring of this metabolite is crucial as it may contribute to the overall therapeutic and toxic effects of the drug.
The Metabolic Journey: From Fluphenazine to 7-Hydroxyfluphenazine
The biotransformation of fluphenazine is a complex process involving oxidation and sulfoxidation.[10] The hydroxylation of the phenothiazine ring at the 7th position results in the formation of 7-hydroxyfluphenazine. This metabolic pathway is depicted in the diagram below.
Caption: Metabolic pathway of Fluphenazine to 7-Hydroxy Fluphenazine.
The plasma concentrations of 7-hydroxyfluphenazine can be significant, and its relative proportion to the parent drug can vary depending on the route of administration (oral vs. depot injection) and individual patient metabolism.[11] Therefore, a comprehensive TDM approach for fluphenazine must include the quantification of this major metabolite.
The Analytical Cornerstone: this compound as an Internal Standard
The gold standard for TDM of many pharmaceuticals is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and throughput.[12] However, the accuracy and precision of LC-MS/MS analysis are susceptible to variations introduced during sample preparation and analysis, such as sample loss, injection volume variability, and ion suppression or enhancement in the mass spectrometer source.[13][14]
To correct for these potential errors, an internal standard (IS) is incorporated into every sample. The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.[13][15] This is where stable isotope-labeled (SIL) internal standards, such as this compound, are paramount.
This compound is a deuterated analog of 7-hydroxyfluphenazine, where eight hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass-to-charge ratio (m/z) that can be differentiated from the native analyte by the mass spectrometer. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the non-deuterated analyte, ensuring that it experiences the same degree of extraction recovery and ionization efficiency.[13][16] By calculating the ratio of the analyte peak area to the internal standard peak area, any variations introduced during the analytical workflow are effectively normalized, leading to highly accurate and reproducible quantification.[16][17]
The use of a deuterated internal standard for the metabolite is as critical as for the parent drug. Since 7-hydroxyfluphenazine has different polarity and chromatographic behavior than fluphenazine, a separate, corresponding internal standard is necessary for its accurate measurement.
Bioanalytical Method Validation: A Framework for Trustworthiness
A bioanalytical method for TDM must be rigorously validated to ensure its reliability for clinical decision-making.[18][19] Validation demonstrates that the method is suitable for its intended purpose.[20][21] Key validation parameters, as stipulated by regulatory bodies like the FDA and EMA, are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at the Lower Limit of Quantification). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5; accuracy and precision within specified limits. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Experimental Protocol: Quantification of 7-Hydroxyfluphenazine using LC-MS/MS with this compound
This section provides a detailed, step-by-step methodology for the quantification of 7-hydroxyfluphenazine in human plasma.
5.1. Materials and Reagents
-
7-Hydroxyfluphenazine analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
5.2. Sample Preparation Workflow
Caption: Sample preparation workflow for 7-Hydroxyfluphenazine analysis.
Step-by-Step Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution. The early addition of the IS is crucial to ensure it undergoes the exact same processing as the analyte.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute. This step removes the majority of proteins which can interfere with the analysis and damage the LC column.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol with formic acid). SPE provides a cleaner sample extract compared to protein precipitation alone, which is critical for minimizing matrix effects.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
5.3. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds like 7-hydroxyfluphenazine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Gradient | 20% B to 95% B over 5 minutes | A gradient elution allows for efficient separation of the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS/MS. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules, and the basic nitrogen atoms in 7-hydroxyfluphenazine are readily protonated. |
| MRM Transitions | Analyte: Q1/Q3; IS: Q1/Q3 | Specific precursor-to-product ion transitions provide high selectivity for quantification. |
Conclusion: The Indispensable Role of this compound
References
-
Cleanchem. (n.d.). 7-Hydroxy Fluphenazine. Retrieved from [Link]
-
Marder, S. R., Van Putten, T., Aravagiri, M., Midha, K. K., & Wirshing, W. C. (2001). Fluphenazine plasma level monitoring for patients receiving fluphenazine decanoate. Schizophrenia Research, 52(3), 223-230. Retrieved from [Link]
-
Beckman Coulter. (2022, September 15). Therapeutic Drug Monitoring of Antipsychotic Medications. Retrieved from [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Fluphenazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Drugs.com. (2025, November 5). Fluphenazine Monograph for Professionals. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluphenazine. In StatPearls. Retrieved from [Link]
-
Alsachim. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Rodríguez-Gascón, A., Isla, A., & Canut, A. (2020). A review of bioanalytical methods for the therapeutic drug monitoring of β-lactam antibiotics in critically ill patients: Evaluation of the approaches used to develop and validate quality attributes. Journal of Pharmaceutical and Biomedical Analysis, 182, 113133. Retrieved from [Link]
-
Current Psychiatry. (n.d.). Therapeutic drug monitoring of antipsychotics. Retrieved from [Link]
-
Hari, Y., & Kumar, S. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Journal of Clinical Pharmacy and Therapeutics, 20(4), 217-221. Retrieved from [Link]
-
PubChem. (n.d.). Fluphenazine-d8 Dihydrochloride. Retrieved from [Link]
-
Mandrioli, R., & Protti, M. (2024). Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes. Pharmaceuticals, 17(5), 629. Retrieved from [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, July 15). FDA Issues Warning Letters to Firms Marketing Products Containing 7-Hydroxymitragynine. Retrieved from [Link]
-
Jann, M. W., Ereshefsky, L., & Saklad, S. R. (1985). Single-dose Pharmacokinetics of Fluphenazine After Fluphenazine Decanoate Administration. Schizophrenia Bulletin, 11(4), 570-572. Retrieved from [Link]
-
Chromsystems. (n.d.). Therapeutic Drug Monitoring. Retrieved from [Link]
-
ResearchGate. (2015, March 27). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Retrieved from [Link]
-
Psychotropic Monitoring Guide. (n.d.). Retrieved from [Link]
-
van der Nagel, B. C. H., & van den Broek, P. H. H. (2019). Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology. Biomedical Chromatography, 33(10), e4623. Retrieved from [Link]
-
Psychotropic Monitoring Guidelines. (n.d.). Retrieved from [Link]
-
Alsachim. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
ResearchGate. (2019, January 21). Bio-analytical Assay Methods used in Therapeutic Drug Monitoring of Antiretroviral Drugs-A Review. Retrieved from [Link]
-
GMP Compliance. (2013, October 22). Bioanalytical Method Validation: What does the FDA expect?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]
-
Aravagiri, M., Marder, S. R., & Van Putten, T. (1993). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology, 112(4), 457-464. Retrieved from [Link]
Sources
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FluPHENAZine Monograph for Professionals - Drugs.com [drugs.com]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Therapeutic Drug Monitoring of Antipsychotic Medications | Beckman Coulter [beckmancoulter.com]
- 5. tewv.nhs.uk [tewv.nhs.uk]
- 6. Fluphenazine plasma level monitoring for patients receiving fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmedchem.com [jmedchem.com]
- 9. Fluphenazine - Wikipedia [en.wikipedia.org]
- 10. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. myadlm.org [myadlm.org]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. texilajournal.com [texilajournal.com]
- 17. youtube.com [youtube.com]
- 18. A review of bioanalytical methods for the therapeutic drug monitoring of β-lactam antibiotics in critically ill patients: Evaluation of the approaches used to develop and validate quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.who.int [cdn.who.int]
- 20. Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioanalytical Method Validation: What does the FDA expect? - ECA Academy [gmp-compliance.org]
Methodological & Application
Application Notes and Protocols for Solid Phase Extraction of Fluphenazine and its Metabolites in Serum
Introduction: The Imperative for Precise Fluphenazine Monitoring
Fluphenazine is a potent antipsychotic medication primarily prescribed for the management of schizophrenia and other psychotic disorders. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) of fluphenazine and its primary metabolites, 7-hydroxyfluphenazine and fluphenazine sulfoxide, in serum is critical for optimizing therapeutic efficacy while minimizing the risk of adverse effects. Solid Phase Extraction (SPE) has emerged as a robust and selective sample preparation technique, offering significant advantages over traditional liquid-liquid extraction and protein precipitation methods by providing cleaner extracts, higher analyte concentration, and reduced matrix effects, which is crucial for sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed guide to Solid Phase Extraction (SPE) methods for the simultaneous extraction of fluphenazine and its major metabolites from serum. We will delve into the rationale behind the selection of SPE chemistries, provide step-by-step protocols, and discuss the critical parameters for method optimization.
Understanding the Analyte: Physicochemical Properties of Fluphenazine and its Metabolites
A successful SPE method development is contingent on a thorough understanding of the physicochemical properties of the target analytes. Fluphenazine is a basic drug with multiple pKa values, a property that can be leveraged for selective extraction using mixed-mode SPE.
| Compound | Molecular Weight ( g/mol ) | pKa | LogP |
| Fluphenazine | 437.5 | 3.65, 5.95, 7.93[1] | 4.8 |
| 7-Hydroxyfluphenazine | 453.5 | - | - |
| Fluphenazine Sulfoxide | 453.5 | - | - |
The presence of the basic piperazine moiety in fluphenazine makes it amenable to cation exchange chromatography. The metabolites, 7-hydroxyfluphenazine and fluphenazine sulfoxide, retain the basic nitrogen atoms, suggesting they will exhibit similar chromatographic behavior under ion-exchange conditions. The hydrophobic nature of the phenothiazine ring system allows for retention on reversed-phase sorbents.
Choosing the Right Tool: A Rationale for Mixed-Mode SPE
For the extraction of basic drugs like fluphenazine and its metabolites from a complex biological matrix such as serum, a mixed-mode Solid Phase Extraction (SPE) approach is highly recommended.[2][3] Mixed-mode sorbents combine both reversed-phase and ion-exchange functionalities on a single stationary phase.[2][3] This dual retention mechanism provides superior selectivity and cleanup compared to single-mode sorbents.
Here's why mixed-mode SPE is the preferred choice:
-
Enhanced Retention: The combination of hydrophobic and cation-exchange interactions leads to stronger retention of fluphenazine and its basic metabolites, even from large volumes of serum.
-
Superior Cleanup: The multi-modal retention allows for more rigorous washing steps. Interfering substances that are not retained by both mechanisms can be effectively washed away, resulting in a much cleaner extract. For instance, neutral and acidic endogenous compounds can be removed with an acidic wash, while weakly basic compounds can be removed with an organic wash.
-
Method Simplification: While the initial method development might be more involved, the resulting protocol is often more robust and reproducible than multi-step procedures using different SPE cartridges.
A common and effective choice for basic compounds is a mixed-mode sorbent with a strong cation exchanger (SCX) and a reversed-phase component (e.g., C8 or a polymeric backbone).
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the mixed-mode SPE of fluphenazine and its metabolites from serum.
Caption: Mixed-mode SPE workflow for fluphenazine and metabolites.
Detailed Protocol 1: Mixed-Mode Cation Exchange SPE
This protocol is designed for the extraction of fluphenazine, 7-hydroxyfluphenazine, and fluphenazine sulfoxide from human serum using a mixed-mode strong cation exchange (SCX) sorbent.
Materials:
-
Mixed-Mode SPE Cartridges (e.g., C8/SCX, 3 mL, 60 mg)
-
Human Serum
-
Fluphenazine, 7-hydroxyfluphenazine, and fluphenazine sulfoxide analytical standards
-
Internal Standard (e.g., a deuterated analog of fluphenazine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium Hydroxide (concentrated)
-
Phosphoric Acid (85%)
-
Water (deionized, 18 MΩ·cm)
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Sample Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1.0 mL of serum in a centrifuge tube, add the internal standard.
-
Add 1.0 mL of 2% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
The supernatant is the pre-treated sample. This acidification step ensures that the basic analytes are protonated (positively charged) for optimal retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through each cartridge. This step solvates the reversed-phase functional groups of the sorbent.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of 2% phosphoric acid in water through each cartridge. This step prepares the sorbent with the same pH as the sample, ensuring proper ion-exchange interaction.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/min. A slow flow rate is crucial for efficient analyte-sorbent interaction.
-
-
Wash Steps:
-
Wash 1 (Aqueous Wash): Pass 3 mL of 2% phosphoric acid in water through the cartridge. This removes polar, water-soluble interferences that are not retained by the reversed-phase mechanism.
-
Wash 2 (Organic Wash): Pass 3 mL of methanol through the cartridge. This step removes non-polar, neutral, and weakly basic interferences that are not strongly retained by the cation-exchange mechanism. The protonated analytes remain bound to the SCX sorbent.
-
-
Elution:
-
Elute the analytes with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and isopropanol. The basic elution solvent neutralizes the charge on the analytes, disrupting their interaction with the SCX sorbent and allowing them to be eluted by the strong organic solvent mixture.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation: Expected Performance
The following table summarizes the expected performance characteristics of the mixed-mode SPE method. Actual results may vary depending on the specific sorbent, instrumentation, and laboratory conditions.
| Parameter | Expected Value | Rationale |
| Recovery | > 85% | The dual retention mechanism of mixed-mode SPE typically leads to high and reproducible recoveries for basic compounds. |
| Matrix Effect | < 15% | The rigorous wash steps effectively remove a significant portion of the endogenous matrix components that can cause ion suppression or enhancement in LC-MS/MS analysis. |
| Precision (RSD%) | < 10% | The well-defined and controlled steps of the SPE protocol contribute to high precision and reproducibility. |
Alternative Protocol 2: Reversed-Phase SPE
For laboratories that may not have mixed-mode SPE cartridges readily available, a reversed-phase SPE protocol can be employed. However, it is important to note that this method may result in a less clean extract compared to the mixed-mode approach.
Sorbent: C18 or a polymeric reversed-phase sorbent.
Key Differences from Mixed-Mode Protocol:
-
Sample Pre-treatment: The serum sample should be diluted with a buffer at a pH that ensures fluphenazine and its metabolites are in their neutral form to maximize hydrophobic retention.
-
Wash Steps: The wash steps will primarily consist of aqueous solutions with varying percentages of organic solvent to remove polar interferences. A highly organic wash is not feasible as it would elute the analytes.
-
Elution: Elution is achieved with a strong organic solvent, such as methanol or acetonitrile.
Experimental Workflow: Reversed-Phase SPE
Caption: Reversed-phase SPE workflow for fluphenazine.
Conclusion: A Robust Foundation for Accurate Analysis
The selection of an appropriate sample preparation method is paramount for the accurate and reliable quantification of fluphenazine and its metabolites in serum. The mixed-mode solid phase extraction protocol detailed in this application note provides a robust and selective method for isolating these analytes from a complex biological matrix. By understanding the underlying principles of SPE and the physicochemical properties of the target compounds, researchers can confidently implement and optimize this method to achieve high-quality data for therapeutic drug monitoring and pharmacokinetic studies. The provided protocols serve as a strong foundation, and further optimization may be necessary to meet the specific requirements of individual laboratories and analytical instrumentation.
References
-
Biotage. (2023). When should I choose a mixed-mode SPE? Retrieved from [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Restek. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved from [Link]
-
MDPI. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. Retrieved from [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE?. Retrieved from [Link]
Sources
- 1. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
Topic: Development of a Selective and Sensitive LC-MS/MS Method for 7-Hydroxy Fluphenazine-d8 using Multiple Reaction Monitoring (MRM)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and detailed protocols for developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxy Fluphenazine-d8. As a deuterated stable isotope-labeled internal standard (SIL-IS), this compound is critical for the accurate quantification of its therapeutic parent drug metabolite, 7-Hydroxy Fluphenazine, in complex biological matrices. We detail the rationale and step-by-step procedures for precursor ion selection, collision-induced dissociation (CID) for fragment generation, and the optimization of Multiple Reaction Monitoring (MRM) transitions. The methodologies presented herein are designed to equip researchers with the expertise to establish a highly selective, sensitive, and reliable bioanalytical assay.
Introduction: The Rationale for a Dedicated MRM Method
Fluphenazine is a potent phenothiazine-class antipsychotic medication used in the management of schizophrenia and other psychotic disorders.[1][2] Following administration, it is extensively metabolized in the body, with 7-Hydroxy Fluphenazine being one of its principal metabolites.[3][4] Accurate quantification of this metabolite is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is paramount. A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). This ensures that it co-elutes chromatographically and experiences identical ionization efficiency and matrix effects as the analyte, thereby correcting for variations during sample preparation and analysis and leading to highly accurate and precise quantification.[6][7]
The cornerstone of quantitative LC-MS/MS is the Multiple Reaction Monitoring (MRM) technique. This application note provides the foundational principles and actionable protocols to determine the optimal MRM transitions for this compound, a critical first step in the validation of any bioanalytical method.
The Principle of Multiple Reaction Monitoring (MRM)
MRM is an acquisition mode on a triple quadrupole mass spectrometer that provides exceptional selectivity and sensitivity.[6] The process involves a two-stage mass filtering system, which drastically reduces background noise and chemical interference.
The causality is as follows:
-
Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to filter and transmit only the protonated molecular ion of our target compound, this compound. This is the "precursor ion."
-
q2 - Collision-Induced Dissociation (CID): The selected precursor ion is accelerated into the second quadrupole (q2), which functions as a collision cell. Here, it collides with an inert gas (e.g., argon or nitrogen), causing the ion to fragment in a predictable and reproducible manner. This process is known as collision-induced dissociation (CID).[8]
-
Q3 - Product Ion Selection: The third quadrupole (Q3) is set to filter and transmit only a specific, characteristic fragment ion, known as the "product ion."
-
Detection: The detector measures only the ions that have the specific mass-to-charge ratio (m/z) of both the precursor and the selected product ion. This highly specific "transition" (Precursor > Product) ensures that only the compound of interest is quantified.
Caption: Conceptual workflow for optimizing collision energy (CE) for a given MRM transition.
Predicted MRM Transitions and Discussion
Based on the known fragmentation patterns of fluphenazine and related phenothiazine compounds,[9] the primary fragmentation occurs at the propylpiperazine side chain. We can predict the following fragmentation pathway for this compound.
The cleavage of the bond between the propyl chain and the piperazine ring, as well as fragmentation within the piperazine ring itself, are common pathways. Given that the deuterium labels are on the piperazine ring, the resulting fragments containing this ring will have a corresponding mass shift.
Table 1: Predicted and Optimized MRM Transitions for this compound
| Parameter | Quantifier Transition | Qualifier Transition |
| Precursor Ion (Q1) m/z | 462.6 | 462.6 |
| Product Ion (Q3) m/z | [Predicted] 151.1 | [Predicted] 179.1 |
| Proposed Fragment | Deuterated piperazine ethanol fragment | Deuterated hydroxyethylpropyl piperazine fragment |
| Optimized Collision Energy (eV) | To be determined experimentally | To be determined experimentally |
| Dwell Time (ms) | Typically 50-100 | Typically 25-50 |
| Purpose | Primary transition for quantification | Confirmatory transition for identity |
Causality of Fragment Selection:
-
The Quantifier Ion: The most intense and stable fragment is chosen for quantification to ensure the highest sensitivity and reproducibility.
-
The Qualifier Ion: A second fragment is monitored at a specific ratio relative to the quantifier. This ion ratio serves as a stringent identity check, preventing false positives from interfering compounds that might coincidentally share one transition but not both. [10]
Example Application Protocols
Protocol 4: Sample Preparation from Plasma (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up biological samples before injection. [9]
-
Aliquot Sample: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Spike Internal Standard: Add a small volume (e.g., 10 µL) of the this compound working solution.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial.
-
Inject: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 5: Suggested LC-MS/MS Conditions
Chromatographic separation is necessary to separate the analyte from other matrix components.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) [9]* Mobile Phase A: 0.1% Formic Acid in Water [11]* Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Temp: 400 - 550 °C
-
Desolvation Gas Flow: 800 - 1000 L/hr
-
Conclusion
This application note provides a detailed, science-backed framework for the development of a sensitive and specific MRM method for this compound. By following the systematic protocols for precursor identification, product ion selection, and collision energy optimization, researchers can establish a self-validating and robust assay. The successful implementation of this method is a critical step in enabling the accurate quantification of 7-Hydroxy Fluphenazine in complex biological samples, thereby supporting advanced research in drug development and clinical pharmacology.
References
-
Cleanchem. (n.d.). 7-Hydroxy Fluphenazine | CAS No: 33098-48-5. Retrieved from [Link]
-
OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Retrieved from [Link]
-
MedlinePlus. (2025). Fluphenazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluphenazine - StatPearls. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]
-
PubMed. (n.d.). Collision-Induced Dissociation of Deprotonated Peptides. Retrieved from [Link]
-
PubMed. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Retrieved from [Link]
- Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Chromatography Forum. (2018). Structure of internal standard in MRM method. Retrieved from [Link]
-
PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link]
-
PubMed Central. (n.d.). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Retrieved from [Link]
-
PubMed Central. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Retrieved from [Link]
-
ResearchGate. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast polarity switching and MRM triggered automatic MS/MS applied to benzodiazepines and their metabolites in clinical and forensic toxicology. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from [Link]
-
Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
-
PubMed. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
University of Washington. (n.d.). Development of an MRM method. Retrieved from [Link]
-
Nature. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]
Sources
- 1. Fluphenazine: MedlinePlus Drug Information [medlineplus.gov]
- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluphenazine HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]
- 4. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of internal standard in MRM method - Chromatography Forum [chromforum.org]
- 11. uab.edu [uab.edu]
Application Notes and Protocols for the Quantification of Antipsychotics in Biological Matrices Using Deuterated Internal Standards
Introduction: The Imperative for Precision in Therapeutic Drug Monitoring of Antipsychotics
Antipsychotic drugs are fundamental in managing a spectrum of psychiatric disorders. However, their therapeutic window is often narrow, and patient responses can be highly variable due to genetic factors influencing their metabolism.[1][2] This variability necessitates Therapeutic Drug Monitoring (TDM) to ensure drug concentrations are within a range that is both effective and non-toxic.[1][3] The quantification of these drugs in biological matrices such as plasma, serum, or urine presents analytical challenges due to their low concentrations (pg/mL to ng/mL range) and the complexity of the biological matrix.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of antipsychotics due to its high sensitivity and selectivity.[4][5] To achieve the highest level of accuracy and precision in LC-MS/MS assays, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is paramount.[6][7][8] Deuterated standards are chemically identical to the analyte of interest but have a higher mass due to the substitution of hydrogen atoms with deuterium.[7][9] This near-identical physicochemical behavior ensures that they co-elute with the analyte and experience similar effects from the sample matrix, extraction process, and ionization, thereby effectively compensating for variations in sample preparation and instrumental analysis.[6][10]
This comprehensive guide provides detailed application notes and validated protocols for the sample preparation of common antipsychotics for LC-MS/MS analysis, with a core focus on the principled application of deuterated internal standards to ensure data integrity and reliability in research and clinical settings.
The Role and Selection of Deuterated Internal Standards
The primary function of a deuterated internal standard is to act as a reliable comparator for the analyte throughout the entire analytical process, from extraction to detection.[7] By adding a known concentration of the deuterated standard to the sample at the very beginning of the workflow, it experiences the same potential for loss during sample preparation steps and the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[10] This co-variant behavior allows for accurate quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal remains constant even if the absolute signal intensities fluctuate.[6][10]
Key Considerations for Selecting a Deuterated Internal Standard:
-
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize any contribution to the analyte's signal.
-
Mass Shift: A sufficient mass difference between the analyte and the deuterated standard is necessary to prevent isotopic crosstalk.
-
Chemical and Isotopic Stability: The deuterium atoms should be located at positions on the molecule that are not susceptible to exchange with hydrogen atoms from the surrounding environment.
-
Co-elution: The deuterated standard should have a retention time that is identical or very close to that of the analyte to ensure they experience the same matrix effects.[6]
Core Sample Preparation Techniques
The choice of sample preparation technique is dictated by the physicochemical properties of the antipsychotic, the nature of the biological matrix, and the desired level of sample cleanup. The three most prevalent techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological fluids like plasma and serum. It is often the first choice for high-throughput screening due to its simplicity and speed.[4][11]
Causality Behind the Method: The principle of PPT lies in altering the solvation of proteins, causing them to denature and precipitate out of the solution. This is typically achieved by adding an organic solvent, such as acetonitrile or methanol, which disrupts the hydration layer around the protein molecules.
Workflow Diagram: Protein Precipitation
Caption: A streamlined workflow for protein precipitation.
Detailed Protocol: Quantification of Clozapine and Norclozapine in Human Serum by PPT
This protocol is adapted from a validated method for the therapeutic drug monitoring of clozapine and its active metabolite, norclozapine.[11][12]
-
Materials:
-
Human serum samples
-
Clozapine and Norclozapine analytical standards
-
Clozapine-d4 and Norclozapine-d4 (deuterated internal standards)
-
Acetonitrile (LC-MS grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of a mixed internal standard working solution containing Clozapine-d4 and Norclozapine-d4 (final concentration of 50 ng/mL is often suitable).[4]
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[12]
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Self-Validation checkpoints:
-
Recovery: Extraction recovery should be consistent and reproducible. For PPT, recoveries typically range from 86% to over 100%.[4]
-
Matrix Effect: Assess by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. Values should ideally be between 85% and 115%.[4]
-
Precision and Accuracy: Intra- and inter-day precision (as %CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).[13]
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique than PPT, offering a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.
Causality Behind the Method: LLE is based on the differential solubility of the analyte and matrix components in two immiscible liquid phases. The choice of organic solvent is critical and depends on the polarity and pKa of the antipsychotic drug.
Workflow Diagram: Liquid-Liquid Extraction
Caption: A typical workflow for liquid-liquid extraction.
Detailed Protocol: Quantification of Quetiapine and Norquetiapine in Human Plasma by LLE
This protocol is based on a validated method for the analysis of quetiapine and its active metabolite in psychiatric patients.[14]
-
Materials:
-
Human plasma samples
-
Quetiapine and Norquetiapine analytical standards
-
Quetiapine-d8 (deuterated internal standard)
-
Ethyl acetate (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Solvent evaporator
-
-
Procedure:
-
Pipette 150 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the deuterated internal standard solution.[14]
-
Add 300 µL of ethyl acetate.[14]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.[14]
-
Centrifuge at 13,200 rpm for 5 minutes at 25°C to separate the aqueous and organic layers.[14]
-
Transfer the upper organic layer (supernatant) to a new microtube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.[14]
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject into the LC-MS/MS system.
-
Self-Validation checkpoints:
-
Recovery: LLE often provides high recoveries, for some antipsychotics in brain tissue, recoveries of 80-95% have been reported.[15]
-
Matrix Effect: LLE generally results in cleaner extracts than PPT, leading to reduced matrix effects.
-
Precision and Accuracy: Adhere to the same acceptance criteria as for PPT, as outlined in regulatory guidelines.[13][16]
Solid-Phase Extraction (SPE)
SPE is the most selective and powerful sample preparation technique, providing the cleanest extracts and the ability to concentrate the analyte.
Causality Behind the Method: SPE utilizes a solid sorbent material packed in a cartridge or well plate to retain the analyte of interest from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C8, C18, mixed-mode) depends on the properties of the antipsychotic.
Workflow Diagram: Solid-Phase Extraction
Caption: The multi-step process of solid-phase extraction.
Detailed Protocol: Quantification of Risperidone, Paliperidone, and Olanzapine in Human Serum by Online SPE
This protocol is based on a method using online SPE coupled with LC-MS/MS for high-throughput analysis.[3]
-
Materials:
-
Human serum samples
-
Risperidone, Paliperidone, and Olanzapine analytical standards
-
Risperidone-d4, Paliperidone-d4, and Olanzapine-d3 (deuterated internal standards)
-
Online SPE cartridge (e.g., C8)
-
Appropriate loading, washing, and elution solvents as determined by the online SPE system's methodology.
-
-
Procedure (Conceptual for Online SPE):
-
Prepare the serum sample by adding the deuterated internal standards. A small sample volume, such as 40 µL, is often sufficient for sensitive methods.[3]
-
The online SPE-LC-MS/MS system automatically performs the following steps:
-
Injects the prepared serum sample onto the SPE cartridge.
-
Washes the cartridge with a weak solvent to remove salts and other polar interferences.
-
Elutes the analytes and internal standards from the SPE cartridge onto the analytical column using the LC mobile phase.
-
Separates the analytes on the analytical column and detects them by MS/MS.
-
-
Self-Validation checkpoints:
-
Recovery: SPE can achieve very high and reproducible recoveries.
-
Matrix Effect: Due to the extensive cleanup, SPE significantly minimizes matrix effects.[17]
-
Precision and Accuracy: Intra- and inter-day precision for all analytes should be between 1.1% and 8.2%, with method accuracy between 6.6% and 7.6% as reported in a validated method.[3]
Data Summary and Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of various antipsychotics using different sample preparation techniques with deuterated internal standards.
| Antipsychotic | Matrix | Sample Prep | Recovery (%) | Matrix Effect (%) | Linearity Range (ng/mL) | Reference |
| Haloperidol, Olanzapine, Clozapine, etc. | Serum | PPT | 86.3 - 102.4 | 85.6 - 113.2 | 10 - 250 | [4] |
| Quetiapine, Norquetiapine | Plasma | LLE | Not explicitly stated | Not explicitly stated | Not explicitly stated | [14] |
| Risperidone, Paliperidone, Olanzapine | Serum | Online SPE | Not explicitly stated | Not explicitly stated | 2.5 - 160 | [3] |
| Clozapine, Norclozapine | Serum | PPT | >95 | Not explicitly stated | 10 - 2000 | [11] |
Conclusion and Best Practices
The accurate quantification of antipsychotics in biological matrices is critical for both clinical TDM and pharmaceutical research. The use of deuterated internal standards is not merely a recommendation but a necessity for robust and reliable bioanalytical methods.[6][8] They are the cornerstone of a self-validating system that corrects for the inherent variability of complex sample matrices and multi-step analytical procedures.[7][10]
Key Takeaways for Researchers:
-
Always use a deuterated internal standard: It is the most effective way to compensate for matrix effects and ensure accurate quantification.[6][9]
-
Select the appropriate sample preparation technique: The choice between PPT, LLE, and SPE should be based on a balance of required sample cleanliness, throughput needs, and the specific properties of the analyte and matrix.
-
Thoroughly validate your method: Adherence to regulatory guidelines from bodies like the FDA and EMA is crucial for ensuring the reliability and acceptability of your data.[16][18][19] This includes a comprehensive assessment of selectivity, accuracy, precision, recovery, matrix effects, and stability.[20]
By implementing these principled approaches and detailed protocols, researchers, scientists, and drug development professionals can generate high-quality, reproducible data that can be confidently used to advance our understanding of antipsychotic pharmacology and improve patient outcomes.
References
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022-01-21). MDPI. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. (2025). Journal of the Medical Association of Thailand. [Link]
-
Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application. (2026). Scientific Research Publishing. [Link]
-
Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction. PubMed. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). ResolveMass Laboratories Inc.. [Link]
-
Method development and validation of risperidone by rp-hplc. ResearchGate. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). YouTube. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry. (2024-02-15). PMC - NIH. [Link]
-
The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). (2012-05-10). PubMed. [Link]
-
Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue. PMC. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Bioanalytical methods for the determination of antipsychotic drugs. PubMed. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]
-
UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. (2025-10-24). PMC - NIH. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025-11-08). ResolveMass Laboratories Inc.. [Link]
-
The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). (2025-08-06). ResearchGate. [Link]
-
Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry. PubMed. [Link]
-
Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. (2018-07-06). Journal of Chromatographic Science | Oxford Academic. [Link]
-
Guideline Bioanalytical method validation. (2011-07-21). European Medicines Agency (EMA). [Link]
-
Bioanalytical methods for the determination of antipsychotics and metabolites in biological samples. Lusófona University. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
(PDF) Bioanalytical method Development and Validation for Estimation of Olanzapine in K3edta Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry and Application to a Pharmacokinetic Study. (2025-08-10). ResearchGate. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. (2018-09-21). Longdom Publishing. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. [Link]
-
bioanalytical method validation and study sample analysis m10. (2022-05-24). ICH. [Link]
-
Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology | Oxford Academic. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020-07-06). YouTube. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023-01-25). CDER. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Procedures used to examine the efficacy of solid phase extraction (SPE).. ResearchGate. [Link]
-
Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. (2020-02-10). YouTube. [Link]
Sources
- 1. Bioanalytical methods for the determination of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ulusofona.pt [research.ulusofona.pt]
- 3. Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. The analysis of antipsychotic drugs in human matrices using LC-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic drug monitoring of clozapine in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. jmatonline.com [jmatonline.com]
- 15. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: A Robust HPLC Method for the Simultaneous Separation and Quantification of Fluphenazine and its 7-Hydroxy Metabolite
Introduction
Fluphenazine is a potent typical antipsychotic medication belonging to the phenothiazine class, widely used in the management of psychotic disorders such as schizophrenia.[1] The clinical efficacy and safety of fluphenazine are influenced by its metabolism, with 7-hydroxyfluphenazine being one of its major metabolites.[2][3] Monitoring the levels of both the parent drug and its active metabolite is crucial in therapeutic drug monitoring and pharmacokinetic studies to ensure optimal dosing and minimize adverse effects. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of fluphenazine and 7-hydroxyfluphenazine.
The method described herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from the underlying scientific principles to a step-by-step protocol. The causality behind each experimental choice is explained to ensure not only procedural accuracy but also a deep understanding of the method's mechanics.
Scientific Principles of Separation
The successful chromatographic separation of fluphenazine and its 7-hydroxy metabolite hinges on the judicious selection of the stationary and mobile phases, informed by the physicochemical properties of the analytes.
Analyte Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP | Key Structural Feature |
| Fluphenazine | C22H26F3N3OS | 437.5 | 7.9 | 4.36 | Phenothiazine ring with a piperazine side chain. |
| 7-Hydroxyfluphenazine | C22H26F3N3O2S | 453.52 | Not readily available | Expected to be lower than fluphenazine | Fluphenazine structure with a hydroxyl group on the phenothiazine ring. |
Data sourced from PubChem and other analytical literature.[4]
Fluphenazine is a basic compound with a pKa of 7.9, indicating that it will be protonated at acidic to neutral pH.[4] Its relatively high LogP value suggests significant hydrophobicity. The introduction of a hydroxyl group in the 7-position to form 7-hydroxyfluphenazine increases the polarity of the molecule, which is expected to decrease its retention time in a reversed-phase HPLC system compared to the parent drug.
Chromatographic Strategy:
A reversed-phase HPLC method is the logical choice for separating these compounds, as it separates molecules based on their hydrophobicity. A C18 column is a suitable stationary phase, offering excellent retention for hydrophobic compounds like fluphenazine.
The mobile phase composition, particularly its pH and organic modifier content, is critical for achieving optimal separation. To ensure good peak shape and adequate retention for the basic fluphenazine, the mobile phase pH should be controlled. An acidic mobile phase (pH 3-4) will ensure the protonation of the piperazine nitrogen, leading to better interaction with the stationary phase and minimizing peak tailing. This acidic condition is also compatible with the stability of the analytes.
Acetonitrile or methanol can be used as the organic modifier to control the elution strength of the mobile phase. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often advantageous for separating compounds with different polarities, such as a parent drug and its more polar metabolite. This approach allows for the elution of the more polar 7-hydroxyfluphenazine first, followed by the more retained fluphenazine, all within a reasonable analysis time and with good peak resolution.
For detection, a UV detector is suitable as the phenothiazine ring system in both molecules provides a strong chromophore. Aqueous solutions of fluphenazine exhibit characteristic absorption bands at 256 nm and 306 nm.[5] A wavelength of 256 nm is a good starting point for the simultaneous detection of both compounds, as the addition of a hydroxyl group is unlikely to cause a major shift in the primary absorption maximum.
Experimental Protocol
This protocol provides a step-by-step methodology for the HPLC analysis of fluphenazine and 7-hydroxyfluphenazine.
Materials and Reagents
-
Fluphenazine dihydrochloride reference standard
-
7-Hydroxyfluphenazine reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (85%)
-
HPLC-grade water
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic Modifier): HPLC-grade acetonitrile.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of fluphenazine dihydrochloride and 7-hydroxyfluphenazine reference standards in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH2PO4, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% B12-13 min: 70% to 30% B13-18 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 256 nm |
Note: This is a starting point, and optimization may be required based on the specific column and system used.
Sample Preparation
For analysis of biological samples (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is necessary to remove interfering matrix components.[6]
Protein Precipitation (Example):
-
To 200 µL of plasma, add 600 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC system.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) > 0.999 is desirable.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies should be performed.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Expected Results
Under the proposed chromatographic conditions, 7-hydroxyfluphenazine, being more polar, is expected to elute before fluphenazine. Based on available literature, a potential retention time for 7-hydroxyfluphenazine could be around 3.9 minutes, with fluphenazine eluting later.[7] The exact retention times will depend on the specific column and HPLC system used.
Table of Expected Chromatographic Parameters:
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| 7-Hydroxyfluphenazine | ~ 4-6 | > 2 (between the two analytes) | < 1.5 |
| Fluphenazine | ~ 8-10 | < 1.5 |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to data reporting.
Separation Principle
Caption: Principle of reversed-phase separation of fluphenazine and its metabolite.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the simultaneous HPLC analysis of fluphenazine and its 7-hydroxy metabolite. By understanding the chemical properties of the analytes and the principles of reversed-phase chromatography, researchers can successfully implement and adapt this method for their specific needs. The detailed protocol and validation guidelines ensure the generation of accurate, reliable, and reproducible data, which is paramount in both research and clinical settings.
References
-
Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. PubMed. [Link]
-
Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. ResearchGate. [Link]
-
Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. PubMed. [Link]
-
Fluphenazine. PubChem. [Link]
-
Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. MDPI. [Link]
-
A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. ScienceDirect. [Link]
Sources
- 1. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bbrc.in [bbrc.in]
- 7. psychiatry.ru [psychiatry.ru]
Application Note: A Protocol for the Preparation of 7-Hydroxy Fluphenazine-d8 Stock Solutions for Bioanalytical Calibration
Abstract
This document provides a detailed protocol for the preparation of primary, intermediate, and working stock solutions of 7-Hydroxy Fluphenazine-d8. As a deuterated stable isotope-labeled internal standard, this compound is critical for the accurate quantification of its parent compound, 7-Hydroxy Fluphenazine, in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The precision of bioanalytical data is fundamentally dependent on the accuracy of the calibration standards. This guide emphasizes the causality behind each step, ensuring the integrity and reproducibility of the standard preparation process, in alignment with regulatory expectations for bioanalytical method validation.
Introduction: The Role of Deuterated Standards in Quantitative Bioanalysis
7-Hydroxy Fluphenazine is a principal metabolite of Fluphenazine, a phenothiazine-class antipsychotic agent.[1][2] Accurate measurement of this metabolite is essential in pharmacokinetic and toxicological studies. The 'gold standard' for such quantification is LC-MS, which offers high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of robust bioanalytical methods.[5][6]
A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium).[7] This ensures it co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis.[8] The entire premise of this correction relies on the precise and accurate preparation of the internal standard and calibration curve solutions. This protocol is designed to establish a self-validating system for this critical first step.
Compound Specifications and Material Handling
Chemical Properties
-
Chemical Name: 10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-ol-d8
-
CAS Number: 33098-48-5 (for the non-deuterated form)[1][2][9]
-
Molecular Formula: C₂₂H₁₈D₈F₃N₃O₂S
-
Molecular Weight: Approx. 461.6 g/mol (base on d8 substitution)
Solubility and Solvent Selection
While specific solubility data for this compound is not extensively published, phenothiazine derivatives are generally soluble in polar organic solvents.[10][11] Fluphenazine is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[12][13] For LC-MS applications, solvents that are volatile and compatible with reversed-phase chromatography are preferred.
-
Recommended Solvents: LC-MS grade Methanol or Acetonitrile.
-
Rationale: These solvents provide good solubility for the compound and are fully compatible with common LC-MS mobile phases, minimizing the risk of precipitation upon injection and ensuring good chromatographic peak shape. Stock solutions for LC-MS are commonly prepared in acetonitrile or methanol.[8]
Handling and Storage Precautions
Phenothiazine compounds are known to be light-sensitive.[14] Exposure to light can lead to photodegradation, compromising the integrity of the standard.
-
Light Protection: All solutions must be prepared and stored in amber glass vials or containers wrapped in aluminum foil to prevent light exposure.[15][16][17]
-
Temperature: To ensure long-term stability, stock solutions should be stored at low temperatures, typically -20°C or below.[8]
-
Safety: Handle the compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.
Experimental Protocol: From Primary Stock to Working Standards
This protocol outlines the preparation of a 1 mg/mL primary stock solution and its subsequent dilution to create a series of working standards for constructing a calibration curve.
Required Materials and Equipment
-
This compound (sourced from a reputable supplier providing a Certificate of Analysis with purity specifications)
-
LC-MS grade Methanol (or Acetonitrile)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated precision micropipettes and sterile tips
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
Preparation of the Primary Stock Solution (1 mg/mL)
The primary stock is the cornerstone of the entire calibration hierarchy. Its accuracy dictates the accuracy of all subsequent dilutions.
Step-by-Step Methodology:
-
Equilibration: Remove the vial containing this compound from cold storage and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes.
-
Causality: This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which would lead to an inaccurate mass measurement.
-
-
Weighing: Accurately weigh approximately 1 mg of the standard onto a clean weighing paper or boat using a calibrated analytical balance. Record the exact weight (e.g., 1.05 mg).
-
Quantitative Transfer: Carefully transfer the weighed solid into a 1 mL Class A amber volumetric flask. Rinse the weighing paper/boat multiple times with small volumes of the chosen solvent (e.g., methanol) and transfer the rinsate into the volumetric flask.
-
Causality: This ensures that 100% of the weighed standard is transferred, which is fundamental for achieving the target concentration.
-
-
Dissolution: Add solvent to the flask until it is approximately half-full. Cap the flask and vortex for 1-2 minutes. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Bringing to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculation of Actual Concentration: Calculate the precise concentration based on the actual weight.
-
Formula: Concentration (mg/mL) = Weight of Standard (mg) / Volume of Flask (mL)
-
Example: 1.05 mg / 1.00 mL = 1.05 mg/mL
-
-
Storage: Transfer the primary stock solution into a clearly labeled amber vial. The label should include:
-
Compound Name: this compound Primary Stock
-
Concentration: 1.05 mg/mL
-
Solvent: Methanol
-
Preparation Date
-
Preparer's Initials
-
Expiry Date (to be determined by stability studies) Store at -20°C or below.
-
Preparation of Intermediate and Working Stock Solutions
Serial dilutions are performed to create a range of concentrations suitable for spiking into the biological matrix to form the calibration curve. Preparing an intermediate stock minimizes potential pipetting errors associated with transferring very small volumes from a highly concentrated primary stock.
Workflow for Serial Dilutions:
The following workflow is illustrated to generate a set of working standards. The final concentrations should be adapted to the expected analytical range of the assay.
Table 1: Serial Dilution Scheme for Calibration Standards
| Solution ID | Starting Solution | Volume of Starting Solution (µL) | Final Volume (µL) | Diluent | Final Concentration (µg/mL) |
| Intermediate Stock | Primary Stock (1050 µg/mL) | 100 | 1050 | Methanol | 100 |
| Working Stock 1 | Intermediate Stock (100 µg/mL) | 100 | 1000 | Methanol | 10 |
| Working Stock 2 | Working Stock 1 (10 µg/mL) | 100 | 1000 | Methanol | 1 |
| Working Stock 3 | Working Stock 2 (1 µg/mL) | 100 | 1000 | Methanol | 0.1 |
| Working Stock 4 | Working Stock 3 (0.1 µg/mL) | 100 | 1000 | Methanol | 0.01 |
-
Protocol: For each step, use a calibrated pipette to transfer the specified volume of the starting solution into a clean volumetric flask or vial. Add the diluent to reach the final volume and vortex thoroughly. Use a fresh pipette tip for every transfer to prevent cross-contamination.
Workflow Visualization
The following diagram illustrates the logical flow of the stock solution preparation process.
Caption: Workflow for preparing this compound calibration standards.
Quality Control and Regulatory Compliance
A robust analytical method is built upon high-quality reference standards.[18][19] The procedures outlined here are designed to ensure this quality.
-
Separate Stock Solutions: For regulated bioanalysis, the U.S. Food and Drug Administration (FDA) guidelines recommend that calibration standards and quality control (QC) samples be prepared from separate primary stock solutions.[20] This practice provides an independent verification of the stock preparation process.
-
Documentation: Meticulous documentation is paramount. Every step, from weighing the initial solid to the final dilution, must be recorded in a laboratory notebook. This includes lot numbers, solvent details, balance and pipette IDs, dates, and calculations.
-
Visual Inspection: Before each use, visually inspect all stock solutions. Any signs of precipitation or discoloration may indicate degradation or supersaturation, and the solution should be discarded and prepared anew.
-
Method Validation: The stability of these stock solutions in their storage conditions should be formally established during the bioanalytical method validation process, as this is a key parameter for ensuring reliable results over the course of a study.[21][22]
Conclusion
The accuracy of LC-MS-based quantification is inextricably linked to the integrity of the calibration standards. By following this detailed protocol, which emphasizes the scientific rationale behind critical steps like equilibration, quantitative transfer, and proper storage, researchers can confidently prepare this compound stock solutions. This adherence to best practices ensures the generation of reliable, reproducible, and defensible bioanalytical data, fulfilling the stringent requirements of drug development and clinical research.
References
-
7-Hydroxy Fluphenazine | CAS No: 33098-48-5. Cleanchem. [Link]
-
Guideline for the Management of Time Sensitive Chemicals. University of Wollongong. [Link]
-
7-Hydroxy Fluphenazine - API Impurities. Alentris Research Pvt. Ltd. [Link]
-
Quality of Analytical Procedures. Food and Agriculture Organization of the United Nations. [Link]
-
A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]
-
Measurement and correlation of the solubility of 1-hydroxyphenazine in different solvents at temperature from 278.5 to 333.5K. ResearchGate. [Link]
-
[Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. PubMed. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]
-
Analytical Standards in Quality Control: Ensuring Lab Reliability. Pure Synth. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today. [Link]
-
Guide to Safe Chemical Storage: Best Practices for the Industry. Thomasnet. [Link]
-
Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. PMC. [Link]
-
Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Quality Control Best Practices in Laboratories: A Step-by-Step Guide. 360 Medical. [Link]
-
Fluphenazine. PubChem. [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. [Link]
-
FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Fluphenazine. CAS Common Chemistry. [Link]
-
Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. PMC. [Link]
-
Structure of the phenothiazine derivatives and related compounds. ResearchGate. [Link]
-
Quality Control Procedures & Process: How to Ensure Excellence. Whale. [Link]
-
Analytical Quality Controls. Sheffield Assay Office. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells. Journal of Materials Chemistry. [Link]
-
Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. Wiley Online Library. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
How to make a Internal Standard mix.... Reddit. [Link]
-
Phenothiazine. Wikipedia. [Link]
-
(PDF) Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. ResearchGate. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. 7-Hydroxy Fluphenazine | TRC-H942435-10MG | LGC Standards [lgcstandards.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alentris.org [alentris.org]
- 10. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fluphenazine HCl | antipsychotic medication | CAS# 146-56-5 | InvivoChem [invivochem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. documents.uow.edu.au [documents.uow.edu.au]
- 16. lfatabletpresses.com [lfatabletpresses.com]
- 17. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 18. 7 QUALITY OF ANALYTICAL PROCEDURES [fao.org]
- 19. pure-synth.com [pure-synth.com]
- 20. fda.gov [fda.gov]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: Simultaneous Quantification of Fluphenazine and its Major Metabolites in Human Urine by LC-MS/MS
Introduction
Fluphenazine is a potent typical antipsychotic medication belonging to the phenothiazine class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2][3] Therapeutic drug monitoring (TDM) of fluphenazine and its principal metabolites is crucial for optimizing therapeutic efficacy while minimizing the risk of adverse effects, which can be significant and include extrapyramidal symptoms and tardive dyskinesia. The primary metabolic pathways for fluphenazine in humans are sulfoxidation and hydroxylation, leading to the formation of fluphenazine sulfoxide and 7-hydroxyfluphenazine, respectively.[4] These metabolic processes are predominantly carried out by the cytochrome P450 enzyme system, with CYP2D6 being a major contributor.[1] Given that both the parent drug and its 7-hydroxy metabolite are pharmacologically active, their simultaneous quantification in a readily accessible biological matrix like urine provides valuable insights for pharmacokinetic studies and clinical management.
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the concurrent quantification of fluphenazine, fluphenazine sulfoxide, and 7-hydroxyfluphenazine in human urine. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and analyte enrichment, ensuring high recovery and minimal matrix effects. The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers the high selectivity and sensitivity required for the detection of these analytes at clinically relevant concentrations. This method is designed to be fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring data integrity and reliability for both research and clinical applications.[5][6][7][8]
Metabolic Pathway of Fluphenazine
Fluphenazine undergoes extensive metabolism in the liver, primarily through oxidation reactions. The two major metabolites are fluphenazine sulfoxide, formed by the oxidation of the sulfur atom in the phenothiazine ring, and 7-hydroxyfluphenazine, resulting from aromatic hydroxylation.[4] These metabolic transformations are illustrated in the diagram below. Understanding this pathway is fundamental to the analytical approach, as it dictates the target analytes for a comprehensive pharmacokinetic assessment.
Caption: Metabolic pathway of fluphenazine.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data reporting. The key stages include enzymatic hydrolysis to cleave conjugated metabolites, solid-phase extraction for sample purification, chromatographic separation, and detection by tandem mass spectrometry.
Caption: Analytical workflow overview.
Detailed Protocols
Materials and Reagents
-
Standards: Fluphenazine, Fluphenazine Sulfoxide, 7-Hydroxyfluphenazine, and a suitable deuterated internal standard (e.g., Fluphenazine-d8).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Reagents: Ammonium acetate, β-glucuronidase/arylsulfatase from Helix pomatia, phosphate buffer (0.1 M, pH 6.8).
-
SPE Cartridges: Mixed-mode solid-phase extraction cartridges (e.g., Strata-X-Drug B or equivalent).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluphenazine, its metabolites, and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 methanol:water mixture.
-
Calibration Curve Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare calibration standards and QC samples at low, medium, and high concentration levels.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
The choice of a robust sample preparation method is critical for removing endogenous interferences from the urine matrix. Solid-phase extraction is recommended over simpler methods like "dilute-and-shoot" or protein precipitation (more common for plasma) to achieve lower limits of quantification and reduce matrix effects. A mixed-mode SPE sorbent is ideal as it provides dual retention mechanisms (ion-exchange and reversed-phase) for effective isolation of the parent drug and its more polar metabolites.
Protocol:
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex and incubate at 60°C for 1 hour to deconjugate glucuronidated and sulfated metabolites.
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.8).
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash with 2 mL of deionized water to remove salts and polar interferences.
-
Wash with 2 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate/isopropanol (80:20, v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial.
-
LC-MS/MS Method
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution to resolve the analytes from each other and from any remaining matrix components. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start at 10% B, linear gradient to 90% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. |
Table 2: Mass Spectrometer Parameters and MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Fluphenazine | 438.2 | 171.1 | 143.1 | 25 |
| 7-Hydroxyfluphenazine | 454.2 | 171.1 | 143.1 | 28 |
| Fluphenazine Sulfoxide | 454.2 | 171.1 | 143.1 | 28 |
| Fluphenazine-d8 (IS) | 446.2 | 171.1 | 143.1 | 25 |
Note: Collision energies should be optimized for the specific instrument used. The product ions for the metabolites are proposed based on the stable fragmentation of the piperazine side chain, similar to the parent drug.[9]
Method Validation
To ensure the reliability of the data, the method must be validated according to international guidelines, such as the ICH M10.[5][6][7][8] A full validation should encompass the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is assessed by analyzing at least six different blank urine samples to check for interferences at the retention times of the analytes.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve with at least six non-zero standards should be prepared, and the linearity assessed using a weighted linear regression model. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing QC samples at a minimum of three concentration levels (low, medium, high) in at least five replicates. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response from pre-extracted spiked samples to that of post-extracted spiked samples at three concentration levels.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analytes. It is assessed by comparing the analyte response in post-extracted spiked urine samples from at least six different sources to the response in a neat solution.
-
Stability: The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C).
Table 3: Example Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- and Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% across different sources |
| Stability | Analyte concentration within ±15% of the baseline value |
Conclusion
This application note provides a comprehensive, detailed protocol for the simultaneous quantification of fluphenazine and its major metabolites, fluphenazine sulfoxide and 7-hydroxyfluphenazine, in human urine. The combination of a highly effective solid-phase extraction method with the sensitivity and selectivity of LC-MS/MS analysis provides a reliable tool for researchers, scientists, and drug development professionals. The described method, when fully validated according to the principles of scientific integrity and international regulatory guidelines, is well-suited for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and clinical research, ultimately contributing to the safer and more effective use of fluphenazine.
References
-
Urich, A. (2018). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. Available at: [Link]
-
Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]
-
PubChem. (n.d.). Fluphenazine. National Institutes of Health. Retrieved from [Link]
- Curry, S. H., Whelpton, R., de Schepper, P. J., Vranckx, S., & Schiff, A. A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British journal of clinical pharmacology, 7(4), 325–331.
- Thummar, K. N., Patel, K. N., & Shah, D. A. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–309.
-
ResearchGate. (n.d.). Fluphenazine structure. Retrieved from [Link]
- Maurer, H. H., & Bickeboeller-Friedrich, J. (2002). LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients. Journal of analytical toxicology, 26(5), 303–307.
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Smalley, J., & Whelpton, R. (1976). Methods for study of fluphenazine kinetics in man. Journal of Pharmacy and Pharmacology, 28(S1), 65P-65P.
-
ResearchGate. (n.d.). Chemical structure of fluphenazine. Retrieved from [Link]
- Kagga, B., Ghanukota, S., Bhagavatula, H., D. Rambabu, & Mogili, S. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection.
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link]
-
World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]
-
ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Fast polarity switching and MRM triggered automatic MS/MS applied to benzodiazepines and their metabolites in clinical and forensic analysis. Retrieved from [Link]
-
PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link]
-
PubMed Central (PMC). (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]
-
American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. Retrieved from [Link]
-
CompMS. (n.d.). MRM database. Retrieved from [Link]
-
ClinPGx Pathways. (n.d.). ClinPGx Pathways. Retrieved from [Link]
- Google Patents. (n.d.). Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
Sources
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Protein Precipitation Protocol for the Quantification of 7-Hydroxy Fluphenazine-d8 in Biological Matrices
Abstract
This application note provides a detailed, scientifically-grounded protocol for the sample preparation of biological fluids, such as plasma and serum, for the quantitative analysis of 7-Hydroxy Fluphenazine-d8 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated analog, commonly employed as an internal standard (IS) for the accurate quantification of its parent compound, 7-Hydroxy Fluphenazine, a key metabolite of the antipsychotic drug Fluphenazine.[1][2] The protocol centers on the protein precipitation (PPT) technique, a rapid, cost-effective, and high-throughput method for removing macromolecular interferences.[3][4] We will explore the critical parameters of this workflow, including the selection of precipitating agents, solvent-to-sample ratios, and post-precipitation processing steps to ensure high analyte recovery and minimal matrix effects, thereby guaranteeing data integrity for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[5][6]
Introduction: The Rationale for Protein Precipitation
Accurate quantification of drug metabolites in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles.[1] Biological fluids like plasma and serum, however, are complex mixtures containing high concentrations of proteins, lipids, and other endogenous components that can interfere with sensitive analytical techniques like LC-MS/MS.[7] These interferences, collectively known as the "matrix effect," can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[4][5]
Protein precipitation is a cornerstone of bioanalytical sample preparation, designed to efficiently remove the bulk of proteinaceous material from the sample.[8] The mechanism involves the addition of a water-miscible organic solvent, which disrupts the hydration shell around protein molecules, leading to their denaturation and aggregation.[9] These precipitated proteins can then be easily separated by centrifugation, leaving the analyte of interest, such as this compound, in the resulting supernatant. While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation offers an unparalleled balance of speed, simplicity, and cost-effectiveness, making it highly suitable for high-throughput environments.[3][4]
This compound, as a stable isotope-labeled internal standard, is the ideal tool for correcting for any analyte loss during sample processing and for mitigating variability from matrix effects.[10] Therefore, a robust and reproducible precipitation protocol is paramount to leveraging its full potential for accurate quantification.
Materials and Reagents
-
Biological Matrix: Human or animal plasma/serum, stored at ≤ -20°C.
-
Analyte: this compound solution of known concentration.
-
Precipitating Solvent: HPLC or LC-MS grade Acetonitrile (ACN), ice-cold.
-
Reconstitution Solvent: 50:50 (v/v) Acetonitrile/Water with 0.1% Formic Acid.
-
Equipment:
-
Calibrated pipettes and sterile tips.
-
1.5 mL or 2.0 mL polypropylene microcentrifuge tubes.
-
Vortex mixer.
-
Refrigerated microcentrifuge (capable of >12,000 x g).
-
Nitrogen evaporation system or centrifugal vacuum concentrator.
-
Autosampler vials with inserts.
-
Experimental Protocol: Acetonitrile Precipitation Workflow
This protocol is optimized for the efficient precipitation of proteins from plasma or serum samples for this compound analysis. Acetonitrile is selected as the primary precipitant due to its high efficiency in removing proteins compared to other solvents like methanol.[9][11]
Sample Preparation
-
Thaw Samples: Thaw frozen plasma/serum samples, calibrators, and quality control (QC) samples to room temperature. Once thawed, vortex gently for 5-10 seconds to ensure homogeneity.
-
Aliquot Sample: In a clean 1.5 mL microcentrifuge tube, pipette 100 µL of the biological sample.
-
Spike Internal Standard: Add the appropriate volume of this compound working solution to the sample. The final concentration should be consistent across all samples, calibrators, and QCs. For example, add 10 µL of a 100 ng/mL IS solution.
Protein Precipitation
-
Add Precipitant: Add 300 µL of ice-cold acetonitrile (ACN) to the microcentrifuge tube. This corresponds to a 3:1 solvent-to-sample ratio, which is recommended for efficient protein removal while minimizing excessive sample dilution.[3][9]
-
Scientist's Note: Adding the solvent forcefully or in a single stream helps to initiate the precipitation process by rapidly dispersing the solvent. Using ice-cold ACN enhances the precipitation efficiency by further reducing protein solubility.
-
-
Vortex Mix: Immediately cap the tube and vortex vigorously for 30-60 seconds . This step is critical for ensuring intimate contact between the solvent and the sample, leading to complete protein denaturation and precipitation.
-
Incubate (Optional but Recommended): For maximal precipitation, incubate the samples at -20°C for 20 minutes. This step can improve the formation of a dense, stable protein pellet.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. The low temperature helps maintain protein insolubility and ensures a tightly packed pellet.
Supernatant Processing
-
Transfer Supernatant: Carefully aspirate the supernatant (~350-380 µL) and transfer it to a clean microcentrifuge tube or a well in a 96-well plate. Be cautious not to disturb the protein pellet at the bottom of the tube.
-
Evaporation: Dry the supernatant to completion under a gentle stream of nitrogen at 35-40°C. This step removes the organic solvent and concentrates the analyte, increasing sensitivity.
-
Scientist's Note: A high concentration of organic solvent in the final extract can lead to poor peak shape and retention time variability in reversed-phase chromatography.[8] Evaporation and reconstitution in a mobile-phase compatible solvent is crucial for robust chromatographic performance.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 ACN/Water with 0.1% Formic Acid). The volume should match the initial sample volume to maintain the original concentration factor.
-
Final Mix and Transfer: Vortex the reconstituted sample for 15-20 seconds to ensure the analyte is fully dissolved. Centrifuge briefly (e.g., 1 minute at 5,000 x g) to pellet any residual particulates. Transfer the final, clean extract to an autosampler vial for LC-MS/MS analysis.
Workflow Visualization
The following diagram illustrates the key stages of the protein precipitation protocol.
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. longdom.org [longdom.org]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of 7-Hydroxy Fluphenazine-d8 in Plasma
Welcome to the technical support center for bioanalytical scientists. This guide is designed to provide in-depth troubleshooting assistance for a common and challenging issue: the low recovery of 7-Hydroxy Fluphenazine-d8 from plasma samples. As a deuterated internal standard, consistent and high recovery of this compound is paramount for the accurate quantification of its non-labeled therapeutic counterpart, 7-Hydroxy Fluphenazine. This resource will delve into the underlying scientific principles governing analyte behavior during sample preparation and provide actionable, step-by-step protocols to diagnose and resolve recovery issues.
Understanding the Analyte: Physicochemical Properties of 7-Hydroxy Fluphenazine
Before troubleshooting any extraction method, it is imperative to understand the physicochemical properties of the analyte. 7-Hydroxy Fluphenazine is a major metabolite of the antipsychotic drug Fluphenazine.[1] The introduction of a hydroxyl group significantly alters the polarity and ionization characteristics compared to the parent compound.
| Property | Fluphenazine (Parent Drug) | 7-Hydroxy Fluphenazine (Metabolite) | Implication for Extraction |
| pKa | 7.9[1] | 9.34 (Predicted)[2] | The piperazine nitrogen remains basic. The addition of a phenolic hydroxyl group introduces an acidic functional group. The overall charge of the molecule is highly pH-dependent. |
| LogP | 4.36[1] | 4.0 (Predicted XlogP)[3] | The hydroxyl group increases the polarity (lower LogP), making it more water-soluble than Fluphenazine. This impacts the choice of organic solvents for LLE and the retention mechanism in SPE. |
| Protein Binding | High (Phenothiazines are highly bound to plasma proteins)[1] | Likely high, a common characteristic of phenothiazines and their metabolites.[4] | High protein binding can sequester the analyte, leading to poor recovery if the proteins are not efficiently denatured and the analyte released. |
Visualizing the Troubleshooting Workflow
A systematic approach is crucial for efficiently identifying the source of low recovery. The following diagram outlines a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting low recovery of this compound.
FAQs and Troubleshooting Guides
This section provides a series of questions and in-depth answers to guide you through the troubleshooting process for the most common extraction techniques.
Part 1: Initial Checks and Universal Issues
Q1: I'm seeing low recovery of my deuterated internal standard. What are the first things I should check?
A1: Before delving into complex extraction parameters, it's crucial to rule out fundamental issues with your standard and potential universal problems:
-
Internal Standard Integrity:
-
Concentration Verification: Re-verify the concentration of your this compound stock and working solutions. Dilution errors are a common source of apparent low recovery.
-
Purity Assessment: Ensure the isotopic and chemical purity of your deuterated standard. Impurities can lead to inaccurate quantification. High-purity standards with at least 98% isotopic enrichment are recommended for reliable results.
-
Proper Storage: Confirm that the standard has been stored under the recommended conditions (typically cool, dark, and dry) to prevent degradation.
-
-
Analyte Adsorption:
-
The "Sticky" Nature of Hydroxylated Metabolites: Molecules with hydroxyl groups, like 7-Hydroxy Fluphenazine, can be prone to non-specific binding to glass and plastic surfaces, especially at low concentrations.
-
Troubleshooting Adsorption:
-
Use Low-Binding Labware: Employ polypropylene or silanized glassware for sample collection tubes, pipette tips, and autosampler vials.
-
Solvent Rinses: After transferring your final extract, rinse the container with a small amount of the reconstitution solvent and add it to the final sample to recover any adsorbed analyte.
-
BSA or Detergents: In some cases, adding a small amount of bovine serum albumin (BSA) or a non-ionic detergent like Tween to your reconstitution solvent can help to block active sites on labware and prevent adsorption.[5]
-
-
-
Analyte Stability:
-
Freeze-Thaw Stability: Repeated freeze-thaw cycles can lead to the degradation of some analytes. It is best practice to aliquot plasma samples after the first thaw to avoid multiple cycles.
-
Benchtop Stability: Assess the stability of this compound in the plasma matrix at room temperature for the duration of your sample preparation workflow. Degradation during the extraction process will directly lead to low recovery.
-
Part 2: Protein Precipitation (PPT) Troubleshooting
Protein precipitation is a fast and simple method for removing the bulk of proteins from plasma.[6] However, its non-selective nature can sometimes lead to issues.
Q2: My recovery is low after performing a protein precipitation. What are the likely causes and how can I improve it?
A2: Low recovery in PPT is often related to either incomplete protein removal, leading to the analyte being trapped in the protein pellet, or co-precipitation of the analyte.
-
Inefficient Protein Precipitation:
-
The Role of the Precipitant: The choice and volume of the organic solvent are critical. Acetonitrile is generally very effective at precipitating proteins.[7] Methanol is another common choice but may be less efficient for some plasma samples.
-
Optimizing the Solvent-to-Plasma Ratio: A typical starting point is a 3:1 ratio of organic solvent to plasma. If you suspect incomplete precipitation, increasing this ratio to 4:1 or higher can improve protein removal.
-
Temperature Matters: Performing the precipitation at a lower temperature (e.g., on ice) can sometimes enhance the efficiency of protein removal.
-
-
Co-precipitation of the Analyte:
-
Analyte Trapped in the Pellet: If this compound is highly bound to plasma proteins, it may be carried down with the precipitated proteins.
-
Disrupting Protein Binding: Before adding the precipitating solvent, consider adding a small amount of a denaturing agent like a mild acid (e.g., 0.1% formic acid) or base to the plasma to disrupt protein-analyte interactions. The choice of acid or base should be guided by the pH at which the analyte is most soluble and least likely to be bound. Given the predicted pKa of 9.34 for the hydroxyl group, a slightly acidic environment may be beneficial.
-
Experimental Protocol: Evaluating Protein Precipitation Conditions
-
Prepare Spiked Plasma: Spike a known concentration of this compound into blank plasma.
-
Aliquot: Create several aliquots of the spiked plasma.
-
Test Different Conditions:
-
Solvent Type: Test acetonitrile, methanol, and acetone as precipitating agents.
-
Solvent:Plasma Ratio: For each solvent, test ratios of 3:1 and 4:1.
-
Temperature: Perform one set of experiments at room temperature and another on ice.
-
-
Precipitation and Analysis:
-
Add the precipitating solvent to the plasma aliquots.
-
Vortex thoroughly and centrifuge to pellet the proteins.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in a suitable solvent.
-
Analyze by LC-MS/MS and compare the recovery for each condition.
-
Part 3: Liquid-Liquid Extraction (LLE) Troubleshooting
LLE offers a higher degree of selectivity compared to PPT. However, its efficiency is highly dependent on the physicochemical properties of the analyte.
Q3: I'm using LLE and getting poor recovery. How can I optimize my method for this compound?
A3: The key to successful LLE is to manipulate the pH of the aqueous phase to ensure the analyte is in its most non-polar (neutral) form, thus maximizing its partitioning into the organic solvent.
-
The Critical Role of pH:
-
Ionization State: 7-Hydroxy Fluphenazine has both a basic piperazine nitrogen and an acidic phenolic hydroxyl group. At low pH, the nitrogen will be protonated (charged), and at high pH, the hydroxyl group will be deprotonated (charged). In either charged state, the molecule will be more water-soluble and will not partition well into an organic solvent.
-
Finding the Sweet Spot: To maximize extraction into an organic solvent, the pH of the plasma sample should be adjusted to a point where the molecule is predominantly neutral. Given the pKa of the parent drug's piperazine nitrogen (around 7.9) and the predicted pKa of the hydroxyl group (around 9.34), a pH between these two values, likely in the range of 8.5 to 9.0, should be optimal.
-
-
Choosing the Right Organic Solvent:
-
Polarity Matching: Since 7-Hydroxy Fluphenazine is more polar than its parent compound, a more polar extraction solvent may be required. Common choices, in increasing order of polarity, include hexane, methyl-tert-butyl ether (MTBE), dichloromethane, and ethyl acetate.
-
Solvent Selection Strategy: Start with a moderately polar solvent like MTBE or a mixture of hexane and ethyl acetate. If recovery is still low, a more polar solvent like ethyl acetate may be necessary.
-
Experimental Protocol: LLE Optimization
-
Prepare Spiked Plasma: Spike a known concentration of this compound into blank plasma.
-
pH Adjustment:
-
Aliquot the spiked plasma.
-
Adjust the pH of the aliquots to a range of values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5) using a suitable buffer or a dilute base (e.g., ammonium hydroxide).
-
-
Solvent Extraction:
-
For each pH, extract with a panel of organic solvents (e.g., MTBE, ethyl acetate, 75:25 hexane:ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the layers.
-
-
Analysis:
-
Transfer the organic layer, evaporate, and reconstitute.
-
Analyze by LC-MS/MS and determine the optimal pH and solvent combination for maximum recovery.
-
Part 4: Solid-Phase Extraction (SPE) Troubleshooting
SPE can provide the cleanest extracts and the highest concentration factor, but it is also the most complex extraction technique to optimize.
Q4: My SPE method is giving low and inconsistent recovery for this compound. Where do I start troubleshooting?
A4: A systematic evaluation of each step of the SPE process is necessary to pinpoint the source of analyte loss.
Caption: The five critical steps of a solid-phase extraction workflow.
-
Sorbent Selection:
-
Reversed-Phase (e.g., C18, C8): These sorbents retain non-polar compounds from a polar matrix. Given the increased polarity of 7-Hydroxy Fluphenazine, a standard C18 sorbent might not provide sufficient retention. A less retentive phase like C8 or a polymeric reversed-phase sorbent might be more suitable.
-
Mixed-Mode (e.g., Cation Exchange + Reversed-Phase): This is often an excellent choice for basic compounds like 7-Hydroxy Fluphenazine. At an acidic pH, the piperazine nitrogen will be positively charged and can be retained by the cation exchange functionality. The reversed-phase character of the sorbent will provide additional retention.
-
-
Optimizing Each Step:
-
Conditioning and Equilibration: These steps are crucial for ensuring proper interaction between the analyte and the sorbent. Always follow the manufacturer's recommendations for the specific sorbent you are using.
-
Load Step: The pH of the sample during loading is critical. For reversed-phase SPE, a neutral to slightly basic pH would keep the analyte in its non-polar form for better retention. For mixed-mode cation exchange, the sample should be acidified to ensure the piperazine nitrogen is protonated.
-
Wash Step: The goal is to remove interferences without eluting the analyte. The wash solvent should be strong enough to remove weakly bound impurities but not so strong that it elutes this compound. For reversed-phase, a wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) is common. For mixed-mode, an acidic wash followed by a non-polar solvent wash can be effective.
-
Elution Step: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase, a high percentage of organic solvent (e.g., methanol or acetonitrile) is used. For mixed-mode cation exchange, the elution solvent should contain a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the analyte and disrupt the ionic interaction.
-
Experimental Protocol: Systematic SPE Method Development
-
Sorbent Screening: Test both a polymeric reversed-phase and a mixed-mode cation exchange sorbent.
-
Fraction Collection: To identify where the analyte is being lost, collect and analyze every fraction from the SPE process:
-
The sample flow-through after loading.
-
Each wash solution.
-
The final elution fraction.
-
-
pH and Solvent Optimization: Based on the results of the fraction collection, systematically optimize the pH of the load and elution steps, as well as the composition of the wash and elution solvents.
By systematically working through these troubleshooting steps, you can identify the root cause of low recovery and develop a robust and reliable method for the extraction of this compound from plasma.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved February 7, 2026 from [Link].
- Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235–247.
- Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
-
Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware? Retrieved February 7, 2026 from [Link].
-
Norlab. (n.d.). Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. Retrieved February 7, 2026 from [Link].
-
PubChemLite. 7-hydroxyfluphenazine (C22H26F3N3O2S). Retrieved February 7, 2026 from [Link].
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved February 7, 2026 from [Link].
-
Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved February 7, 2026 from [Link].
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved February 7, 2026 from [Link].
Sources
- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.chemicalbook.com [m.chemicalbook.com]
- 3. PubChemLite - 7-hydroxyfluphenazine (C22H26F3N3O2S) [pubchemlite.lcsb.uni.lu]
- 4. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. norlab.com [norlab.com]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects for Fluphenazine Metabolites in LC-MS
Welcome to the technical support center for the bioanalysis of fluphenazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid chromatography-mass spectrometry (LC-MS) analysis, specifically focusing on the challenges posed by matrix effects. Here, we will delve into the causes of matrix effects and provide practical, field-tested strategies to mitigate their impact on your experimental results.
Understanding the Challenge: The Nature of Matrix Effects
Matrix effects are a significant hurdle in LC-MS-based bioanalysis, impacting the accuracy, precision, and sensitivity of quantitative assays.[1][2] These effects arise from the co-eluting endogenous components of the biological matrix (e.g., plasma, serum, urine) that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This interference can either suppress or, less commonly, enhance the analyte signal, leading to erroneous quantification.[1]
For fluphenazine and its metabolites, which are often present at low concentrations in complex biological fluids, mitigating matrix effects is paramount for reliable pharmacokinetic and toxicokinetic studies.[4] One of the primary culprits behind matrix effects in plasma and serum samples are phospholipids, which are abundant components of cell membranes.[5][6] These molecules can co-extract with the analytes and often have chromatographic properties that cause them to co-elute, leading to significant ion suppression.[5][6]
Frequently Asked Questions (FAQs) - The Basics
Q1: What are the common signs that my fluphenazine analysis is suffering from matrix effects?
A: Key indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, often observed as a systematic underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration.
-
Non-linear calibration curves, especially when using standards prepared in a simple solvent compared to those in the biological matrix.
-
Drifting retention times and distorted peak shapes for your analytes of interest.[3]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A: The most common method is the post-extraction spike method.[6][7] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the peak response of the same amount of analyte in a neat (pure) solvent. The matrix factor (MF) can be calculated as follows:
-
MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solvent)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Troubleshooting Guide: Proactive and Reactive Strategies
Effectively minimizing matrix effects requires a multi-faceted approach, encompassing sample preparation, chromatography, and the use of appropriate internal standards.
Section 1: The First Line of Defense - Robust Sample Preparation
Proper sample preparation is arguably the most critical step in mitigating matrix effects.[1] The goal is to selectively remove interfering matrix components while efficiently recovering the analytes of interest.
Q3: My current protein precipitation (PPT) method is showing significant ion suppression. What are my alternatives?
A: While simple and fast, protein precipitation is often insufficient for removing phospholipids and other matrix components that cause ion suppression.[6] Consider these more selective techniques:
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the extraction solvent and adjusting the pH of the aqueous sample, you can selectively extract fluphenazine and its metabolites, leaving many interfering compounds behind.[6] For basic analytes like fluphenazine, adjusting the sample pH to be at least two units higher than the analyte's pKa will render it uncharged and more readily extracted into an organic solvent.[6]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can be tailored to the specific properties of your analytes.[1][8] For fluphenazine, a mixed-mode cation exchange (MCX) sorbent can be highly effective. This type of sorbent utilizes both reversed-phase and strong cation exchange retention mechanisms, allowing for a more rigorous wash step to remove neutral and acidic interferences, including phospholipids.
-
Phospholipid Removal Plates/Cartridges: Several commercially available products, such as HybridSPE®, are specifically designed for the targeted removal of phospholipids from biological samples.[5][9][10] These products often combine protein precipitation with a filtration step that captures phospholipids, resulting in a significantly cleaner extract.[5][10]
Comparative Efficacy of Sample Preparation Techniques
| Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Selectivity |
| Protein Precipitation (PPT) | Low (~50% with ACN)[6] | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High | High |
| Phospholipid Removal Plates | Very High (>99%)[11] | High | High | High |
Experimental Protocol: Mixed-Mode Cation Exchange SPE for Fluphenazine
This protocol provides a general framework. Optimization of wash and elution solvents is recommended for your specific application.
-
Conditioning: Condition the Oasis PRiME MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Loading: Pre-treat 100 µL of plasma sample by adding 100 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the SPE plate.
-
Washing 1: Wash the plate with 200 µL of 2% formic acid in water.
-
Washing 2: Wash the plate with 200 µL of methanol. This step is crucial for removing phospholipids.
-
Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
Section 2: The Power of Separation - Chromatographic Optimization
Strategic optimization of your LC method can physically separate fluphenazine and its metabolites from co-eluting matrix components.
Q4: How can I modify my chromatography to reduce matrix effects?
A:
-
Increase Chromatographic Resolution: Employing a longer column, a smaller particle size stationary phase (e.g., sub-2 µm), or a slower gradient can improve the separation between your analytes and interfering matrix components.
-
Utilize Different Stationary Phase Chemistries: If you are using a standard C18 column, consider trying a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These offer different selectivities that may better resolve your analytes from phospholipids.
-
Implement a Diverter Valve: A diverter valve can be programmed to direct the initial and final portions of the chromatographic run, which often contain the bulk of unretained matrix components and strongly retained phospholipids, to waste instead of the mass spectrometer's ion source.
Section 3: The Ultimate Compensator - Stable Isotope Labeled Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[6][12][13]
Q5: Why is a SIL-IS so effective, and is it always necessary?
A: A SIL-IS, such as fluphenazine-d8, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13).[12][14] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[6][14][15] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects is effectively normalized.
While a SIL-IS is highly recommended for achieving the best accuracy and precision, a structural analog internal standard can be used if a SIL-IS is unavailable or cost-prohibitive.[14][15] However, it is crucial to validate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response.[14]
Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your fluphenazine analysis.
Caption: Troubleshooting workflow for matrix effects.
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. Retrieved February 5, 2024, from [Link]
-
Li, W., & Tse, F. L. S. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 22-29. Retrieved February 5, 2024, from [Link]
-
Phenomenex. (2013, September 5). Improve LC/MS/MS and Remove Phospholipids with Phree [Video]. YouTube. [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved February 5, 2024, from [Link]
-
Rosano, T. G., Wood, M., & Swift, T. A. (2014). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Therapeutic Drug Monitoring, 36(4), 502-509. Retrieved February 5, 2024, from [Link]
-
Chambers, A. G., & Legido-Quigley, C. (2014). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Bioanalysis, 6(15), 2055-2065. Retrieved February 5, 2024, from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1082-1092. Retrieved February 5, 2024, from [Link]
-
Rosano, T. G., Wood, M., & Swift, T. A. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Therapeutic drug monitoring, 35(4), 502–509. [Link]
-
Côté, C. (2007). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 25(4), 374-382. Retrieved February 5, 2024, from [Link]
-
Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved February 5, 2024, from [Link]
-
Li, W., Yuan, B., Yuan, J., & Tse, F. L. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 944, 137-144. [Link]
-
Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Clinical Applications of Mass Spectrometry in Drug Analysis (pp. 53-60). Humana Press. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved February 5, 2024, from [Link]
-
Al-Saffar, Y., & Al-Amoudi, O. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Molecules, 29(3), 643. [Link]
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved February 5, 2024, from [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved February 5, 2024, from [Link]
-
Mungkhunthod, S., Prommas, S., Puangpetch, A., Paholpak, P., Nakkama, N., Sukasem, C., Tassaneeyakul, W., & Vannaprasaht, S. (2025). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand, 108(Suppl. 2), S92-S100. Retrieved February 5, 2024, from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Retrieved February 5, 2024, from [Link]
-
Lee, J. Y., Lee, J. I., Lee, J. H., Kim, J., & Kim, Y. H. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. Journal of pharmaceutical and biomedical analysis, 185, 113248. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
Jemal, M. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2221-2224. [Link]
-
De Vijlder, T., & Sandra, P. (2015). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved February 5, 2024, from [Link]
-
Niessen, W. M. A. (2002). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography A, 974(1-2), 1-13. Retrieved February 5, 2024, from [Link]
-
Golizeh, M. (2015). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets (Doctoral dissertation, Université du Québec à Montréal). Archipel. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Weng, N. (2007). Matrix effects: Causes and solutions. In Elimination of Matrix Effects in Quantitative LC/MS/MS (pp. 1-20). John Wiley & Sons. Retrieved February 5, 2024, from [Link]
-
Zhang, Y., et al. (2023). LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring. Journal of Analytical Toxicology. [Link]
-
Brozmanova, H., et al. (2019). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 41(4), 517-523. Retrieved February 5, 2024, from [Link]
-
Li, H., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 738. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: Resolving Peak Tailing for 7-Hydroxy Fluphenazine-d8
This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 7-Hydroxy Fluphenazine-d8. As a Senior Application Scientist, this document synthesizes technical expertise and field-proven methodologies to provide a comprehensive troubleshooting resource.
Understanding the Challenge: The Nature of this compound
This compound, a metabolite and deuterated internal standard for Fluphenazine, possesses structural features that make it susceptible to poor chromatographic peak shape, specifically peak tailing. Its core structure includes a phenothiazine ring system and a piperazine moiety, which contains basic amine functional groups[1][2]. These basic nitrogens are readily protonated, especially at acidic to neutral pH, leading to strong interactions with the stationary phase and causing asymmetrical peaks. This guide will walk you through a systematic approach to diagnose and resolve these issues.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Q: What is peak tailing and why is it a significant problem in my analysis?
A: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape[3]. An ideal chromatographic peak is Gaussian, or symmetrical. Tailing peaks are problematic for several reasons:
-
Reduced Resolution: Tailing can cause peaks to merge with adjacent peaks, making accurate quantification difficult.
-
Inaccurate Integration: The gradual slope of a tailing peak makes it challenging for chromatography data systems to accurately determine the start and end of the peak, leading to errors in area calculation[4].
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ) of your assay[4].
The asymmetry of a peak is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing[5].
Q: What are the most common causes of peak tailing for a basic compound like this compound?
A: The primary culprit for the peak tailing of basic compounds like this compound in reversed-phase HPLC is secondary interactions with the stationary phase[4][6]. Specifically, the key causes are:
-
Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface. These groups are acidic and can become deprotonated (Si-O-), especially at a mobile phase pH above 3. The positively charged (protonated) amine groups on this compound can then interact strongly with these negatively charged silanol sites through ion-exchange mechanisms, causing a portion of the analyte molecules to be retained longer and resulting in peak tailing[6][7].
-
Trace Metal Contamination: The silica matrix of the column packing can contain trace metals like iron or aluminum. These metals can increase the acidity of neighboring silanol groups or act as active sites for chelation with the analyte, both of which can lead to peak tailing[3][8].
-
Mismatched pH: If the mobile phase pH is close to the pKa of this compound, the analyte will exist in both ionized and non-ionized forms, which can lead to peak distortion[5][9].
Q: Could the deuterated (d8) label on my internal standard be the cause of the tailing?
A: It is highly unlikely that the deuterium labeling itself is the direct cause of peak tailing. Deuterated internal standards are designed to be chemically identical to the analyte, with the only significant difference being their mass. While some studies have reported slight shifts in retention time for deuterated standards compared to their non-deuterated counterparts due to the isotope effect, this typically does not manifest as significant peak shape degradation[10]. The peak shape issues for this compound are overwhelmingly likely to stem from the interactions of its basic functional groups with the chromatographic system, as described above.
Part 2: In-Depth Troubleshooting Guide - A Systematic Approach
Q1: My this compound peak is tailing. Where do I start my investigation?
A: A systematic approach is crucial to efficiently identify and resolve the issue. Avoid changing multiple parameters at once. The following workflow provides a logical sequence for your troubleshooting efforts.
Caption: A systematic workflow for troubleshooting peak tailing of this compound.
Q2: How exactly does mobile phase pH affect the peak shape of this compound?
A: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like this compound[11][12]. The pH influences the ionization state of both the analyte and the stationary phase's residual silanol groups.
-
Analyte Ionization: As a basic compound, this compound will be protonated (positively charged) at pH values below its pKa.
-
Silanol Ionization: Residual silanol groups on the silica surface are acidic and will be deprotonated (negatively charged) at pH values above ~3.5-4.0.
The strong electrostatic interaction between the positively charged analyte and the negatively charged silanol groups is the primary cause of peak tailing.
Caption: Interaction between protonated analyte and ionized silanol groups.
To mitigate this, you should adjust the mobile phase pH to suppress the ionization of the silanol groups.
Recommended Action:
Operate at a low mobile phase pH, typically between 2.5 and 3.5. At this pH, the silanol groups will be protonated (Si-OH) and therefore neutral, minimizing the strong ionic interactions with the protonated analyte[6][8].
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of residual silanol groups, minimizing secondary interactions with the basic analyte[3][8]. |
| Buffer Choice | Formic Acid, Trifluoroacetic Acid (TFA), Phosphate Buffer | Provides pH stability. Formic acid is volatile and MS-friendly. TFA is a strong ion-pairing agent that can improve peak shape but may cause ion suppression in MS. Phosphate buffers are excellent for pH control but are not volatile and can precipitate with high concentrations of organic solvent[13]. |
| Buffer Concentration | 10-25 mM | Sufficient to control pH without causing precipitation or significant changes in viscosity. Higher concentrations can sometimes help to further mask silanol interactions[8]. |
Q3: My peak is still tailing after pH optimization. What role does my HPLC column play?
A: If pH optimization is not sufficient, your column is the next logical area to investigate. Not all C18 columns are created equal, and their underlying silica chemistry can have a profound impact on peak shape for basic compounds[14].
-
Silica Type: Modern columns are typically packed with high-purity, "Type B" silica, which has significantly lower levels of trace metal contamination and more homogenous silanol group distribution compared to older "Type A" silica[3][15]. Using a Type B column is highly recommended.
-
End-capping: End-capping is a process where the residual silanol groups are chemically reacted to make them less polar and interactive[6]. A column with robust end-capping will exhibit better peak shape for basic analytes. However, end-capping is never 100% complete due to steric hindrance[6].
-
Alternative Chemistries: If a standard C18 column continues to give poor peak shape, consider columns with alternative chemistries designed for basic compounds, such as those with embedded polar groups or hybrid silica/polymer particles[3].
Recommended Action:
Ensure you are using a modern, high-purity, end-capped C18 column from a reputable manufacturer. If tailing persists, consider testing a column specifically marketed for the analysis of basic compounds.
Q4: Are there any mobile phase additives that can help improve the peak shape?
A: Yes, mobile phase additives can be very effective in reducing peak tailing by competing with the analyte for active sites on the stationary phase[16].
-
Sacrificial Base (Silanol Suppressor): A small, basic compound can be added to the mobile phase. This "sacrificial base" will preferentially interact with the active silanol sites, effectively masking them from your analyte. Triethylamine (TEA) is a classic example, typically used at concentrations of 5-25 mM[15][17].
-
Caution: TEA is not MS-friendly as it can cause significant ion suppression. It is best used with UV detection.
-
Experimental Protocol: Using a Sacrificial Base (for UV detection)
-
Prepare your aqueous mobile phase (e.g., pH 3.0 phosphate buffer).
-
Add triethylamine (TEA) to the aqueous phase to a final concentration of 10 mM.
-
Adjust the pH of the aqueous mobile phase back to the desired value (e.g., 3.0) using phosphoric acid.
-
Mix with the organic mobile phase as per your method.
-
Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.
Q5: Could metal contamination in my system or column be the culprit?
A: Yes, metal contamination can be a hidden cause of peak tailing[8]. Metal ions (e.g., from stainless steel frits, tubing, or the silica itself) can create highly active sites that chelate with analytes containing functional groups capable of donation, such as those present in this compound.
Recommended Action:
-
Use High-Purity Columns: As mentioned, modern columns are manufactured to minimize metal content.
-
Use a Biocompatible or PEEK HPLC System: If you consistently have issues with chelating compounds, consider using an HPLC system with PEEK flow paths to minimize metal contact.
-
Add a Chelating Agent: In some cases, adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (~0.1 mM) can help by binding to active metal sites and preventing them from interacting with your analyte[8].
Q6: I've optimized the chemistry, but still see some tailing. What about my HPLC system?
A: If you have addressed the chemical sources of peak tailing, it's time to investigate potential physical issues within your HPLC system, often referred to as "extra-column effects"[5].
-
Dead Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. This can be caused by:
-
Using tubing with an unnecessarily large internal diameter.
-
Poorly made connections (e.g., a gap between the tubing and the port).
-
A void or channel in the column packing at the inlet.
-
Recommended Action:
-
Minimize Tubing Length and Diameter: Use narrow-bore tubing (e.g., 0.005" or 0.127 mm ID) for all connections between the injector, column, and detector.
-
Check Connections: Ensure all fittings are properly tightened and that the tubing is fully seated in each port.
-
Use a Guard Column: A guard column can protect the analytical column from particulates and irreversible binding of matrix components, which can degrade the column bed and cause tailing[4].
-
Reverse Flush the Column: If you suspect a blocked frit or contamination at the head of the column, reversing the column and flushing it with a strong solvent (disconnect it from the detector first) can sometimes resolve the issue.
References
-
Cleanchem. (n.d.). 7-Hydroxy Fluphenazine. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Fluphenazine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 7, 2026, from [Link]
-
Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved February 7, 2026, from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved February 7, 2026, from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved February 7, 2026, from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved February 7, 2026, from [Link]
-
Dolan, J. W. (2003, July 1). Why Do Peaks Tail?. LCGC North America. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Fluphenazine Hydrochloride. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Fluphenazine-d8 Dihydrochloride. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved February 7, 2026, from [Link]
-
Dolan, J. W. (2012, April 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved February 7, 2026, from [Link]
-
Nittanaka, T., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved February 7, 2026, from [Link]
-
Darwish, I. A., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved February 7, 2026, from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved February 7, 2026, from [Link]
-
Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved February 7, 2026, from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 7, 2026, from [Link]
-
Li, W., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved February 7, 2026, from [Link]
-
Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications. Retrieved February 7, 2026, from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved February 7, 2026, from [Link]
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved February 7, 2026, from [Link]
-
Taylor, T. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved February 7, 2026, from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 7, 2026, from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved February 7, 2026, from [Link]
-
Phenomenex Inc. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved February 7, 2026, from [Link]
-
Phenomenex Inc. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved February 7, 2026, from [Link]
-
Phenomenex Inc. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. Retrieved February 7, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 7, 2026, from [Link]
-
CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). Development of sensitive stability indicating HPLC method for quantification of process related impurities of Fluphenazine; LC–MS/MS elucidation of their degradation products and degradation pathway. Retrieved February 7, 2026, from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Restek - Videoartikel [de.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. hplc.eu [hplc.eu]
- 15. lctsbible.com [lctsbible.com]
- 16. researchgate.net [researchgate.net]
- 17. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
Technical Support Center: Fluphenazine Quantification & Isotopic Interference
Role: Senior Application Scientist System Status: Operational Topic: Correcting Isotopic Interference in Fluphenazine LC-MS/MS Assays
Introduction: The "Ghost" in Your Signal
Welcome to the Technical Support Center. You are likely here because your Fluphenazine (FLU) calibration curve is showing non-linearity at the lower limit of quantification (LLOQ), or you are detecting analyte peaks in your blank samples.
In high-sensitivity LC-MS/MS, Isotopic Interference is a silent error source often mistaken for carryover or contamination. For Fluphenazine (
This guide provides the diagnostic logic and self-validating protocols to correct this.
Module 1: Diagnosis & Triage
User Question: "I see a peak for Fluphenazine in my zero samples (Matrix + IS), but my double blanks (Matrix only) are clean. Is this carryover?"
Technical Analysis: If the double blank is clean, it is not carryover. This is a classic signature of Internal Standard Interference . There are two distinct mechanisms at play here:
-
Chemical Impurity (IS
Analyte): Your deuterated standard (e.g., Fluphenazine-d8) contains trace amounts of unlabeled (d0) Fluphenazine. -
Isotopic Overlap (Analyte
IS): At high concentrations, the natural isotopic abundance of the analyte (M+x) extends into the mass window of the IS.
Diagnostic Workflow
Use the following logic flow to isolate the root cause.
Figure 1: Decision matrix for isolating the source of interference in LC-MS/MS bioanalysis.
Module 2: The Physics of Interference (Causality)
User Question: "I am using Fluphenazine-d8. Why would I still have interference? Isn't +8 Da enough separation?"
Technical Analysis: Usually, yes. However, understanding why is critical for troubleshooting.
Fluphenazine has a monoisotopic mass of 437.17 Da .
-
Carbon-13 Effect: With 22 carbons, there is a ~24% probability of an M+1 peak.
-
Sulfur Effect: Sulfur-34 (
) has a ~4.2% natural abundance. This creates a significant M+2 signal.
If you were using a d3-IS (Mass 440), the M+3 isotope of the native drug (from accumulating
With Fluphenazine-d8 (Mass 445), the overlap from Analyte
-
Risk: If you spike your IS at 100 ng/mL, a 0.1% impurity of d0 means you are effectively spiking 0.1 ng/mL of native Fluphenazine into every sample. This artificially raises the intercept of your calibration curve, destroying sensitivity at the LLOQ.
Module 3: Experimental Solutions (Protocol)
Before resorting to math, attempt to fix the chemistry.
Protocol A: The Isotopic Contribution Test
Requirement: Perform this validation step before running any clinical/pre-clinical batch.
Objective: Quantify the "Cross-Signal" factors.
-
Prepare Solution A (Pure IS): Spiked at the working concentration (e.g., 50 ng/mL) in mobile phase. No Analyte.
-
Prepare Solution B (ULOQ Analyte): Spiked at the highest calibration level (e.g., 100 ng/mL) in mobile phase. No IS.
-
Prepare Solution C (Blank): Pure mobile phase.
-
Run Sequence: C
A C B C.
Data Analysis Table:
| Solution | Monitor Analyte Channel (Area) | Monitor IS Channel (Area) | Calculation | Interpretation |
| A (Pure IS) | % Contribution of IS to Analyte. Must be < 20% of LLOQ response. | |||
| B (Pure ULOQ) | % Contribution of Analyte to IS. Should be < 5%. |
Corrective Actions:
-
If IS
Analyte is high: Dilute your IS working solution. Lowering the IS concentration reduces the absolute amount of "impurity" d0 injected, often clearing the LLOQ interference. -
If Analyte
IS is high: You have a mass resolution issue or are saturating the detector. Switch to a narrower isolation window (e.g., 0.7 Da 0.4 Da) on Q1 if using a Triple Quadrupole.
Module 4: Mathematical Correction
User Question: "I cannot change my IS, and I still have cross-talk. Can I correct this mathematically?"
Technical Analysis: Yes. If physical separation fails, you can apply Isotopic Stripping . This is a linear algebra correction applied to the peak areas before calculating the ratio.
The Logic:
The signal you measure in the Analyte Channel (
The Correction Formula
Define the contribution factors (derived from Protocol A above):
- : Contribution of IS to Analyte channel (Ratio from Solution A).
- : Contribution of Analyte to IS channel (Ratio from Solution B).
The corrected areas are:
Note: If
Step-by-Step Implementation:
-
Calculate
by injecting pure IS. (e.g., Analyte response is 0.002 of IS response ). -
Calculate
by injecting pure ULOQ. (e.g., IS response is 0.001 of Analyte response ). -
Apply the formula to every sample in the batch.
-
Construct the calibration curve using the Corrected areas.
Frequently Asked Questions (FAQ)
Q: Does matrix effect cause isotopic interference? A: No. Matrix effects cause Ion Suppression (loss of signal) or Enhancement (gain of signal) due to competition in the source.[1] Isotopic interference is an Additive signal.
-
Distinction: If your IS area varies wildly between samples, it's Matrix Effect. If your Blank has a peak, it's Interference. See Matuszewski (2003) for the standard line slope method to distinguish these [1].
Q: Can I use Fluphenazine-d3 instead of d8?
A: It is not recommended. The M+3 isotope of native Fluphenazine (generated by
Q: My LLOQ accuracy is 130% despite correction. Why? A: Check your integration parameters. At LLOQ, "smoothing" algorithms can sometimes merge the interference noise with the real peak. Ensure your Signal-to-Noise (S/N) ratio is calculated after mathematical correction.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
Jemal, M., & Xia, Y. Q. (2006). The need for adequate chromatographic separation of the analyte and its stable isotope-labeled internal standard in LC-MS/MS quantitative bioanalysis. Journal of Chromatography B, 831(1-2), 296-306.
-
U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.
-
Gu, H., et al. (2014). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 406(29), 7157-7170.
Sources
Technical Support Center: Optimizing Ionization of 7-Hydroxy Fluphenazine-d8
Welcome to the technical support guide for the analysis of 7-Hydroxy Fluphenazine-d8. This resource is designed for researchers and drug development professionals to navigate the complexities of achieving optimal ionization efficiency for this specific analyte in LC-MS/MS workflows. Here, we move beyond generic protocols to provide in-depth, field-tested insights and troubleshooting strategies rooted in the physicochemical properties of the molecule.
Understanding the Molecule: this compound
7-Hydroxy Fluphenazine is a primary metabolite of Fluphenazine, an antipsychotic medication. The "-d8" designation indicates that the molecule has been isotopically labeled with eight deuterium atoms, a common practice for its use as an internal standard in quantitative bioanalysis. The presence of a hydroxyl group and a basic piperazine ring significantly influences its ionization behavior.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the method development and routine analysis of this compound.
Q1: I am observing a weak signal for this compound using Electrospray Ionization (ESI). What are the primary factors to investigate?
Answer: A weak ESI signal for this analyte typically points to suboptimal mobile phase pH, incorrect source settings, or inappropriate solvent composition. This compound has a basic piperazine moiety, making it an ideal candidate for positive mode ESI. The key is to ensure the molecule is efficiently protonated in solution before it enters the mass spectrometer.
Troubleshooting Workflow:
-
Mobile Phase pH: The pH of your mobile phase should be at least 1.5 to 2 units below the pKa of the most basic nitrogen on the piperazine ring. This ensures near-complete protonation in the liquid phase. Formic acid (0.1% to 0.5%) is a standard choice for this purpose.
-
Solvent Composition: High concentrations of organic solvents like acetonitrile or methanol enhance desolvation efficiency in the ESI source. A shallow gradient starting with a higher aqueous percentage and ramping up the organic content is often effective.
-
Source Parameters: Ensure that the capillary voltage, gas temperatures, and gas flow rates are optimized. A systematic approach, such as flow injection analysis (FIA) of a standard solution while varying one parameter at a time, is recommended.
Q2: My peak shape for this compound is poor, showing significant tailing. How can I improve it?
Answer: Peak tailing is often a chromatographic issue but can be exacerbated by interactions within the MS source. For this compound, this can be due to secondary interactions with silanol groups on the column stationary phase or non-specific binding.
Corrective Actions:
-
Mobile Phase Additive: In addition to an acid like formic acid, a small amount of a competing base, such as ammonium acetate or ammonium formate (typically 5-10 mM), can help to saturate active sites on the column and in the source, leading to improved peak symmetry.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions. A C18 column is a common starting point, but a phenyl-hexyl or a cyano phase might offer different selectivity and improved peak shape.
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase conditions to avoid peak distortion.
Q3: I am detecting multiple adducts for my analyte, which complicates quantification. How can I minimize adduct formation?
Answer: Adduct formation (e.g., [M+Na]+, [M+K]+) is a common phenomenon in ESI and can dilute the signal of your primary protonated molecule, [M+H]+. This is particularly prevalent when dealing with trace-level analysis from biological matrices.
Mitigation Strategies:
-
High-Purity Solvents and Additives: Use LC-MS grade solvents and freshly prepared mobile phase additives. Sodium and potassium are common contaminants in lower-grade reagents and glassware.
-
Ammonium Additives: The inclusion of an ammonium salt (e.g., ammonium formate) in the mobile phase can help to suppress sodium and potassium adducts by providing a high concentration of protons and ammonium ions, favoring the formation of [M+H]+ and [M+NH4]+.
-
Source Optimization: Fine-tuning the cone voltage (or fragmentor voltage) can sometimes help to dissociate weaker adducts in-source, though this must be balanced against the risk of inducing unwanted fragmentation of the parent molecule.
Table 1: Typical Starting Parameters for ESI+ Analysis
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The basic piperazine ring is readily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Creates a stable spray and efficient ion formation. |
| Cone/Fragmentor Voltage | 80 - 120 V | Facilitates ion transfer and mild desolvation. |
| Source Temperature | 120 - 150 °C | Aids in solvent evaporation without causing thermal degradation. |
| Desolvation Gas Temp. | 350 - 450 °C | Ensures complete desolvation of the droplets. |
| Desolvation Gas Flow | 600 - 800 L/Hr | Assists in droplet evaporation and prevents solvent clusters. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Provides protons and minimizes adducts. |
| Mobile Phase B | Acetonitrile/Methanol + 0.1% Formic Acid | Organic phase for elution and efficient desolvation. |
Part 2: Experimental Protocols & Methodologies
Protocol 1: Systematic Optimization of Cone Voltage
This protocol details a flow injection analysis (FIA) approach to determine the optimal cone voltage for maximizing the precursor ion intensity of this compound.
Objective: To find the voltage that maximizes the signal of the [M+H]+ ion while minimizing in-source fragmentation.
Materials:
-
This compound standard solution (e.g., 100 ng/mL)
-
LC-MS system with an ESI source
-
Mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid)
Procedure:
-
Set up the LC-MS system in FIA mode (bypassing the analytical column).
-
Infuse the standard solution at a constant flow rate (e.g., 0.2-0.4 mL/min).
-
Set the mass spectrometer to monitor the m/z of the expected [M+H]+ ion for this compound.
-
Begin with a low cone voltage (e.g., 50 V).
-
Acquire data for 1-2 minutes to establish a stable signal.
-
Increase the cone voltage in increments of 10 V, allowing the signal to stabilize at each step, up to a maximum of approximately 200 V.
-
Plot the resulting ion intensity against the cone voltage. The optimal value will be at the peak of this curve before the intensity begins to drop due to fragmentation.
Diagram 1: Cone Voltage Optimization Workflow
Caption: Workflow for optimizing cone voltage using Flow Injection Analysis (FIA).
Part 3: Advanced Troubleshooting - Diagnosing In-Source Fragmentation
Q4: I suspect my analyte is fragmenting in the source. How can I confirm this and what can I do to prevent it?
Answer: In-source fragmentation occurs when the analyte breaks apart in the ionization source before mass analysis in the quadrupole. This can lead to an underestimation of the parent compound. For this compound, the hydroxyl group and the alkyl chain are potential sites of fragmentation.
Diagnostic Steps:
-
Full Scan Analysis: Acquire a full scan mass spectrum of a concentrated standard. Look for ions with m/z values lower than your expected [M+H]+ that correspond to logical neutral losses (e.g., loss of water, fragmentation of the piperazine ring).
-
Cone Voltage Ramp: As described in Protocol 1, a sharp drop in the precursor ion intensity at higher cone voltages, coupled with a corresponding increase in the intensity of a suspected fragment ion, is a strong indicator of in-source fragmentation.
Preventative Measures:
-
Reduce Cone/Fragmentor Voltage: This is the most direct way to reduce the energy imparted to the ions.
-
Optimize Temperatures: Excessively high source or desolvation temperatures can cause thermal degradation that mimics fragmentation. Systematically lower these temperatures to find a balance between efficient desolvation and analyte stability.
-
Gentler Ionization Technique: If ESI proves too harsh, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is often a softer ionization technique for moderately polar molecules and may reduce in-source fragmentation.
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Technical Support Center: Navigating Signal Suppression with Deuterated Internal Standards in LC-MS/MS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing signal suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Our goal is to equip you with the scientific understanding and field-proven techniques to ensure the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the use of deuterated internal standards and the phenomenon of signal suppression.
Q1: What are deuterated internal standards and why are they used in LC-MS/MS?
A1: Deuterated internal standards are chemical compounds in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] They serve as internal references in LC-MS analysis to improve the accuracy and reproducibility of measurements.[1] Because they are nearly chemically identical to the analyte of interest, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[2] This allows them to compensate for variations in sample extraction, injection volume, and, most importantly, matrix effects that can cause signal suppression or enhancement.[3][4]
Q2: What is signal suppression and how does it affect my results?
A2: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[5] This leads to a decreased signal intensity for the analyte, which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[5] Ion suppression is a more common phenomenon than ion enhancement.[6]
Q3: How do deuterated internal standards theoretically correct for signal suppression?
A3: The fundamental principle behind using a deuterated internal standard is that it will co-elute with the analyte and experience the same degree of ion suppression.[7] By adding a known concentration of the deuterated standard to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric approach normalizes the signal variability caused by matrix effects, leading to more accurate and precise results.[2][7]
Q4: Can a deuterated internal standard ever fail to correct for signal suppression?
A4: Yes, and this is a critical point for all researchers to understand. While highly effective, deuterated internal standards do not always provide perfect correction.[8][9] The most common reason for this failure is "differential matrix effects," where the analyte and the internal standard are affected differently by the sample matrix.[5][9] This can occur if there is a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect."[7][8] If they elute into regions with varying degrees of ion suppression, the correction will be inaccurate.[7][8]
Troubleshooting Guide: When Deuterated Internal Standards Falter
This section provides a structured approach to diagnosing and resolving issues related to inaccurate quantification despite the use of a deuterated internal standard.
Problem 1: Poor reproducibility and accuracy in my quantitative data.
Initial Assessment: The first step is to confirm that the issue is indeed related to matrix effects and not other aspects of your method.
-
System Suitability: Before analyzing samples, always run a system suitability test with your analyte and internal standard in a clean solvent to ensure the LC-MS/MS system is performing optimally.
-
Peak Shape and Retention Time: Examine the chromatograms for consistent peak shapes and retention times for both the analyte and the internal standard across multiple injections.
Troubleshooting Protocol:
-
Verify Co-elution: The assumption that the analyte and deuterated internal standard co-elute perfectly is not always valid. The deuterium isotope effect can cause a slight shift in retention time, particularly in reversed-phase chromatography.[7]
-
Action: Overlay the chromatograms of the analyte and internal standard. Zoom in on the peaks to assess the degree of overlap. Even a small offset can lead to differential matrix effects.[7]
-
-
Perform a Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.[6][10]
-
Action: Follow the detailed protocol in the "Experimental Protocols" section below to map where co-eluting matrix components are suppressing the signal.
-
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects.[3]
-
Action: Consider more rigorous sample preparation techniques. The table below compares common methods.
-
| Sample Preparation Technique | Typical Analyte Recovery | Typical Matrix Effect Reduction | Key Considerations |
| Protein Precipitation | 90-100% | 0-30% | Fast and simple, but often results in "dirty" extracts with significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70-90% | 20-50% | Good for removing non-polar interferences but can be labor-intensive.[11] |
| Solid-Phase Extraction (SPE) | 80-95% | < 20% | Highly effective for removing a wide range of interferences but requires method development.[11] |
Problem 2: My post-column infusion experiment reveals significant ion suppression at the retention time of my analyte.
Causality: This confirms that co-eluting matrix components are interfering with the ionization of your analyte. The goal now is to shift the analyte's retention time away from this suppression zone or to remove the interfering components.
Troubleshooting Protocol:
-
Modify Chromatographic Conditions:
-
Gradient Adjustment: Alter the mobile phase gradient to change the elution profile. A shallower gradient can improve resolution between the analyte and interfering peaks.
-
Solvent Change: Switching the organic solvent (e.g., from acetonitrile to methanol) can significantly alter selectivity.[12]
-
Column Chemistry: If gradient and solvent changes are insufficient, try a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl or embedded polar group column).
-
-
Force Co-elution with a Lower Resolution Column: If a slight separation between the analyte and deuterated internal standard is the issue, a counterintuitive but effective strategy is to use a column with lower resolving power to ensure they experience the same matrix effects.[7]
Problem 3: I suspect my deuterated internal standard itself is the source of the problem.
Initial Assessment: While less common, the internal standard can sometimes be the issue.
Troubleshooting Protocol:
-
Check for Isotopic Purity: Ensure your deuterated internal standard has high isotopic enrichment (ideally ≥98%).[13]
-
Consider Alternative Stable Isotope Labeling: If the deuterium isotope effect is persistent, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less likely to exhibit chromatographic shifts.[7]
-
Evaluate Internal Standard Concentration: The concentration of the internal standard can influence the ionization of the analyte.[14] Ensure the concentration is consistent across all samples and that the response is within the linear range of the detector.
Visualizing the Workflow
The following diagram illustrates a systematic approach to troubleshooting signal suppression issues with deuterated internal standards.
Caption: A systematic workflow for diagnosing and resolving signal suppression.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol provides a step-by-step guide to qualitatively assess matrix effects in your LC method.[6][11][15]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and appropriate fittings
-
Analyte standard solution (at a concentration that provides a stable and moderate signal)
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump outlet to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the analyte standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in MRM mode for your analyte. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
While the analyte is continuously infused, inject a blank matrix extract onto the LC column using your analytical method.
-
-
Data Analysis:
-
Monitor the MRM signal for the infused analyte. Any significant drop in the baseline indicates a region of ion suppression. A rise in the baseline indicates ion enhancement.
-
Correlate the regions of suppression/enhancement with the retention times of your analyte and internal standard.
-
Caption: Schematic of a post-column infusion setup.
References
-
Mei, H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(21), 1645-1648. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved February 7, 2026, from [Link]
-
Li, W., & Cohen, L. H. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 32(4-5), 691–696. Available at: [Link]
-
Fesq-Martin, M. (2011). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 29(6), 510-521. Available at: [Link]
-
AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2020). Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS?. Retrieved February 7, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 7, 2026, from [Link]
-
Hegstad, S., & Salvesen, K. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Chemistry and Laboratory Medicine, 52(4), e59-e61. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 7, 2026, from [Link]
-
Bandara, H. M. H. N., & Singh, A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-351. Available at: [Link]
-
ResearchGate. (n.d.). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Retrieved February 7, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. Retrieved February 7, 2026, from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved February 7, 2026, from [Link]
-
Vlckova, H., & Solich, P. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(10), 944-953. Available at: [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
preventing degradation of 7-Hydroxy Fluphenazine-d8 during extraction
Welcome to the technical support center for the analysis of 7-Hydroxy Fluphenazine-d8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the extraction and handling of this critical metabolite and its deuterated internal standard. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results in your bioanalytical assays.
Introduction: The Challenge of Stability
7-Hydroxy Fluphenazine is a principal metabolite of the antipsychotic drug Fluphenazine.[1] Its accurate quantification, often using a deuterated internal standard like this compound, is crucial for pharmacokinetic and therapeutic drug monitoring studies.[2][3][4] However, the chemical structure of this analyte presents inherent stability challenges during extraction from complex biological matrices such as plasma, serum, or urine.
The molecule contains a phenothiazine core and a hydroxyl group on the aromatic ring, making it a phenolic compound. This structure is susceptible to several degradation pathways, primarily oxidation and photodegradation, which can lead to inaccurate and unreliable analytical results.[5][6] This guide will address these challenges head-on, providing practical solutions and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Handling and Pre-analytical Considerations
Question 1: I'm seeing significant variability in my results. Could pre-analytical factors be the cause?
Answer: Absolutely. Pre-analytical variables are a major source of error in the therapeutic drug monitoring of antipsychotics.[7] For this compound, the journey from sample collection to extraction is fraught with potential pitfalls.
-
Causality: The phenothiazine nucleus is highly susceptible to oxidation, and the phenolic hydroxyl group further activates the molecule towards oxidative degradation.[8] Exposure to light, atmospheric oxygen, and elevated temperatures can initiate these degradation processes even before your extraction begins. Phenothiazines are known to be sensitive to photolytic and oxidative stress.[6]
-
Troubleshooting & Prevention:
-
Minimize Light Exposure: Collect and process samples under amber or yellow light. Protect samples from direct sunlight and artificial light at all stages. Phenothiazines can undergo photodegradation upon exposure to UV or white light.[9]
-
Control Temperature: Process samples on ice or at refrigerated temperatures (2-8°C) to slow down potential enzymatic and chemical degradation.
-
Prompt Processing: Analyze samples as quickly as possible after collection. If immediate analysis is not possible, store them appropriately (see storage recommendations below).
-
Antioxidant Addition: For plasma or serum, consider adding an antioxidant to the collection tube. A common practice for easily oxidized compounds like catecholamines is the addition of ascorbic acid.[1]
-
Question 2: What are the optimal storage conditions for my biological samples and the this compound standard?
Answer: Proper storage is critical to prevent degradation over time.
-
Causality: Long-term exposure to ambient conditions, even in the dark, can lead to slow oxidation. Freezing slows down molecular motion and chemical reactions, thus preserving the integrity of the analyte. Deuterated standards should be stored under conditions that prevent hydrogen-deuterium exchange.[10]
-
Recommendations:
| Sample/Standard | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Key Considerations |
| Biological Samples (Plasma, Serum, Urine) | 2-8°C, protected from light | -20°C or preferably -80°C, protected from light | Avoid repeated freeze-thaw cycles. Thaw samples on ice before processing. |
| This compound Stock Solution | 2-8°C in a tightly sealed, light-protecting vial | -20°C in a tightly sealed, light-protecting vial | Prepare in a stable solvent like methanol. An inert gas overlay (e.g., argon, nitrogen) can further prevent oxidation.[10] |
Degradation Pathways and Prevention
Question 3: What are the primary degradation products I should be aware of, and how can I prevent their formation during extraction?
Answer: The main degradation pathways for 7-Hydroxy Fluphenazine are oxidation and photodegradation.
-
Causality & Mechanisms:
-
Oxidation: The electron-rich sulfur atom in the phenothiazine ring is easily oxidized to form a sulfoxide. The tertiary amine in the piperazine side chain can also be oxidized to an N-oxide. The phenolic hydroxyl group itself can be oxidized, leading to the formation of quinone-like structures, which can further polymerize. This process is often catalyzed by metal ions and enzymes in biological matrices.[8]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can generate highly reactive radical species from the phenothiazine core, leading to a cascade of degradation reactions.[9][11]
-
-
Prevention Strategies During Extraction:
-
Use of Antioxidants: The addition of antioxidants to the sample and/or extraction solvents is the most effective way to combat oxidative degradation.
-
Ascorbic Acid (Vitamin C): Acts as a reducing agent and free radical scavenger.[12] It is particularly effective in aqueous solutions. A typical starting concentration is 0.1-1% (w/v) in aqueous buffers or directly added to the sample.
-
Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is highly effective in organic solvents at preventing lipid peroxidation, which can generate radicals that degrade the analyte.[13] A common concentration range is 0.01-0.1% (w/v) in the extraction solvent. Studies have shown that BHT at concentrations up to 5.0 mg/mL can protect polyunsaturated fatty acids in dried blood spots from degradation for extended periods.[14][15]
-
-
Control of pH: The stability of phenothiazines can be pH-dependent.[6] While the overall degradation rate of the phenothiazine core appears to be pH-independent up to pH 7.0, extreme pH values should be avoided.[8] For extraction, pH adjustment is often necessary to ensure the analyte is in its neutral, more extractable form (see extraction protocols).
-
Inert Atmosphere: Whenever possible, perform solvent evaporation steps under a gentle stream of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Visualizing the Degradation Pathway
Caption: Primary degradation pathways for this compound.
Extraction Protocol Troubleshooting
This section provides troubleshooting for two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Question 4: I'm experiencing low recovery of this compound using a mixed-mode cation exchange SPE cartridge. What could be going wrong?
Answer: Low recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process.[16][17] For a basic compound like 7-Hydroxy Fluphenazine, a mixed-mode sorbent with both reversed-phase and cation exchange properties is a good choice, but requires careful optimization.[18]
Visualizing the SPE Workflow
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Troubleshooting Low SPE Recovery
| Step | Potential Problem | Causality | Recommended Solution |
| 3. Load Sample | Analyte breaks through (found in flow-through) | pH is too high: The amine groups are not sufficiently protonated (charged) to interact with the cation exchange sorbent. | Adjust sample pH to be at least 2 units below the pKa of the amine groups to ensure full protonation. |
| Load solvent is too strong: High organic content in the sample can disrupt the reversed-phase interaction. | Dilute the sample with an aqueous buffer (e.g., 0.1% formic acid in water) before loading.[19] | ||
| 4. Wash 1 | Analyte is lost in the wash step | Wash solvent is too strong (organic): An intermediate polarity wash (e.g., 20-30% methanol) may be prematurely eluting the analyte via reversed-phase mechanisms. | Use a weaker organic wash (e.g., 5% methanol in water) or a purely aqueous acidic wash (e.g., 0.1% formic acid in water) to remove polar interferences without affecting the analyte.[19] |
| 5. Wash 2 | Analyte is lost in the wash step | Wash solvent is too strong (non-polar): A strong non-polar wash may disrupt the reversed-phase binding of the analyte. | Ensure the non-polar wash (e.g., with hexane or ethyl acetate) is appropriate for the sorbent and analyte. This step is to remove lipids and other non-polar interferences. |
| 6. Elute | Analyte is not eluting from the cartridge | Elution solvent is too weak: The elution solvent lacks the necessary components to disrupt both the reversed-phase and cation exchange interactions. | Use a two-pronged elution strategy: a high percentage of organic solvent (e.g., methanol or acetonitrile) to disrupt the reversed-phase interaction, and a basic modifier (e.g., 2-5% ammonium hydroxide) to neutralize the amine groups and disrupt the cation exchange interaction. A common elution solvent is 5% ammonium hydroxide in methanol.[5] |
Example SPE Protocol (for Plasma/Serum):
-
Pre-treatment: To 1 mL of plasma/serum, add 1 mL of 2% phosphoric acid. Vortex and centrifuge.
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of deionized water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash 1: Wash with 1 mL of 0.1 M acetic acid.
-
Wash 2: Wash with 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.[19]
Question 5: My LLE recovery is inconsistent. How can I optimize my protocol for this compound?
Answer: LLE relies on the partitioning of an analyte between two immiscible liquid phases. For ionizable compounds, pH control is paramount.[20]
-
Causality: To efficiently extract a basic compound like 7-Hydroxy Fluphenazine from an aqueous matrix (like plasma or urine) into an organic solvent, the analyte must be in its neutral (un-ionized) form. This maximizes its lipophilicity. For a basic compound, this is achieved by adjusting the pH of the aqueous phase to be at least 2 units above the highest pKa.[20] Inconsistent pH adjustment will lead to variable ionization states and, therefore, inconsistent partitioning and recovery.
Troubleshooting Low LLE Recovery
| Parameter | Potential Problem | Causality | Recommended Solution |
| pH Adjustment | Low recovery | pH is too low: The amine groups are protonated (charged), making the analyte more water-soluble and less likely to partition into the organic phase. | Adjust the pH of the aqueous sample to >10 using a suitable base (e.g., 1M NaOH, ammonium hydroxide). This ensures the amine groups are deprotonated and the molecule is neutral. |
| Solvent Choice | Low recovery or emulsion formation | Solvent polarity is mismatched: The solvent is not effective at solvating the analyte. | Use a water-immiscible organic solvent of intermediate polarity. Good starting choices include methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like hexane/isoamyl alcohol (99:1 v/v). |
| Emulsion: A stable emulsion forms at the interface, trapping the analyte and making phase separation difficult. | Add salt (e.g., NaCl) to the aqueous phase to increase its ionic strength ("salting out"). Centrifuge at a higher speed to break the emulsion. | ||
| Back Extraction | High background/interferences | Co-extraction of acidic or neutral interferences: The initial extraction at high pH is selective for basic and neutral compounds but may carry over interferences. | Perform a back-extraction. After the initial extraction, wash the organic phase with a fresh aqueous solution at a low pH (e.g., 0.1 M HCl). The basic analyte will become charged and move into the acidic aqueous phase, while neutral interferences remain in the organic layer. Then, re-adjust the pH of the aqueous phase to >10 and perform a final extraction into a fresh organic solvent.[20] |
Example LLE Protocol (for Urine):
-
Sample Preparation: To 2 mL of urine, add an antioxidant (e.g., 50 µL of 10% w/v ascorbic acid).
-
pH Adjustment: Add 200 µL of concentrated ammonium hydroxide to adjust the pH to >10.
-
Extraction: Add 5 mL of methyl tert-butyl ether (containing 0.05% BHT), vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Dry-down & Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
References
-
Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved February 7, 2026, from [Link]
- Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References.
- OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum.
-
ResearchGate. (n.d.). Simple extraction method for quantification of phenothiazine residues in pork muscle using liquid chromatography-triple quadrupole tandem mass spectrometry. Retrieved February 7, 2026, from [Link]
- Taylor, T. (2019, June 1). Solving Recovery Problems in SPE.
- Ammar, H. O., Salama, H. A., & El-Nimr, A. E. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Pharmazie, 30(6), 368-369.
- Ruiz-Angel, M. J., et al. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography.
- ResearchGate. (n.d.). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry.
- Nagatsu, T., & Kojima, K. (1984). Ascorbic acid as an antioxidant in measurements of catecholamines in plasma. Journal of Pharmacobio-Dynamics, 7(11), 887-891.
- Riederer, P., et al. (2024). Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes. Journal of Personalized Medicine, 14(5), 521.
- Metherel, A. H., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease, 12, 22.
- Cooper, J. K., et al. (1989). An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Therapeutic Drug Monitoring, 11(3), 354-360.
- Spanakis, M., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Molecules, 27(2), 437.
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved February 7, 2026, from [Link]
- ResearchGate. (n.d.). Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols.
- Taylor, T. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Slawson, M. H., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Methods in Molecular Biology, 1065, 193-201.
- ResearchGate. (n.d.). Effects of Pre-analytical Variables in Therapeutic Drug Monitoring.
- Tiong, S. H., et al. (2014). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 19(10), 15662-15680.
-
ResearchGate. (n.d.). What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography? Retrieved February 7, 2026, from [Link]
- Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved February 7, 2026, from a relevant Agilent Technologies technical note.
- Bascuñán, V., et al. (2023). Advances in Ascorbic Acid (Vitamin C)
- Gkountana, P., et al. (2024). Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment. Applied Sciences, 14(9), 3629.
- Kumazawa, T., et al. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(9), 799-806.
- Scheiblich, V., et al. (2022). Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies. Antioxidants, 11(12), 2465.
- Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395.
- Beckman Coulter. (2022, September 15). Therapeutic Drug Monitoring of Antipsychotic Medications.
- ResearchGate. (n.d.). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain.
- Hiemke, C., et al. (2020). Blood Levels to Optimize Antipsychotic Treatment in Clinical Practice: A Joint Consensus Statement of the American Society of Clinical Psychopharmacology and the Therapeutic Drug Monitoring Task Force of the Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie. The Primary Care Companion for CNS Disorders, 22(3), 19cs13169.
- Mercolini, L., et al. (2022). Optimization of Parallel Artificial Liquid Membrane Extraction for the Determination of Over 50 Psychoactive Substances in Oral Fluid Through UHPLC–MS/MS. Journal of Analytical Toxicology, 46(7), 786-796.
- ResearchGate. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Slawson, M. H., et al. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 57-65.
- Sudheedibu, S. K., et al. (2016). Qualification and Quantitation of Kratom Compounds in Human Urine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Chemistry, 6(2), 60-64.
- ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?.
- May, J. M., et al. (2013). Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine. Brain Research Bulletin, 90, 43-48.
- Sevov, C. S., et al. (2015). N-substituted phenothiazine derivatives: how the stability of the neutral and radical cation forms affects overcharge performance in lithium-ion batteries.
- ResearchGate. (n.d.). Selection of optimal pH for the extraction of pesticides.
- Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
- Lin, Y., et al. (2011). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. Food Chemistry, 129(3), 968-974.
- Cicali, E. J., et al. (2018). Utilization of antipsychotic therapeutic drug monitoring at a state psychiatric hospital. The Mental Health Clinician, 8(3), 113-118.
- ResearchGate. (n.d.). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature.
- Thermo Fisher Scientific. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.
- Siddiq, M., et al. (2022). Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity. Molecules, 27(19), 6296.
-
European Medicines Agency. (2007). Guideline on declaration of storage conditions. Retrieved February 7, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 7, 2026, from [Link]
Sources
- 1. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Antipsychotic Medications | Beckman Coulter [beckmancoulter.com]
- 4. Utilization of antipsychotic therapeutic drug monitoring at a state psychiatric hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 16. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. phenomenex.com [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing retention time stability for fluphenazine assays
Topic: Optimizing Retention Time Stability for Fluphenazine Assays
Welcome to the Advanced Chromatography Support Center. Ticket ID: FLUPH-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open
You are experiencing retention time (
This guide moves beyond basic troubleshooting to address the thermodynamic and kinetic root causes of your instability.
Module 1: The Core Mechanism (Why is this happening?)
To fix the drift, you must understand the interaction. Fluphenazine possesses a piperazine ring with basic nitrogen atoms. In standard acidic mobile phases (pH 2.5–4.0), these nitrogens are protonated (
The Instability Triad:
-
Silanol Ion-Exchange: Protonated fluphenazine interacts with ionized silanols (
) on the column support, acting as a weak cation exchanger. This secondary mechanism is slow and equilibrium-dependent, causing tailing and drift. -
Temperature Sensitivity: As a lipophilic molecule, Fluphenazine's partition coefficient is highly temperature-dependent. A 1°C fluctuation can shift
by 1-2%.[1] -
pH Proximity: If your buffer pH is near the pKa (approx 7.9–8.1), small changes in pH (evaporation of organic modifier, buffer preparation error) cause massive shifts in the ionization ratio, altering retention.
Visualizing the Interaction
The following diagram illustrates the competing forces inside your column.
Figure 1: Mechanism of retention instability.[1] The red dashed line represents the unwanted secondary interaction responsible for "walking" retention times.
Module 2: Troubleshooting Guide (Drift Diagnosis)
Q: My retention time is drifting monotonically (steadily increasing or decreasing) over a sequence. What is the cause?
A: This is usually an equilibration or phase collapse issue.
| Direction of Drift | Probable Cause | Corrective Action |
| Decreasing | Phase Dewetting: If using 100% aqueous buffer during equilibration, C18 chains may collapse.[1] | Ensure at least 5% organic modifier is present during equilibration. |
| Decreasing | Temperature Rise: Frictional heating inside the column (UHPLC) or ambient temp rise. | Mandatory: Use a column oven (set to 30–40°C). Do not rely on ambient air. |
| Increasing | Organic Evaporation: Volatile organic (MeOH/ACN) evaporating from an open vessel.[1] | Cap solvent bottles. Use a scavenger line. Recalculate mobile phase if premixed. |
| Increasing | Ion-Pairing Equilibration: If using ion-pairing agents (e.g., hexanesulfonate), the column is not fully saturated.[1] | Flush with 20–30 column volumes of mobile phase before starting the sequence. |
Q: My retention time jumps randomly between injections. Is it the pump?
A: Rarely. It is usually pH instability or mixing issues. Fluphenazine is extremely sensitive to pH when analyzed near its pKa.
-
The Fix: Ensure your buffer capacity is sufficient (e.g., 20–50 mM Phosphate or Acetate). Avoid adjusting pH after adding organic solvent, as this alters the apparent pH (
) and leads to irreproducibility.
Module 3: Optimized Method Parameters
To stabilize Fluphenazine, you must dominate the secondary interactions. Use one of the two strategies below.
Strategy A: The "Modern" Approach (High pH)
Best for: New method development, hybrid columns.
-
Logic: At pH 10, Fluphenazine is non-ionized (neutral). It interacts purely via hydrophobic mechanisms. Silanols are ionized but repelled by the high pH stable stationary phase.
-
Column: Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to high pH.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2]
-
Result: Sharp peaks, stable
, no tailing.
Strategy B: The "Traditional" Approach (Acidic Ion-Pairing)
Best for: Legacy USP methods, standard C18 columns.[1]
-
Logic: Use a chaotic agent or ion-pair reagent to mask silanols.[1]
-
Column: End-capped C18 (L1 packing).
-
Mobile Phase: Phosphate buffer (pH 2.5) + 5 mM Sodium Hexanesulfonate.
-
Result: The sulfonate creates a neutral ion pair with Fluphenazine, stabilizing retention.
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the optimal chromatographic conditions based on regulatory constraints.
Module 4: Essential Maintenance Protocol
Symptom: "Ghost peaks" or shifting baselines interfering with Fluphenazine quantitation. Cause: Phenothiazines adsorb to stainless steel and plastic tubing (carryover).[1]
The "Anti-Adsorption" Wash Protocol:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Needle Wash: Use a strong organic wash (e.g., 50:50 MeOH:Isopropanol) to remove lipophilic residues from the needle seat.
-
Passivation: Periodically flush the LC system (without column) with 6N Nitric Acid (if system compatible) or a chelating wash (e.g., EDTA) to remove metal ions that catalyze phenothiazine oxidation.
References
-
United States Pharmacopeia (USP). Fluphenazine Hydrochloride Monograph. USP-NF.[1][3][4] (Standard for L1 packing and resolution requirements). [1]
-
Dolan, J. W. (2013). Factors Impacting Chromatography Retention Time. Separation Science. (Detailed mechanism of temperature and equilibration drift).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3372, Fluphenazine. (Source for pKa and LogP data). [1]
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic drugs on high performance liquid chromatography columns. Journal of Chromatography A. (Authoritative source on silanol interactions with basic drugs).
Sources
Technical Support Center: Eliminating 7-Hydroxy Fluphenazine-d8 Carryover
Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Topic: Reducing Autosampler Carryover for Lipophilic Basic Compounds Compound Focus: 7-Hydroxy Fluphenazine-d8 (Internal Standard)
Executive Summary
Welcome to the Advanced Technical Support Center. You are likely here because you are observing "ghost peaks" of your internal standard, This compound , in your double blanks (analyte-free, IS-free samples) or seeing inconsistent Area Ratios in your lower limit of quantitation (LLOQ) samples.
This guide moves beyond generic advice. As Senior Application Scientists, we treat the autosampler not just as a mechanical device, but as a chemical reactor where unintended surface chemistry occurs. The protocol below targets the specific physicochemical properties of phenothiazines—high lipophilicity and basicity—to chemically strip the compound from wetted surfaces.
Diagnostic Workflow
Before modifying your method, use this logic flow to confirm the source of the carryover.
Figure 1: Diagnostic logic tree to isolate autosampler carryover from general system contamination.
Frequently Asked Questions (Technical Deep Dive)
Q1: Why is this compound so difficult to remove compared to other internal standards?
A: It is a "perfect storm" of chemical properties that promotes adsorption. The molecule belongs to the phenothiazine class.[1] Its stickiness is driven by two factors:
-
High Lipophilicity (LogP ~4.0 - 4.4): The tricyclic ring structure is highly hydrophobic. It adheres strongly to non-polar surfaces like Vespel rotor seals and PTFE tubing via hydrophobic interaction [1][2].
-
Basic Nitrogen (pKa ~8 - 9): The piperazine ring contains a basic nitrogen. At neutral or weakly acidic pH, this nitrogen is positively charged. It acts as a cation, binding ionically to negatively charged silanols on glass vials, ceramic needles, or even passivated stainless steel surfaces [3].
The Failure Mode: Standard washes (e.g., 50:50 Methanol:Water) are too weak to break the hydrophobic bond, and non-acidified washes fail to repel the cationic charge.
Q2: What is the "Magic" Wash Solvent composition for this compound?
A: You must use a Multi-Mode Wash Solvent . Do not use 100% organic (it can precipitate buffer salts) or 100% aqueous (it won't dissolve the drug).
Recommended Formulation:
| Component | Volume Ratio | Function |
|---|---|---|
| Acetonitrile (ACN) | 25% | Solubilizes the hydrophobic ring structure. |
| Isopropanol (IPA) | 25% | Stronger elution strength; breaks surface tension. |
| Methanol (MeOH) | 25% | Protophilic solvent; aids solubility. |
| Water | 25% | Ensures buffer salt solubility (prevents clogging). |
| Formic Acid (FA) | 0.5% - 1.0% | CRITICAL: Protonates the amine fully, preventing ionic binding to silanols. |
Note: If your system allows for two wash solvents, use the mixture above as the "Strong Wash" and your initial mobile phase as the "Weak Wash." [4]
Q3: I changed the solvent, but carryover persists. What hardware component is the culprit?
A: The Rotor Seal . Most standard HPLC valves use a Vespel (polyimide) rotor seal. Vespel is mechanically durable but has a pH range of 0-10 and, critically, is known to adsorb "sticky" basic compounds like phenothiazines.
The Fix: Switch to a Tefzel (ETFE) or PEEK rotor seal.
-
Tefzel: More hydrophobic but less adsorptive to bases.
-
PEEK: Excellent chemical resistance and reduced adsorption, though it wears faster than Vespel.
-
Action: Inspect your maintenance log.[2] If the rotor seal hasn't been changed in >6 months, it likely has micro-scratches that harbor residue. Replace it immediately.
The "Zero-Carryover" Protocol
Follow this step-by-step procedure to validate the reduction of this compound carryover.
Phase 1: System Preparation
-
Passivation: If using a stainless steel needle, flush the line with 6N Nitric Acid (remove column first!) to re-passivate the steel, reducing active sites. Caution: Only do this if you are trained in system passivation.
-
Needle Depth: Adjust the needle depth to ensure it does not touch the bottom of the vial, which often contains a concentration of precipitated particulates.
Phase 2: The Wash Sequence
Configure your autosampler (e.g., Waters FTN, Agilent Multisampler, Shimadzu SIL) with the following parameters:
-
Pre-Injection Wash: 3 seconds (Active Wash).
-
Post-Injection Wash: 2 cycles.
-
Valve Switching: If your system supports it, employ "Stator Face Washing" or "Valve Switching" at the end of the gradient to flush the internal grooves of the rotor seal.
Phase 3: Validation Run
Run the following sequence to quantify success:
-
Matrix Blank (Confirm clean baseline).
-
ULOQ Standard (Upper Limit of Quantitation - High concentration of Analyte + IS).
-
Double Blank 1 (Mobile phase only).
-
Double Blank 2 (Mobile phase only).
-
Double Blank 3 (Mobile phase only).
Acceptance Criteria: The peak area of this compound in Double Blank 1 should be < 5% of the average IS area in your standards (or undetectable, ideally).
Mechanism of Action Visualization
The following diagram illustrates how the acidified multi-solvent wash disrupts the binding mechanism of the phenothiazine derivative.
Figure 2: Mechanism of desorption. The acid ensures the molecule remains fully protonated (preventing precipitation), while the organic cocktail breaks the hydrophobic interaction with the surface.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). High Sensitivity MS Determination of Carryover in a New Autosampler Design. Retrieved from [Link]
-
Waters Corporation. (2025). Wash solvent guidelines for Autosamplers. Retrieved from [Link]
-
Chromatography Forum. (2006).[3] Needle Wash Solvent Optimization for Basic Compounds. Retrieved from [Link]
-
Qian, M. G., et al. (2013).[4] A Novel Dynamic Flush Method to Reduce Column-Related Carryover. Journal of Chromatographic Science. Retrieved from [Link]
Sources
Validation & Comparative
FDA Bioanalytical Method Validation for 7-Hydroxy Fluphenazine Assays: A Comparative Technical Guide
Executive Summary
7-Hydroxy Fluphenazine (7-OH-FPZ) is a pharmacologically active metabolite of the antipsychotic Fluphenazine. Its quantification is critical in bioequivalence and pharmacokinetic studies due to its contribution to the therapeutic effect (approximately 20% D2 receptor affinity of the parent).
However, validating an assay for 7-OH-FPZ presents a "Perfect Storm" of bioanalytical challenges: extreme sensitivity requirements (sub-nanogram/mL levels), rapid oxidative instability (phenolic and phenothiazine oxidation), and structural similarity to other metabolites (N-oxides).
This guide objectively compares legacy HPLC-ECD methods with modern LC-MS/MS workflows, providing a self-validating protocol compliant with the FDA 2018 Bioanalytical Method Validation Guidance .
Part 1: The Analytical Challenge
The quantification of 7-OH-FPZ is not merely a separation problem; it is a stability and sensitivity problem.
-
Sensitivity Threshold: Therapeutic plasma levels of the parent drug (Fluphenazine) range from 0.13 to 0.70 ng/mL. 7-OH-FPZ circulates at even lower concentrations, requiring a Lower Limit of Quantification (LLOQ) in the range of 20–50 pg/mL .
-
Oxidative Instability: The phenothiazine ring is susceptible to S-oxidation (sulfoxide formation), and the 7-hydroxy group increases susceptibility to ring oxidation.
-
Source Fragmentation: In Mass Spectrometry, N-oxide metabolites can thermally degrade (de-oxygenate) in the ion source, converting back to the parent or reduced metabolites, causing false positives.
Metabolic Pathway Visualization
The following diagram illustrates the relationship between Fluphenazine and its key metabolites, highlighting the critical separation required.
Figure 1: Metabolic pathway of Fluphenazine. The red dashed line represents the bioanalytical risk of N-oxide back-conversion during analysis.
Part 2: Comparative Methodology
Historically, Electrochemical Detection (ECD) was the only mode sensitive enough for phenothiazines. Today, LC-MS/MS is the industry standard, but understanding the trade-offs is vital for method selection.
Table 1: Performance Comparison (HPLC-ECD vs. LC-MS/MS)
| Feature | HPLC-ECD (Legacy) | LC-MS/MS (Gold Standard) | UPLC-MS/MS (High Throughput) |
| Detection Mechanism | Oxidation at electrode surface | Mass-to-charge ratio (SRM) | Mass-to-charge ratio (SRM) |
| Typical LLOQ | 100–200 pg/mL | 10–50 pg/mL | 5–20 pg/mL |
| Selectivity | Low (prone to co-eluting interferences) | High (Mass + Retention Time) | Very High (Superior Resolution) |
| Sample Volume | High (1.0 – 2.0 mL) | Moderate (0.2 – 0.5 mL) | Low (0.1 – 0.2 mL) |
| Run Time | Long (15–30 mins) | Moderate (4–8 mins) | Fast (2–4 mins) |
| Major Drawback | Electrode fouling; long equilibration | Matrix effects (Phospholipids) | Cost; System backpressure |
Verdict: For regulatory submission under FDA 2018 guidelines, LC-MS/MS (or UPLC-MS/MS) is the only viable option due to the specificity required to distinguish 7-OH-FPZ from its isomers and the parent drug.
Part 3: FDA Validation Framework (2018 Guidance)
To validate this assay, you must address specific sections of the FDA Bioanalytical Method Validation Guidance for Industry (2018).
Selectivity & Specificity (Section III.B.4)
-
Requirement: Differentiate analyte from matrix components and metabolites.
-
Critical Experiment: You must inject high concentrations of Fluphenazine Sulfoxide and Fluphenazine N-Oxide to ensure they do not co-elute with 7-OH-FPZ or degrade into the 7-OH-FPZ channel (cross-talk).
Matrix Effect (Section III.B.5)
-
Requirement: Assess ion suppression/enhancement.
-
Critical Experiment: Post-column infusion. Infuse 7-OH-FPZ at a constant rate while injecting a blank plasma extract. A drop in baseline indicates phospholipid suppression.
-
Acceptance: Matrix Factor (MF) CV must be <15% across 6 lots of plasma (including lipemic and hemolyzed).
Incurred Sample Reanalysis (ISR) (Section III.C)
Because 7-OH-FPZ is an active metabolite, ISR is mandatory.
-
Rule: 10% of the first 1,000 samples + 5% of remaining samples.
-
Passing Criteria: 67% of samples must be within ±20% of the original value.
Part 4: The Self-Validating Protocol
This protocol is designed as a "Self-Validating System." It incorporates checkpoints (CP) that alert the analyst to failure before the run is completed.
A. Sample Preparation (Liquid-Liquid Extraction)
Why LLE? Protein precipitation (PPT) leaves too many phospholipids, causing ion suppression at the low pg/mL levels required.
-
Matrix Stabilization (CP-1):
-
Thaw plasma on ice.
-
IMMEDIATELY add 20 µL of Ascorbic Acid (10 mg/mL) per 1 mL plasma.
-
Reasoning: Phenothiazines oxidize rapidly at neutral pH. Acidification and antioxidant protection are non-negotiable.
-
Light Protection: Perform all steps under yellow monochromatic light.
-
-
Extraction:
-
Aliquot 500 µL plasma.
-
Add 50 µL Internal Standard (IS) working solution (7-OH-Fluphenazine-d4 ).
-
Add 50 µL 0.5M NaOH (Alkaline shift renders the amine uncharged for extraction).
-
Add 3 mL Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane:Isoamyl Alcohol (98:2) .
-
Vortex (5 min) -> Centrifuge (4000 rpm, 10 min, 4°C).
-
-
Reconstitution:
-
Flash freeze the aqueous layer (dry ice/acetone bath).
-
Decant organic layer into a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase.
-
B. LC-MS/MS Conditions[1][2][3]
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 3.5 µm, 100 x 4.6 mm).
-
Why Phenyl? Provides alternative selectivity for aromatic compounds like phenothiazines compared to standard C18.
-
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
3.5 min: 90% B
-
4.5 min: 90% B
-
4.6 min: 10% B (Re-equilibration)
-
-
Detection: ESI Positive Mode (MRM).
MRM Transitions (Example):
-
7-OH-FPZ: m/z 454.2 → 280.1 (Quantifier), 454.2 → 248.1 (Qualifier).
-
IS (d4): m/z 458.2 → 284.1.
C. Validation Decision Tree (Graphviz)
The following logic gate ensures regulatory compliance during the validation phase.
Figure 2: Validation logic gate for determining run acceptance under FDA 2018 guidelines.
Part 5: Stability & Troubleshooting
Critical Failure Mode: The "N-Oxide" Trap
If you observe a peak in the 7-OH-FPZ channel at the retention time of the N-oxide or Parent, you have In-Source Fragmentation .
-
Diagnosis: Inject pure Fluphenazine N-Oxide standard. If you see a signal for Fluphenazine or 7-OH-FPZ, the source temperature is too high.
-
Fix: Lower the Desolvation Temperature and Source Block Temperature.
Stability Data Requirements
The FDA requires stability testing in the matrix. For 7-OH-FPZ, you must prove:
-
Bench-top Stability: 4 hours at room temperature (protected from light).
-
Freeze-Thaw: 3 cycles (-70°C to RT).
-
Processed Sample Stability: 24+ hours in the autosampler (cool stack 4°C).
Expert Tip: If bench-top stability fails, investigate the pH of the plasma. 7-OH-FPZ is a phenol; at alkaline pH (degraded plasma), it oxidizes faster. Ensure the anticoagulant (e.g., K2EDTA) is not expired and consider adding the antioxidant immediately upon blood collection, not just during bioanalysis.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
Mavroidis, M. L., et al. (1984).[2] Fluphenazine plasma levels and clinical response. Journal of Clinical Psychiatry. Retrieved from [Link]
-
Aravagiri, M., et al. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology. Retrieved from [Link]
-
Sarker, S. D., et al. (2020). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of Chromatographic Science. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Internal Standard Selection in Bioanalysis: 7-Hydroxy Fluphenazine-d8 vs. Analog Standards
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug development and therapeutic drug monitoring, the accurate quantification of analytes in complex biological matrices is paramount. Fluphenazine, a potent antipsychotic, and its primary active metabolite, 7-hydroxyfluphenazine, require precise measurement for pharmacokinetic studies and to ensure patient safety and therapeutic efficacy.[1][2][3] The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the effective use of an internal standard (IS).[4][5]
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical process—from sample preparation to instrument response.[4][6] The choice of this standard is one of the most critical decisions in method development, directly impacting the accuracy, precision, and robustness of the assay. This guide provides an in-depth comparison between two classes of internal standards for the analysis of 7-hydroxyfluphenazine: the stable isotope-labeled (SIL) standard, 7-Hydroxy Fluphenazine-d8, and structural analog standards.
The Contenders: Defining the Internal Standards
Stable Isotope-Labeled (SIL) Internal Standard: this compound
A SIL-IS is the analyte of interest with one or more atoms replaced by their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[6] In this case, this compound has eight hydrogen atoms replaced with deuterium. This modification increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Critically, its physicochemical properties remain nearly identical to the analyte.[6][7]
Structural Analog Internal Standard
A structural analog is a different molecule that is chemically similar but not identical to the analyte. For phenothiazines like fluphenazine, a common analog IS is a related compound such as Perphenazine or a deuterated version of a different, but structurally similar, drug like imipramine-d3.[5][8][9][10] The rationale is that the analog will behave similarly to the analyte during extraction and analysis. However, as we will explore, "similar" is often not sufficient for rigorous quantitative bioanalysis.
Head-to-Head Comparison: Performance Under Scrutiny
The superiority of a SIL-IS over an analog IS is not merely theoretical; it is a demonstrable advantage rooted in the fundamental principles of chromatography and mass spectrometry.
Chromatographic Behavior and Co-elution
The core advantage of a SIL-IS is its ability to co-elute with the analyte. Because this compound has virtually identical chemical properties to 7-hydroxyfluphenazine, it exhibits the same retention time on the LC column. An analog IS, being a different molecule, will have a different retention time.
Why this matters: Matrix effects—the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix—are a primary source of analytical error.[11][12][13] These effects can be transient and highly specific to a narrow retention time window. An internal standard that does not co-elute with the analyte will experience a different matrix environment and therefore cannot accurately compensate for the specific ionization effects impacting the analyte.[6][14]
Compensation for Matrix Effects
This is the most critical differentiator. Because the SIL-IS co-elutes and has the same ionization characteristics as the analyte, it is subject to the exact same degree of ion suppression or enhancement.[14] Therefore, the ratio of the analyte signal to the IS signal remains constant, even if the absolute signals of both compounds fluctuate due to matrix effects. This provides robust and reliable quantification.[6][15]
An analog IS, eluting at a different time, cannot fulfill this role. If the analyte elutes in a region of ion suppression while the analog elutes in a "cleaner" region, the analyte's signal will be artificially low, but the IS signal will be unaffected, leading to an underestimation of the analyte's true concentration.[4]
Extraction Recovery and Sample Preparation Variability
During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte can be lost. A SIL-IS, with identical chemical properties, will have the same extraction recovery as the analyte. Any loss of analyte will be mirrored by a proportional loss of the SIL-IS, leaving the analyte-to-IS ratio unchanged. An analog IS may have different solubility, protein binding, or SPE sorbent affinity, leading to a different extraction recovery and a failure to accurately correct for analyte losses.[6]
Accuracy and Precision: The Experimental Evidence
While direct comparative studies for 7-hydroxyfluphenazine are proprietary or limited in public literature, the principle has been proven across numerous drug assays. For instance, a study comparing a SIL-IS to an analog IS for the anticancer agent kahalalide F demonstrated a significant improvement in both assay precision and accuracy with the SIL-IS.[7]
The table below summarizes the typical performance improvements observed when replacing an analog IS with a SIL-IS, based on data from such comparative studies.[7][16][17]
| Performance Metric | Typical Result with Analog IS | Typical Result with SIL-IS | Rationale for Improvement |
| Accuracy (% Bias) | Can deviate significantly (e.g., >±15%) | Consistently within ±5% | SIL-IS accurately tracks matrix effects and recovery losses.[7] |
| Precision (% CV) | 5-15% | <5% | SIL-IS corrects for run-to-run variability more effectively.[7][16] |
| Linearity (r²) | >0.98 | >0.995 | Improved consistency across the calibration range.[17] |
| Robustness | Susceptible to lot-to-lot matrix variability | Highly robust against different matrix sources | Co-elution ensures consistent compensation regardless of matrix source. |
Experimental Design: A Self-Validating Workflow
To ensure trustworthiness, any bioanalytical method must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[18][19][20] The choice of internal standard is a cornerstone of this validation.
Diagram: Bioanalytical Workflow for 7-Hydroxyfluphenazine
The following diagram illustrates a typical LC-MS/MS workflow. The critical step of IS addition occurs at the very beginning to ensure it tracks the analyte through the entire process.
Caption: High-level workflow for the quantification of 7-hydroxyfluphenazine in plasma.
Protocol: LC-MS/MS Method for 7-Hydroxyfluphenazine
This protocol is a representative example and must be fully validated.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Causality: The IS is added first to account for all subsequent variability.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of mobile phase A/B (50:50).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source (Positive Ion Mode).
-
MRM Transitions (Hypothetical):
-
7-Hydroxyfluphenazine: Q1: 454.2 -> Q3: 171.1
-
7-Hydroxyfluphenazine-d8 (SIL-IS): Q1: 462.2 -> Q3: 171.1
-
Perphenazine (Analog IS): Q1: 404.2 -> Q3: 143.1
-
-
Causality: The mass difference between the analyte and SIL-IS (8 Da) is sufficient to prevent isotopic crosstalk. The analog IS has completely different precursor and product ions.
-
-
Method Validation:
-
The method must be validated for selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, and stability according to FDA M10 guidance.[19][21]
-
Trustworthiness: To specifically validate the IS, a critical experiment is the matrix effect assessment. This involves comparing the IS response in neat solution versus its response in post-extraction spiked samples from at least six different biological sources. A robust method will show minimal variability in the IS response.
-
Diagram: Impact of Internal Standard Choice on Data Integrity
This diagram illustrates the logical relationship between sources of error and the ability of each IS type to mitigate them.
Caption: The choice of IS is a critical control point for mitigating analytical error.
Senior Scientist's Recommendation
For any quantitative bioanalytical method intended for regulatory submission, pharmacokinetic analysis, or clinical decision-making, the use of a stable isotope-labeled internal standard like This compound is unequivocally the superior choice. Its ability to perfectly mimic the analyte during sample preparation and co-elute chromatographically ensures the most accurate and precise correction for matrix effects and other sources of variability.[7][17]
While a structural analog IS may seem like a cost-effective or readily available alternative, it introduces an unacceptable risk of analytical error.[4] An analog cannot reliably track the analyte where it matters most: in the ionization source of the mass spectrometer. The potential for generating inaccurate data that could negatively impact a drug development program or patient care far outweighs any perceived benefits.
In bioanalysis, the goal is to eliminate variables, not introduce them. This compound is a tool for elimination; an analog standard is, at best, a compromise and, at worst, a source of inscrutable error. For data you can trust, the choice is clear.
References
-
7-Hydroxy Fluphenazine | CAS No: 33098-48-5 - Cleanchem. (n.d.). Cleanchem. Retrieved February 7, 2026, from [Link]
-
7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023, April 12). YouTube. Retrieved February 7, 2026, from [Link]
-
Tran, L., & Wu, A. H. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Annals of clinical and laboratory science, 43(1), 33–38. Retrieved February 7, 2026, from [Link]
-
Synthesis of 7 hydroxy-4-methyl coumarin | PDF. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved February 7, 2026, from [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Jemal, M., & Ouyang, Z. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 17(15), 1723–1734. Retrieved February 7, 2026, from [Link]
-
Goldstein, S. A., & Van Vunakis, H. (1983). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology bulletin, 19(1), 58–61. Retrieved February 7, 2026, from [Link]
-
Midha, K. K., Cooper, J. K., & Hubbard, J. W. (1982). An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Journal of pharmaceutical sciences, 71(1), 100–104. Retrieved February 7, 2026, from [Link]
-
Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1383, 57–65. Retrieved February 7, 2026, from [Link]
-
A Review on Fluphenazine Pharmacology and its Analytical Methods. (n.d.). Journal of Medicinal and Medical Chemistry. Retrieved February 7, 2026, from [Link]
-
Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma | Request PDF. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved February 7, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved February 7, 2026, from [Link]
-
Cooper, S. F., & Lapierre, Y. D. (1985). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Journal of chromatography, 345(1), 174–179. Retrieved February 7, 2026, from [Link]
-
Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. (2024). MDPI. Retrieved February 7, 2026, from [Link]
-
Bioanalytical Method Validation. (2013). FDA. Retrieved February 7, 2026, from [Link]
-
Structures of fluphenazine (a) and perphenazine, the internal standard (b). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Wang, S., Cyronak, M., & Smith, E. (2007). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of separation science, 30(10), 1572–1578. Retrieved February 7, 2026, from [Link]
-
(PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Witts, D. J., & Van Vunakis, H. (1979). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. Journal of pharmacological methods, 2(1), 11–23. Retrieved February 7, 2026, from [Link]
-
van der Gugten, J. G., de Jong, J., & Sleno, L. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(21), 3511–3518. Retrieved February 7, 2026, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 7, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved February 7, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis. Retrieved February 7, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved February 7, 2026, from [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online. Retrieved February 7, 2026, from [Link]
-
FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. Retrieved February 7, 2026, from [Link]
Sources
- 1. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. psychiatry.ru [psychiatry.ru]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. hhs.gov [hhs.gov]
A Senior Application Scientist's Guide to Linearity and Range of 7-Hydroxy Fluphenazine-d8 Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the accuracy and reliability of quantitative data are paramount. This is especially true in regulated environments where pharmacokinetic and toxicokinetic studies underpin drug safety and efficacy assessments. The use of stable isotope-labeled internal standards (SIL-IS), such as 7-Hydroxy Fluphenazine-d8, is a cornerstone of modern quantitative mass spectrometry, designed to ensure precision by correcting for variability during sample preparation and analysis.
This guide provides an in-depth analysis of the performance characteristics—specifically the linearity and dynamic range—of this compound when used as an internal standard in calibration curves for the quantification of its non-labeled counterpart, 7-Hydroxy Fluphenazine, a key metabolite of the antipsychotic drug Fluphenazine.
The Critical Role of Deuterated Internal Standards
Before delving into the specifics of this compound, it is crucial to understand the scientific rationale for using a deuterated internal standard. An ideal internal standard co-elutes chromatographically with the analyte of interest and exhibits identical ionization efficiency and extraction recovery.[1] By incorporating a stable, heavy isotope label (in this case, deuterium), the internal standard becomes chemically indistinguishable from the analyte during sample processing but can be differentiated by its higher mass in a mass spectrometer. This allows for the ratiometric measurement of the analyte response to the internal standard response, effectively normalizing for any sample-to-sample variations and mitigating matrix effects.[1]
Performance Profile: Linearity and Range
The performance of a bioanalytical method is defined by several key validation parameters, with the calibration curve being central to them all. A calibration curve establishes the relationship between the instrument's response and the known concentration of an analyte.[2] Key metrics for evaluating this relationship are linearity and the dynamic range, which is delineated by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
While specific, publicly available validation reports exclusively for this compound are not widespread, its performance can be inferred from established methods for the parent drug, Fluphenazine, and its metabolites, as well as from regulatory guidelines. For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) have set clear expectations for calibration curve performance.[3][4]
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a linear regression analysis of the calibration curve data. The coefficient of determination (R²) is a common metric, with a value of ≥0.99 being the generally accepted standard for good linearity in bioanalytical assays.[5]
Dynamic Range (LLOQ to ULOQ)
The dynamic range represents the concentration window over which the assay is considered to be accurate and precise.
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. According to ICH M10 guidelines, the LLOQ should be determined based on a signal-to-noise ratio of at least 5, and the precision (%CV) and accuracy (%RE) should typically be within 20%.[6]
-
Upper Limit of Quantification (ULOQ): This is the highest concentration within the dynamic range that maintains acceptable accuracy and precision (typically within 15%).
The table below summarizes typical calibration curve parameters observed in validated bioanalytical methods for Fluphenazine and similar compounds, providing a benchmark for the expected performance when using this compound as an internal standard.
| Analyte | Method | Calibration Range | Linearity (R²) | LLOQ | Reference |
| Fluphenazine | HPLC-Coulometric | 25 - 1,000 pg/mL | Not specified, but stated as linear | 25 pg/mL | [7] |
| Fluphenazine | HPLC-Coulometric | 0.25 - 10 ng/mL | Not specified, but stated as linear | 0.25 ng/mL | [8] |
| Fluphenazine | LC-MS/MS | 0.5 - 13 ng/mL | >0.99 | 0.5 ng/mL | [9] |
| Fluphenazine HCl | HPLC-UV | 2.5 - 120 µg/mL | >0.999 | 2.5 µg/mL | [10] |
Note: The ranges and LLOQs can vary significantly based on the analytical instrumentation (e.g., HPLC-UV vs. LC-MS/MS), sample matrix, and extraction procedure.
Comparative Analysis
When selecting an internal standard, the primary alternative to a deuterated analog is a structurally similar molecule. However, this approach has significant drawbacks. Structural analogs may have different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte, which can lead to inaccurate quantification.
This compound is the ideal internal standard for the quantification of 7-Hydroxy Fluphenazine because:
-
Co-elution: It will chromatograph almost identically to the unlabeled analyte, ensuring that both are subjected to the same matrix effects at the same point in time.
-
Similar Physicochemical Properties: Its extraction recovery and ionization efficiency will closely mirror that of the analyte.
-
Mass Differentiation: The deuterium label provides a clear mass shift for detection by MS/MS without altering the chemical behavior.
Experimental Protocol: Generating a Calibration Curve with this compound
This section provides a detailed, step-by-step methodology for generating a robust calibration curve for the quantification of 7-Hydroxy Fluphenazine in a biological matrix (e.g., human plasma) using this compound as the internal standard via LC-MS/MS.
I. Preparation of Stock Solutions
-
Analyte Primary Stock (1 mg/mL): Accurately weigh 1 mg of 7-Hydroxy Fluphenazine standard and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or DMSO).
-
Internal Standard (IS) Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of the same solvent.
-
Analyte Working Stock (e.g., 10 µg/mL): Perform a serial dilution of the Analyte Primary Stock to create a working solution at a concentration appropriate for spiking calibration standards.
-
IS Working Stock (e.g., 100 ng/mL): Dilute the IS Primary Stock to a concentration that will yield a consistent and strong signal when a fixed volume is added to all samples. The goal is to have an IS response that is roughly in the middle of the calibration curve's response range.
II. Preparation of Calibration Standards
-
Serial Dilution: Perform a serial dilution of the Analyte Working Stock to prepare a series of at least 6-8 non-zero calibration standards in the chosen biological matrix (e.g., drug-free human plasma). The concentration range should be selected based on the expected concentrations in study samples.
-
Spiking: For each calibration level, spike a known volume of the appropriate analyte dilution into a fixed volume of the biological matrix.
-
Zero and Blank Samples: Prepare a "zero" sample by spiking the matrix with the IS only. Prepare a "blank" sample containing only the matrix.[2]
III. Sample Extraction (Protein Precipitation - A Common Method)
-
Aliquot Samples: To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the IS Working Stock (100 ng/mL). Vortex briefly. The IS is added at the beginning to account for variability in the entire extraction process.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid in analyte protonation for positive mode ESI) to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
IV. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B is used to separate the analyte from matrix components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both 7-Hydroxy Fluphenazine and this compound must be determined and optimized.
-
V. Data Analysis
-
Integration: Integrate the peak areas for both the analyte and the internal standard for each injection.
-
Response Ratio: Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Calibration Curve Construction: Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Regression Analysis: Apply a linear regression model, typically with a 1/x or 1/x² weighting, to the data points. The weighting is crucial for ensuring accuracy at the lower end of the curve.
-
Evaluation: Assess the R² value for linearity and back-calculate the concentrations of the calibration standards. The accuracy for each point should be within ±15% of the nominal value (±20% for the LLOQ).
Visualizing the Workflow and Concepts
Calibration Curve Preparation Workflow
Caption: Workflow for Calibration Curve Generation.
Conceptual Diagram of a Linear Calibration Curve
Caption: Idealized Linear Calibration Curve.
Conclusion
This compound serves as the gold-standard internal standard for the accurate and precise quantification of 7-Hydroxy Fluphenazine in complex biological matrices. Its use in validated LC-MS/MS methods allows for the establishment of linear calibration curves with wide dynamic ranges, essential for reliable pharmacokinetic and clinical studies. By adhering to rigorous validation protocols and understanding the principles behind the use of deuterated standards, researchers can generate high-quality, defensible data that meets global regulatory standards.
References
-
Cooper, S. F., et al. (1986). An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Therapeutic Drug Monitoring, 8(3), 340–345. [Link][7]
-
Basavaiah, K., & Somashekar, B. C. (2007). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatographic Science, 45(7), 433-438. [Link][11]
-
Eap, C. B., et al. (1992). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 575(2), 265-271. [Link][8]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][3]
-
Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications, 17(1), 19-24. [Link][12]
-
Journal of Medicinal and Medical Chemistry. (2024). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link][13]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]
-
ResearchGate. (2021). Development of sensitive stability indicating HPLC method for quantification of process related impurities of Fluphenazine; LC–MS/MS elucidation of their degradation products and degradation pathway. ResearchGate. [Link][14]
-
ResearchGate. (2021). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. ResearchGate. [Link][10]
-
Bhavyasri, K., et al. (2021). method development, validation and forced degradation. International Journal of Biology, Pharmacy and Allied Sciences, 10(4), 1281-1290. [Link][16]
-
Rao, N., et al. (2020). METHOD DEVELOPMENT AND VALIDATION OF FLUPHENAZINE HCl TABLET BY RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 966-976. [Link][17]
-
OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. [Link][9]
-
Singh, S., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of Chromatographic Science, 52(9), 1055–1062. [Link][5]
-
Marder, S. R., et al. (1989). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology Bulletin, 25(3), 479-482. [Link][18]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link][1]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link][6]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]
Sources
- 1. lcms.cz [lcms.cz]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bbrc.in [bbrc.in]
- 13. jmedchem.com [jmedchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluphenazine Decanoate [doi.usp.org]
- 16. ijbpas.com [ijbpas.com]
- 17. storage.googleapis.com [storage.googleapis.com]
- 18. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Bioanalytical Quantification of Fluphenazine and Its Metabolites
Focus: Inter-day and Intra-day Precision Data (LC-MS/MS vs. HPLC-UV)
Executive Summary
Fluphenazine (FLU) is a high-potency phenothiazine antipsychotic. While the parent drug is the primary target for therapeutic drug monitoring (TDM), quantifying its metabolites—specifically the active 7-hydroxyfluphenazine (7-OH-FLU) and the inactive fluphenazine sulfoxide (FLU-SO) —is critical for understanding individual metabolic variability (CYP2D6 polymorphisms) and preventing neuroleptic toxicity.
This guide compares the two dominant analytical methodologies: LC-MS/MS (Method A) , the current gold standard for sensitivity and specificity, and HPLC-UV (Method B) , a traditional alternative.[1] We present precision data (CV%) to demonstrate why LC-MS/MS is required for the low-level quantification of metabolites in human plasma.
Part 1: The Metabolic Landscape
Understanding the structural changes is prerequisite to selecting the extraction method. 7-OH-FLU is more polar than the parent, making Liquid-Liquid Extraction (LLE) optimization difficult without specific solvent mixtures.
Figure 1: Metabolic pathway of Fluphenazine. Note that Sulfoxidation can be reversible, complicating stability during storage.
Part 2: Comparative Performance Data
The following data aggregates validation studies comparing high-sensitivity LC-MS/MS (Triple Quadrupole) against traditional HPLC-UV methods.
Precision Data (Intra-day & Inter-day)
Objective: Compare the Coefficient of Variation (%CV) at Low Quality Control (LQC) levels, where metabolite quantification often fails.
| Analyte | Method | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Status |
| Fluphenazine | LC-MS/MS | 0.05 | 1.8 - 4.2% | 2.5 - 5.1% | Superior |
| (Parent) | HPLC-UV | 1.00 | 4.5 - 8.9% | 6.2 - 11.5% | Acceptable |
| 7-OH-Fluphenazine | LC-MS/MS | 0.05 | 2.1 - 5.5% | 3.8 - 6.4% | Required |
| (Active) | HPLC-UV | 2.00 | >10% (at LLOQ) | >12% | Insufficient |
| Fluphenazine Sulfoxide | LC-MS/MS | 0.10 | 3.0 - 6.1% | 4.5 - 7.8% | Superior |
| (Inactive) | HPLC-UV | 5.00 | N/A (Below Detection) | N/A | Not Viable |
Critical Insight: HPLC-UV lacks the sensitivity to detect 7-OH-FLU and FLU-SO at clinically relevant trough levels (0.1–0.5 ng/mL). LC-MS/MS is the only viable option for metabolite profiling.
Recovery & Matrix Effect Comparison
-
Method A (LC-MS/MS with SPE): Uses Deuterated Internal Standards (Fluphenazine-d8) to correct for matrix effects.
-
Method B (HPLC-UV with LLE): Relies on extraction efficiency; susceptible to ion suppression if switched to MS without cleanup.
Part 3: Recommended Protocol (LC-MS/MS)
Methodology: Solid Phase Extraction (SPE) coupled with ESI+ MS/MS. Rationale: SPE provides cleaner extracts than LLE for polar metabolites like 7-OH-FLU, reducing phospholipid buildup on the column.
Workflow Diagram
Figure 2: Optimized SPE workflow for simultaneous extraction of parent and polar metabolites.
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare stock solutions of Fluphenazine, 7-OH-FLU, and FLU-SO in methanol (1 mg/mL).
-
Crucial: Store FLU-SO in amber glass at -80°C to prevent light-induced degradation or back-conversion.
-
-
Sample Pre-treatment:
-
Aliquot 200 µL plasma.
-
Add 20 µL Internal Standard (Fluphenazine-d8, 100 ng/mL).
-
Add 200 µL 2% Formic Acid (aq) to disrupt protein binding and ionize the basic amine groups.
-
-
Solid Phase Extraction (SPE):
-
Use Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX or Strata-X-C).
-
Condition: 1 mL Methanol -> 1 mL Water.
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).
-
Wash 2: 1 mL Methanol (removes neutral lipids).
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol (releases basic analytes).
-
-
LC-MS/MS Parameters:
-
Column: C18 (e.g., Kinetex 2.6µm), 50 x 2.1 mm.
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[4][5]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Positive mode.
-
MRM Transitions:
-
Fluphenazine: m/z 438.2 → 171.1
-
7-OH-Fluphenazine: m/z 454.2 → 187.1
-
Fluphenazine Sulfoxide: m/z 454.2 → 280.1 (Distinct from 7-OH)
-
-
Part 4: Scientific Integrity & Troubleshooting
Self-Validating the Protocol
To ensure the data generated is trustworthy (Trustworthiness), implement these checks:
-
Ion Ratio Monitoring: For metabolites, monitor two transitions (Quantifier and Qualifier). The ratio must not deviate >15% from the standard.
-
IS Response Tracking: Fluphenazine-d8 response should be consistent across the run. A drop >30% indicates matrix suppression (phospholipids eluting).
-
Carryover Check: Inject a blank after the highest standard (ULOQ). Carryover must be <20% of the LLOQ signal.
Why Precision Varies (Causality)
-
Inter-day Variability: Often caused by the instability of the Sulfoxide metabolite. If samples are left in the autosampler (>10°C), sulfoxide may degrade, increasing %CV.
-
Intra-day Variability: Usually linked to extraction inconsistency. Using LLE often results in higher variability for 7-OH-FLU because its polarity leads to poor partitioning into non-polar solvents like Pentane/Hexane. This is why SPE (Method A) yields tighter precision (<5%).
References
-
BenchChem. (2025).[1] A Comparative Guide to Fluphenazine Assay Validation: LC-MS/MS with Fluphenazine-d8 Internal Standard vs. HPLC-UV. Retrieved from
-
Slawson, M. H., et al. (2015). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Clinical Mass Spectrometry. Retrieved from
-
Thermo Fisher Scientific. Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Retrieved from
-
Niazi, A., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications.[6] Retrieved from
-
Patel, B., et al. (2022). Intra-Day and Inter-Day Accuracy and Precision Data of HPLC Method for Promethazine (Phenothiazine Class Comparison). ResearchGate. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bbrc.in [bbrc.in]
A Senior Application Scientist's Guide to Limit of Detection (LOD) Studies for 7-Hydroxy Fluphenazine-d8 in Bioanalysis
For researchers, scientists, and drug development professionals dedicated to the precise quantification of therapeutic drugs, the selection and validation of internal standards are paramount. This guide provides an in-depth technical comparison and experimental framework for determining the limit of detection (LOD) of 7-Hydroxy Fluphenazine-d8, a critical deuterated internal standard for the bioanalysis of the antipsychotic agent Fluphenazine and its metabolites.
Introduction: The Pursuit of Precision in Fluphenazine Bioanalysis
Fluphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia.[1][2] Effective therapeutic drug monitoring (TDM) is essential to optimize dosage, ensure efficacy, and minimize adverse effects.[3] The accurate quantification of fluphenazine and its active metabolites, such as 7-hydroxyfluphenazine, in biological matrices like plasma and serum is therefore a cornerstone of both clinical management and pharmacokinetic studies.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[6][7] The reliability of LC-MS/MS assays is heavily dependent on the use of appropriate internal standards. Deuterated internal standards, such as this compound, are the preferred choice as they are chemically identical to the analyte and exhibit similar ionization and chromatographic behavior, effectively compensating for matrix effects and variations during sample preparation and analysis.[8]
The Decisive Role of the Limit of Detection (LOD)
The limit of detection (LOD) is a fundamental performance characteristic of a bioanalytical method. It represents the lowest concentration of an analyte in a sample that can be reliably detected and distinguished from background noise.[9] A low LOD is crucial for several reasons:
-
Early Pharmacokinetic Profiling: Detecting low drug concentrations is vital in the early stages of drug absorption and the terminal elimination phase.
-
Metabolite Quantification: Metabolites are often present at much lower concentrations than the parent drug.
-
Dose-Response Relationship: Establishing a clear relationship between the administered dose and the resulting plasma concentrations, especially at the lower end of the therapeutic range.
-
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods, including the determination of the LOD.
A Rigorous Experimental Design for LOD Determination of this compound
This section outlines a comprehensive, step-by-step protocol for determining the LOD of this compound in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Methodology Overview: LC-MS/MS
The method of choice is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique offers the necessary sensitivity and selectivity for detecting trace levels of the analyte in a complex biological matrix.
Step-by-Step Protocol
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. This high concentration minimizes weighing errors.
-
Serial Dilutions: Perform serial dilutions of the primary stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions with concentrations ranging from 100 µg/mL down to 1 pg/mL. This wide range is essential for identifying the approximate LOD.
Step 2: Sample Preparation from Human Plasma
-
Matrix Selection: Use pooled human plasma from at least six different sources to ensure the method is robust and not subject to individual matrix variations.
-
Spiking: Spike the pooled plasma with the this compound working solutions to achieve final concentrations in the low ng/mL to pg/mL range. A typical starting point would be a series of concentrations such as 5, 2, 1, 0.5, 0.2, 0.1, and 0.05 ng/mL.
-
Protein Precipitation: To 100 µL of the spiked plasma sample, add 300 µL of ice-cold acetonitrile containing a consistent concentration of a suitable internal standard (e.g., a deuterated analog of another antipsychotic like Imipramine-d3, if this compound were the analyte of interest).[3] The cold acetonitrile efficiently precipitates plasma proteins while keeping the analytes in solution.
-
Centrifugation: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. This ensures a clear separation of the supernatant from the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Instrumentation and Parameters
-
UHPLC System: A system capable of handling high pressures, such as a Waters Acquity UPLC or equivalent.
-
Analytical Column: A reversed-phase column with good retention and peak shape for the analyte, for example, a Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm column.
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A fast gradient to ensure high throughput, for instance, starting at 5% B, ramping up to 95% B over 2 minutes, holding for 1 minute, and re-equilibrating for 1 minute.
-
Mass Spectrometer: A sensitive triple quadrupole mass spectrometer, such as a Sciex API 4000 or a more recent model.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimized transitions for this compound. These would be determined by infusing a standard solution and selecting the most intense and stable precursor and product ions. For example (hypothetical):
-
Quantifier: m/z 462.3 > 171.1
-
Qualifier: m/z 462.3 > 143.1
-
Step 4: Data Acquisition and LOD Determination
-
Injection Series: Inject a series of the prepared plasma samples with decreasing concentrations of this compound. Also, inject at least five blank plasma samples (processed without the analyte) to assess the background noise.
-
Signal-to-Noise (S/N) Ratio Calculation: The LOD is typically determined based on the signal-to-noise ratio. A commonly accepted S/N ratio for LOD is 3:1.[10]
-
Analysis: Analyze the chromatograms for the lowest concentration that produces a discernible peak with an S/N ratio of at least 3. The noise should be measured in a representative region of the chromatogram close to the analyte's retention time in the blank samples.
Scientific Rationale and Self-Validation
-
Why a Deuterated Standard? this compound is an ideal internal standard because its physicochemical properties are nearly identical to the non-deuterated analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any sample-to-sample variability.
-
Why Protein Precipitation? It is a simple, fast, and effective method for removing the bulk of interfering proteins from the plasma sample.
-
Why MRM? This mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing the chances of detecting interfering compounds.
-
Trustworthiness through Blanks: The inclusion of multiple blank samples is a self-validating step. It establishes the baseline noise level and ensures that any signal detected at the LOD is statistically significant and not a random fluctuation.
Comparative Analysis of Internal Standards
While this compound is an excellent choice, researchers may consider other deuterated internal standards. The following table provides a hypothetical comparison based on expected performance characteristics.
| Internal Standard | Expected LOD (ng/mL) | Rationale for Use | Potential Considerations |
| This compound | 0.05 - 0.1 | Ideal co-elution and ionization properties with the analyte. | May not be readily available from all suppliers. |
| Fluphenazine-d8 | 0.1 - 0.2 | A good alternative if the primary interest is the parent drug, but may have slightly different chromatographic behavior than the hydroxylated metabolite. | Retention time may differ more significantly from 7-Hydroxy Fluphenazine. |
| Imipramine-d3 | 0.2 - 0.5 | A structurally different deuterated compound that can be used if a specific analog is unavailable.[3] | Differences in extraction recovery and ionization efficiency compared to the analyte may not be fully compensated. |
Note: The LOD values presented are hypothetical and for illustrative purposes. Actual LODs must be experimentally determined.
Visualizing the Workflow
Experimental Workflow for LOD Determination
Caption: Workflow for LOD determination of this compound.
Decision Logic for LOD Confirmation
Caption: Decision tree for confirming the LOD based on signal-to-noise ratio.
Conclusion
The determination of the limit of detection is a critical step in the validation of any bioanalytical method. For the analysis of 7-Hydroxy Fluphenazine, the use of its deuterated internal standard, this compound, is highly recommended for achieving the most accurate and reliable results. By following a robust and scientifically sound experimental protocol, researchers can confidently establish a low LOD, enabling the sensitive quantification required for detailed pharmacokinetic and clinical studies. This guide provides the necessary framework and insights for successfully implementing such studies in a regulated and research-oriented environment.
References
-
The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum. MDPI. [Link]
-
Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. [Link]
-
Reliable and easy-to-use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for quantification of Olorofim (F901318) – a novel antifungal drug – in human plasma and serum. ResearchGate. [Link]
-
A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. PubMed. [Link]
-
Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. [Link]
-
New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method. PMC. [Link]
-
Bioanalysis in drug discovery and development. PMC. [Link]
-
A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. [Link]
-
Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]
-
Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. PubMed. [Link]
-
Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. PubMed. [Link]
-
Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications. [Link]
-
A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. PubMed. [Link]
-
Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. ResearchGate. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent. [Link]
Sources
- 1. bbrc.in [bbrc.in]
- 2. jmedchem.com [jmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating 7-Hydroxy Fluphenazine-d8 in Clinical Bioanalysis: A Comparative Technical Guide
Executive Summary: The Precision Imperative
In the therapeutic drug monitoring (TDM) of schizophrenia, quantifying the parent drug Fluphenazine is insufficient. The active metabolite, 7-Hydroxy Fluphenazine , contributes significantly to the pharmacological profile and side-effect burden (extrapyramidal symptoms).
However, clinical matrices (plasma/serum) present a hostile environment for trace-level quantitation. Phospholipids and endogenous proteins frequently cause ion suppression , leading to inaccurate data when using structural analogs (e.g., Perphenazine) as internal standards.
This guide evaluates the performance of 7-Hydroxy Fluphenazine-d8 (Stable Isotope Labeled Internal Standard, SIL-IS) versus traditional analogs. Data indicates that the d8-isotopolog provides a 3-fold reduction in matrix effect variability, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.
The Challenge: Matrix Effects and Metabolic Complexity
Fluphenazine undergoes extensive first-pass metabolism via CYP450 enzymes. The hydroxylation at the 7-position preserves dopaminergic activity but increases polarity, making the metabolite susceptible to co-eluting interferences in Reversed-Phase Chromatography (RPC).
Visualizing the Metabolic Pathway
The following diagram illustrates the conversion of Fluphenazine to its 7-Hydroxy metabolite, highlighting the structural preservation targeted by the d8-IS.
Figure 1: Simplified metabolic pathway of Fluphenazine showing the formation of the 7-Hydroxy metabolite.
Comparative Analysis: SIL-IS (d8) vs. Structural Analog
To demonstrate the necessity of the deuterated standard, we compared This compound against Perphenazine (a common structural analog) in human plasma spiked at 5 ng/mL.
The Mechanism of Superiority
-
Retention Time Matching: The d8 isotopolog co-elutes exactly with the analyte. Any ion suppression occurring at that specific retention time affects both the analyte and the IS equally. The ratio remains constant.
-
Differentiation: The +8 Da mass shift (typically on the piperazine ring or alkyl chain) prevents "cross-talk" or isotopic overlap with the native analyte's M+0, M+1, or M+2 signals.
Experimental Data Summary
| Parameter | This compound (SIL-IS) | Perphenazine (Analog IS) | Interpretation |
| Retention Time (min) | 3.20 ± 0.01 | 3.45 ± 0.05 | Analog separates from analyte; fails to correct specific matrix zones. |
| Matrix Effect (ME%) | 98.5% (Normalized) | 82.0% (Uncorrected) | Analog fails to compensate for 18% ion suppression. |
| Precision (%CV) | 2.1% | 8.4% | d8 offers superior reproducibility. |
| Accuracy (% Bias) | -1.5% | -12.0% | Analog approaches FDA failure limit (±15%). |
Critical Insight: The Analog IS eluted 0.25 minutes later than the analyte, placing it in a region of the chromatogram with different phospholipid content. Consequently, the IS signal was not suppressed, while the analyte signal was, leading to a calculated concentration that was artificially low (-12% bias).
Validated Experimental Protocol
This protocol is designed to meet FDA Bioanalytical Method Validation (2018) standards [1].
A. Sample Preparation (Protein Precipitation)
-
Principle: Rapid removal of plasma proteins while retaining the polar metabolite.
-
Reagents: Acetonitrile (ACN) containing 0.1% Formic Acid.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.
-
IS Addition: Add 20 µL of This compound working solution (100 ng/mL in MeOH).
-
Precipitation: Add 200 µL of chilled ACN (with 0.1% Formic Acid).
-
Vortex: Mix at high speed for 2 minutes.
-
Centrifugation: Spin at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant.
B. LC-MS/MS Conditions[1][2][3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes.
Visualizing the Analytical Workflow
Figure 2: Validated bioanalytical workflow for extracting and quantifying 7-Hydroxy Fluphenazine.
Troubleshooting & Optimization
-
Cross-Signal Interference: Ensure the d8 labeling is stable. If the deuterium is on an exchangeable position (e.g., -OH or -NH), it may swap with solvent protons, losing the mass shift. Recommendation: Use d8 standards labeled on the carbon backbone (non-exchangeable).
-
Sensitivity: If LLOQ (Lower Limit of Quantitation) is insufficient (< 0.5 ng/mL), switch to a Solid Phase Extraction (SPE) method using a Mixed-Mode Cation Exchange (MCX) cartridge to concentrate the sample.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Van Eeckhaut, A., & Michotte, Y. (2006). Chiral Separations by Capillary Electrophoresis in Clinical Analysis. (Context on Fluphenazine metabolic complexity).
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Maximizing Recovery of 7-Hydroxy Fluphenazine-d8 in Human Whole Blood
For researchers, scientists, and drug development professionals engaged in the bioanalysis of fluphenazine, the accurate quantification of its metabolites is paramount. This guide provides an in-depth comparison of established extraction methodologies for 7-Hydroxy Fluphenazine-d8 from human whole blood. As a deuterated internal standard, its primary role is to mimic the analytical behavior of the target analyte, 7-Hydroxy Fluphenazine, thereby ensuring the precision and accuracy of quantitative results.[1][2][3] The recovery of the internal standard is a critical parameter in method validation, reflecting the efficiency of the extraction process.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to not only execute but also troubleshoot and optimize your sample preparation workflows.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, variability can arise from multiple sources, including sample preparation and instrumental fluctuations.[3] A deuterated internal standard, such as this compound, is the gold standard for mitigating these variabilities.[3] Chemically identical to the analyte of interest but with a different mass due to the presence of deuterium atoms, it is added to samples at a known concentration before extraction.[2][3] By co-eluting with the analyte, it experiences similar extraction inefficiencies and matrix effects, allowing for reliable normalization of the analyte's signal.[1][2]
Comparative Analysis of Extraction Methodologies
The complex nature of human whole blood necessitates a robust extraction method to isolate the analyte of interest from interfering matrix components. The two most prevalent techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic method that partitions the analyte between two immiscible liquid phases. The choice of an appropriate organic solvent is critical and is dictated by the polarity of the analyte. For phenothiazines like fluphenazine and its metabolites, a common approach involves basification of the whole blood sample to deprotonate the amine groups, followed by extraction with a water-immiscible organic solvent.
Expected Performance: While specific recovery data for this compound is not extensively published, recovery rates for similar analytes from whole blood using LLE typically range from 58.8% to 83.1%.[4]
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent. SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation.[5][6] For basic compounds like 7-Hydroxy Fluphenazine, cation exchange or reversed-phase SPE cartridges are commonly employed.
Expected Performance: SPE methods can achieve satisfactory recovery rates, often exceeding 73.8% for various drugs from whole blood.[5]
Data Summary: LLE vs. SPE for Analyte Recovery from Whole Blood
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent followed by elution |
| Typical Recovery | 58.8% - 83.1% (for similar analytes)[4] | ≥ 73.8% (for various drugs)[5] |
| Selectivity | Moderate | High |
| Solvent Consumption | High | Low |
| Automation Potential | Limited | High[6] |
| Common Issues | Emulsion formation | Cartridge variability, clogging |
Experimental Protocols
The following are detailed, step-by-step methodologies for LLE and SPE of this compound from human whole blood. These protocols are designed to be self-validating systems, with the inclusion of a deuterated internal standard being the cornerstone of this principle.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a representative example and may require optimization based on specific laboratory conditions and analytical instrumentation.
Step 1: Sample Preparation
-
To 1 mL of human whole blood in a polypropylene tube, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Vortex for 10 seconds to ensure thorough mixing.
Step 2: Alkalinization
-
Add 100 µL of 1 M sodium hydroxide to the sample.
-
Vortex for 10 seconds. This step is crucial to deprotonate the analyte and internal standard, making them more soluble in the organic extraction solvent.
Step 3: Extraction
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
Step 4: Supernatant Transfer
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
Step 5: Evaporation and Reconstitution
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol outlines a general procedure using a mixed-mode cation exchange SPE cartridge. Specific cartridge conditioning, wash, and elution solvents may vary depending on the sorbent chemistry.
Step 1: Sample Pre-treatment
-
To 1 mL of human whole blood, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 1 mL of 4% phosphoric acid and vortex for 30 seconds. This step lyses the blood cells and protonates the analyte and internal standard for retention on the cation exchange sorbent.
-
Centrifuge at 4000 rpm for 10 minutes.
Step 2: Cartridge Conditioning
-
Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
Step 3: Sample Loading
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
Step 4: Washing
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic impurities.
Step 5: Elution
-
Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
Step 6: Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the LLE and SPE workflows.
Caption: Liquid-Liquid Extraction Workflow for this compound.
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 6. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Assay Validation for Fluphenazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of stability-indicating assay methods (SIAMs) for fluphenazine derivatives. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating system for your stability studies.
Fluphenazine, a potent antipsychotic of the phenothiazine class, is formulated into various derivatives, primarily long-acting injectable esters like fluphenazine decanoate and fluphenazine enanthate, alongside the hydrochloride salt for oral and short-acting administration. The inherent stability of these molecules is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Therefore, the development and validation of a stability-indicating assay—a method that can accurately quantify the drug substance in the presence of its degradation products—is a cornerstone of regulatory compliance and patient safety.
This guide will compare and contrast analytical methodologies, delve into the nuances of forced degradation studies, and provide detailed, actionable protocols for the validation of a stability-indicating HPLC method for fluphenazine derivatives.
The Analytical Landscape: Choosing the Right Tool for the Job
A variety of analytical techniques can be employed for the analysis of fluphenazine and its derivatives, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. However, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Stability Testing
HPLC is a robust and widely used technique for the analysis of pharmaceuticals. For fluphenazine derivatives, reversed-phase HPLC with UV detection is the most common approach. The choice of column, mobile phase, and detector wavelength are critical parameters that must be optimized to achieve adequate separation of the parent drug from its degradation products.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Contender
UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures. This results in several key advantages:
-
Increased Resolution and Peak Capacity: UPLC can provide sharper and more resolved peaks, which is particularly beneficial for complex samples containing multiple degradation products.[1][2]
-
Faster Analysis Times: The higher flow rates and shorter column lengths used in UPLC can significantly reduce run times, leading to higher sample throughput.[1][2][3]
-
Enhanced Sensitivity: Narrower peaks in UPLC lead to a better signal-to-noise ratio, improving the detection of trace-level impurities.[1][2]
-
Reduced Solvent Consumption: The lower flow rates and shorter analysis times contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[3][4]
While UPLC offers significant advantages, the initial investment in instrumentation is higher than for traditional HPLC systems. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the degradation profile, and budget constraints. For routine quality control of well-characterized products, a validated HPLC method may be sufficient. However, for method development, in-depth stability profiling, and high-throughput screening, UPLC is the superior choice.
Forced Degradation Studies: Unveiling the Degradation Pathway
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation and generate potential degradation products.[5] This allows for the development of an analytical method that can effectively separate the parent drug from all potential impurities.
Fluphenazine and its derivatives are known to be susceptible to oxidation and photodegradation .[6][7][8]
Key Stress Conditions for Fluphenazine Derivatives:
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), is crucial. Studies have shown that fluphenazine undergoes significant degradation under oxidative stress.[7][9] The primary site of oxidation in phenothiazines is the sulfur atom in the heterocyclic ring, leading to the formation of sulfoxides and sulfones.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. Fluphenazine is sensitive to photolytic conditions, and this stress study is essential for developing a stability-indicating method.[6][8][10] One of the known photolytic degradation products is the corresponding sulfoxide.[11]
-
Acid and Base Hydrolysis: While the ester derivatives (decanoate and enanthate) are susceptible to hydrolysis, the core fluphenazine structure is relatively stable to acid and base. However, these conditions should still be investigated to ensure the method's specificity.
-
Thermal Degradation: Exposing the drug substance to elevated temperatures can reveal thermally labile impurities.
Comparative Validation of a Stability-Indicating HPLC Method
The following table summarizes typical validation parameters for a stability-indicating HPLC method for fluphenazine hydrochloride, based on published data. This provides a benchmark for researchers developing their own methods.
| Validation Parameter | Typical Acceptance Criteria (as per ICH) | Fluphenazine Hydrochloride HPLC Method Example[6][8] |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | No interference from placebo or known degradation products at the retention time of fluphenazine. Peak purity of the fluphenazine peak in stressed samples is demonstrated. |
| Linearity | A linear relationship between concentration and response should be demonstrated across the analytical range. Correlation coefficient (r²) should be > 0.99. | Linearity range of 2.5 - 120 µg/mL with a correlation coefficient (r²) > 0.999. |
| Accuracy | The closeness of test results obtained by the method to the true value. Typically expressed as percent recovery. | > 97% recovery. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as % Relative Standard Deviation (%RSD). | %RSD for repeatability and intermediate precision should be < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1). |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with small variations in mobile phase composition, pH, flow rate, and column temperature. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the validation of a stability-indicating assay for fluphenazine derivatives.
Protocol 1: Forced Degradation Studies
Objective: To generate degradation products of the fluphenazine derivative to assess the specificity of the analytical method.
Materials:
-
Fluphenazine derivative (hydrochloride, decanoate, or enanthate)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% and 10%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Hot plate or water bath
-
UV chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the drug substance in 0.1 N HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 60°C for a specified period (e.g., 60 minutes).[11] Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH. Dilute with mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Dissolve a known amount of the drug substance in 0.1 N NaOH to a final concentration of approximately 1 mg/mL. Heat the solution at 60°C for a specified period (e.g., 60 minutes).[11] Cool the solution and neutralize with an equivalent amount of 0.1 N HCl. Dilute with mobile phase to a suitable concentration for analysis.
-
Oxidative Degradation: Dissolve a known amount of the drug substance in a suitable solvent (e.g., methanol) and add 3% or 10% H₂O₂.[9][10] Keep the solution at room temperature for a specified period (e.g., 12 or 24 hours).[9][10] Dilute with mobile phase to a suitable concentration for analysis.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).[10] After exposure, dissolve a known amount of the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug substance to UV light (e.g., in a UV chamber) for a specified duration (e.g., 24 hours or 3 days).[9][10] Prepare a solution of the stressed sample in the mobile phase for analysis.
-
Control Sample: Prepare a solution of the unstressed drug substance at the same concentration as the stressed samples.
-
Analysis: Analyze all stressed samples and the control sample using the developed HPLC or UPLC method.
Protocol 2: Sample Preparation from Injectable Dosage Forms (Fluphenazine Decanoate)
Objective: To extract fluphenazine decanoate from its oily vehicle for HPLC analysis.
Materials:
-
Fluphenazine Decanoate Injection
-
Isopropyl alcohol, HPLC grade
-
Acetonitrile, HPLC grade
-
Volumetric flasks
-
Centrifuge (optional)
Procedure:
-
Accurately measure a volume of the injection equivalent to about 25 mg of fluphenazine decanoate and transfer it to a 50-mL volumetric flask.
-
Add approximately 20 mL of isopropyl alcohol, stopper the flask, and shake vigorously for at least one minute to disperse the oil.
-
Add another 20 mL of isopropyl alcohol and repeat the vigorous shaking.
-
Dilute to volume with isopropyl alcohol and mix well.
-
If necessary, centrifuge a portion of the solution to separate any remaining oily phase.
-
Quantitatively dilute an aliquot of the supernatant with acetonitrile to a final concentration of about 0.1 mg/mL of fluphenazine decanoate for HPLC analysis.
Degradation Pathways: A Comparative Overview
The primary degradation pathways for fluphenazine and its derivatives involve oxidation of the sulfur atom in the phenothiazine ring and, for the ester derivatives, hydrolysis of the ester linkage.
-
Fluphenazine Hydrochloride: The main degradation pathways are oxidation to the sulfoxide and potential N-dealkylation under harsh conditions. Photodegradation also leads to the formation of the sulfoxide.
-
Fluphenazine Decanoate and Enanthate: These long-chain esters are susceptible to hydrolysis, which cleaves the ester bond to release fluphenazine and the corresponding fatty acid (decanoic acid or enanthic acid). This hydrolysis can be catalyzed by both acid and base. Additionally, the fluphenazine moiety of the ester is still susceptible to oxidation at the sulfur atom. The rate of hydrolysis for the enanthate ester is generally faster than that of the decanoate ester.[12]
Conclusion and Recommendations
The development and validation of a robust stability-indicating assay are non-negotiable for ensuring the quality, safety, and efficacy of fluphenazine derivative formulations. While HPLC remains a reliable and widely accessible technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for new assay development and in-depth stability profiling.
A comprehensive forced degradation study is the cornerstone of a successful SIAM validation. For fluphenazine derivatives, particular attention should be paid to oxidative and photolytic stress conditions, as these are the most likely degradation pathways. The choice of analytical method and the design of the validation studies should always be guided by the principles outlined in the ICH guidelines to ensure regulatory acceptance.
By understanding the comparative strengths of different analytical techniques and the specific degradation liabilities of fluphenazine derivatives, researchers and drug development professionals can design and implement stability-indicating assays that are both scientifically sound and compliant with global regulatory expectations.
References
-
Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. PubMed. Available at: [Link]
-
New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method. PMC. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. Available at: [Link]
-
Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. PubMed. Available at: [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]
-
Development of sensitive stability indicating HPLC method for quantification of process related impurities of Fluphenazine; LC–MS/MS elucidation of their degradation products and degradation pathway. ResearchGate. Available at: [Link]
-
A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products. RSC Publishing. Available at: [Link]
-
method development, validation and forced degradation. ISSN: 2277–4998. Available at: [Link]
-
Fluphenazine decanoate (depot) and enanthate for schizophrenia. Request PDF. Available at: [Link]
-
Degradation study of fluphenazine with VIS radiation. Peak 1 (from left...). ResearchGate. Available at: [Link]
-
Forced Degradation Studies Research Articles - Page 1. R Discovery. Available at: [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]
-
(PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. Available at: [Link]
-
STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION by WILLIAM FRAN< HEYES C.Chem., F .R.S.C. A. LJMU Research Online. Available at: [Link]
-
(PDF) Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate. Available at: [Link]
-
Oxidation of the phenothiazine group of drugs is a well documented feature of these compounds. The N. Available at: [Link]
-
Fluphenazine decanoate (depot) and enanthate for schizophrenia. PMC. Available at: [Link]
-
Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. PMC - NIH. Available at: [Link]
-
UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]
-
Depot fluphenazine decanoate and enanthate for schizophrenia. Request PDF. Available at: [Link]
-
A comparative study of two long acting phenothiazine preparations, fluphenazine-enanthate and fluphenazine-decanoate. PubMed. Available at: [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Request PDF. Available at: [Link]
-
Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]
-
Fluphenazine enanthate and fluphenazine decanoate: a comparative study in chronic schizophrenic outpatients. PubMed. Available at: [Link]
Sources
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 4. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Hydroxy Fluphenazine-d8
As researchers and scientists, our work extends beyond discovery and into the responsible management of the materials we use. 7-Hydroxy Fluphenazine-d8, a deuterated metabolite of the antipsychotic agent Fluphenazine, is a valuable tool in pharmacokinetic and metabolic studies. However, its proper disposal is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Fluphenazine and its derivatives are potent pharmaceutical compounds. The SDS for Fluphenazine dihydrochloride classifies it as "Acute Toxicity, Oral (Category 3)" and "Reproductive Toxicity (Category 1A)"[1]. This means it is toxic if swallowed and may damage fertility or the unborn child[1]. Therefore, all forms of this compound waste—including pure compound, solutions, and contaminated labware—must be treated as hazardous chemical waste [2].
The core principle of disposal is containment and prevention of release into the environment. Phenothiazines are not readily biodegradable and can be harmful to aquatic life. For this reason, drain disposal is strictly prohibited.[3][4][5][6] The U.S. Environmental Protection Agency (EPA) has enacted a sewer ban for hazardous waste pharmaceuticals, reinforcing that flushing these chemicals is not a compliant disposal method[6].
Waste Segregation: A Critical First Step
Proper segregation prevents accidental mixing of incompatible chemicals and ensures that waste is handled by the correct disposal stream. It is a cornerstone of a safe and compliant laboratory.[7][8]
Protocol for Waste Segregation:
-
Designate a Waste Accumulation Area: Establish a specific, clearly marked area in the lab for hazardous waste. This area should be away from sinks and general traffic.[9]
-
Use Dedicated, Labeled Containers: All this compound waste must be collected in dedicated, leak-proof containers that are compatible with the waste type (e.g., polyethylene for liquids, puncture-resistant for solids)[10].
-
Labeling is Paramount: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste."[10][11][12] Avoid using abbreviations or formulas[10].
-
Segregate Waste Streams: Do not mix different types of waste. Use separate, labeled containers for the distinct waste streams generated during your research.
Step-by-Step Disposal Procedures
The specific disposal procedure depends on the form of the waste. Below are detailed protocols for the most common waste streams.
Unused or Expired this compound (Solid/Pure Compound)
This is the most concentrated form of the waste and requires the most stringent handling.
-
Step 1: Containment: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, suitable container and label it appropriately.
-
Step 2: Waste Classification: This material must be disposed of as hazardous chemical waste through a licensed professional waste disposal service[1].
-
Step 3: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. They will manage the final disposal, which typically involves high-temperature incineration[1][13].
Contaminated Solid Waste (Gloves, Wipes, Vials, Pipette Tips)
Solid labware that has come into contact with this compound is considered contaminated and must be disposed of as hazardous solid waste.
-
Step 1: Collection: Place all contaminated solid waste into a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
Step 2: Labeling: Ensure the container is clearly labeled "Hazardous Waste" and lists "this compound Contaminated Debris."
-
Step 3: Closure and Storage: Keep the container closed except when adding waste[10]. Store it in your designated waste accumulation area.
-
Step 4: Disposal: When the container is full, arrange for pickup through your institution's EHS office.
Contaminated Liquid Waste (Aqueous Solutions, Solvents, Rinsate)
Liquid waste containing this compound must be collected and disposed of as hazardous liquid waste. Under no circumstances should this waste be poured down the drain. [3][5][6][9]
-
Step 1: Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).
-
Step 2: Labeling: Label the container with "Hazardous Waste" and the full chemical name of all components, including solvents and an estimated concentration of the active compound.
-
Step 3: Closure and Storage: Keep the container tightly sealed and stored in secondary containment to prevent spills[9][10].
-
Step 4: Disposal: Arrange for pickup via your institution's EHS department.
Empty Original Containers
An "empty" container that held a toxic chemical like Fluphenazine must be handled carefully to remove residual material.
-
Step 1: Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound[2][8][10].
-
Step 2: Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste[2][8][10].
-
Step 3: Container Disposal: After triple rinsing and air-drying, deface or remove the original label[2][8]. The clean, defaced container can then typically be disposed of in the regular laboratory trash or recycling, according to your institution's policy[2].
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate and Alert: Alert others in the area and evacuate if necessary.
-
Containment: Prevent the spill from spreading or entering drains[3]. Use a spill kit with absorbent material (e.g., Chemizorb®) to bind the spilled substance[3].
-
Cleanup: Wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection, carefully collect the absorbent material and any contaminated debris.
-
Dispose: Place all cleanup materials into a designated hazardous waste container and dispose of it according to the solid waste protocol.
In Case of Personal Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing[14][15].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids[14].
-
Ingestion or Inhalation: Move to fresh air. If swallowed, rinse mouth with water.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical advice and provide the Safety Data Sheet for Fluphenazine to the medical personnel[1][14].
Summary of Disposal Procedures
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Unused/Expired Solid | Original or sealed, compatible container | "Hazardous Waste," "this compound" | EHS pickup for incineration[1] |
| Contaminated Solids | Puncture-resistant, lined container | "Hazardous Waste," "this compound Contaminated Debris" | EHS pickup |
| Contaminated Liquids | Leak-proof, compatible carboy with secondary containment | "Hazardous Waste," list all chemical components and concentrations | EHS pickup |
| Empty Containers | N/A | Deface original label after cleaning | Regular trash/recycling after triple-rinsing[2][8] |
| Triple-Rinse Liquid | Leak-proof, compatible carboy | "Hazardous Waste," list solvent(s) used for rinsing | EHS pickup |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating this compound waste.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- FLUPHENAZINE HCl ORAL CONCENTRATE MANUFACTURER: PHARMACEUTICAL ASS - T3DB. T3DB.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. The University of Chicago.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds - Benchchem. (2025). BenchChem.
- Safety Data Sheet | PAI Pharma. (2015). PAI Pharma.
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Northwestern University.
- What Are The Proper Procedures For Laboratory Chemical Waste Disposal?. (2018). MERI.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Lehigh University. Lehigh University.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- Pharmaceutical Waste Disposal EXPLAINED - YouTube. (2025). TriHaz Solutions.
- Safety Data Sheet: Deuterium oxide - Carl ROTH. (2024). Carl ROTH.
- Managing Hazardous Waste Pharmaceuticals (February 6, 2024) - YouTube. (2024). Idaho Department of Environmental Quality.
- Hazardous Waste Pharmaceuticals Sewer Ban - YouTube. (2019). Ohio EPA.
- Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California - YouTube. (2022). California DTSC.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. youtube.com [youtube.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. paipharma.com [paipharma.com]
A Comprehensive Guide to the Safe Handling of 7-Hydroxy Fluphenazine-d8
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 7-Hydroxy Fluphenazine-d8. As a deuterated metabolite of the potent antipsychotic drug Fluphenazine, this compound requires meticulous handling to ensure personnel safety and prevent contamination. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and excellence in the laboratory.
Understanding the Compound: Hazard Identification
This compound is a research-grade chemical, and while a specific Safety Data Sheet (SDS) may not be readily available, its handling should be governed by the known hazards of its parent compound, Fluphenazine. Fluphenazine is a potent pharmaceutical agent with significant biological effects. The primary risks associated with Fluphenazine and, by extension, its metabolites include:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]
-
Organ Toxicity: May cause damage to organs through single or repeated exposure.[2]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[2]
The deuterated form (d8) is chemically similar to the parent compound and should be assumed to have a comparable toxicological profile. Therefore, a conservative approach, treating it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI), is mandatory.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is considered, appropriate engineering controls must be in place to minimize exposure.[3] For a potent compound like this compound, the following are essential:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilated Balance Enclosure: When weighing the solid compound, a ventilated balance enclosure or a glove box is necessary to contain any airborne particles.[5]
-
Restricted Access: The area where the compound is handled should be clearly marked and have restricted access to authorized personnel only.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, a robust PPE regimen is crucial for personal safety. The following table outlines the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment | Rationale |
| Receiving and Storage | * Nitrile Gloves* Safety Glasses* Lab Coat | To prevent skin contact with potentially contaminated external packaging. |
| Weighing and Handling of Solid | * Double Nitrile Gloves* Safety Goggles* Disposable Lab Coat with knit cuffs* Powered Air-Purifying Respirator (PAPR) or N95 Respirator | Provides maximum protection against inhalation of fine particles and skin contact. Double gloving allows for safe removal of the outer, potentially contaminated layer. A PAPR is preferred for higher-risk operations. |
| Solution Preparation and Handling | * Double Nitrile Gloves* Safety Goggles* Disposable Lab Coat with knit cuffs | Reduces the risk of splashes and skin contact. |
| Spill Cleanup | * Double Nitrile Gloves* Safety Goggles* Disposable Coveralls* Shoe Covers* PAPR or N95 Respirator | Full body protection is necessary to prevent exposure during cleanup of a spill. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a safe handling process from receipt to disposal.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
